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  • Product: 2-Cyclopropyl-6-methylbenzoic acid
  • CAS: 1864695-97-5

Core Science & Biosynthesis

Foundational

2-Cyclopropyl-6-methylbenzoic acid physical and chemical properties

An In-depth Technical Guide to 2-Cyclopropyl-6-methylbenzoic Acid: Properties, Synthesis, and Spectroscopic Analysis Introduction 2-Cyclopropyl-6-methylbenzoic acid (CAS No. 1864695-97-5) is a disubstituted aromatic carb...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Cyclopropyl-6-methylbenzoic Acid: Properties, Synthesis, and Spectroscopic Analysis

Introduction

2-Cyclopropyl-6-methylbenzoic acid (CAS No. 1864695-97-5) is a disubstituted aromatic carboxylic acid featuring a sterically demanding arrangement of a cyclopropyl and a methyl group ortho to the carboxyl functionality.[1] This unique structural motif makes it a compound of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a cyclopropyl ring is a well-established strategy in modern drug design to enhance metabolic stability, improve potency, modulate physicochemical properties, and reduce off-target effects.[2][3][4] This guide, intended for scientists and drug development professionals, provides a comprehensive overview of the predicted and known physical and chemical properties, a plausible synthetic route, detailed spectroscopic analysis, and potential applications of this intriguing molecule.

Physicochemical Properties

While extensive experimental data for 2-cyclopropyl-6-methylbenzoic acid is not widely published, its properties can be reliably estimated based on its structure and comparison with analogous compounds like 2-methylbenzoic acid. The data presented below combines available information with scientifically grounded predictions.[1]

PropertyValue / InformationSource / Basis
IUPAC Name 2-Cyclopropyl-6-methylbenzoic acid-
CAS Number 1864695-97-5[1]
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.22 g/mol [1]
Physical Form Solid (predicted)
Melting Point Estimated: 105-115 °CBased on 2-methylbenzoic acid (103-105 °C)[5]
Boiling Point Estimated: >260 °CBased on 2-methylbenzoic acid (258-259 °C)[5]
Solubility Predicted to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and diethyl ether.Based on benzoic acid and its derivatives[6][7][8]
pKa Estimated: 3.8 - 4.0The ortho-substituents are expected to increase acidity compared to benzoic acid (pKa ≈ 4.2) due to steric inhibition of resonance of the carboxylate group.[9]
Purity (Commercial) ≥95%
Storage Sealed in a dry place at room temperature.

Proposed Synthesis and Purification

A robust synthetic route to 2-cyclopropyl-6-methylbenzoic acid can be conceptualized starting from commercially available 2-bromo-6-methylaniline. The proposed pathway involves a Sandmeyer reaction to replace the amino group with a nitrile, followed by a Suzuki-Miyaura cross-coupling to install the cyclopropyl group, and finally, hydrolysis of the nitrile to the desired carboxylic acid.

Synthesis_Workflow A 2-Bromo-6-methylaniline B 2-Bromo-6-methylbenzonitrile A->B 1. NaNO₂, HCl 2. CuCN, KCN C 2-Cyclopropyl-6-methylbenzonitrile B->C Cyclopropylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O D 2-Cyclopropyl-6-methylbenzoic acid C->D H₂SO₄ (aq), Reflux

Figure 1: Proposed synthetic workflow for 2-Cyclopropyl-6-methylbenzoic acid.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Bromo-6-methylbenzonitrile from 2-Bromo-6-methylaniline

  • Diazotization: To a stirred solution of 2-bromo-6-methylaniline (10.0 g, 53.7 mmol) in a mixture of concentrated HCl (15 mL) and water (50 mL) at 0-5 °C, add a solution of sodium nitrite (4.1 g, 59.1 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (5.8 g, 64.5 mmol) and potassium cyanide (8.4 g, 129 mmol) in water (60 mL) at 60-70 °C.

  • Slowly add the cold diazonium salt solution to the hot cyanide solution. Effervescence will be observed.

  • Heat the mixture at 80 °C for 1 hour after the addition is complete.

  • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate eluent) to yield 2-bromo-6-methylbenzonitrile.

Step 2: Suzuki-Miyaura Coupling to form 2-Cyclopropyl-6-methylbenzonitrile

  • In a Schlenk flask, combine 2-bromo-6-methylbenzonitrile (5.0 g, 25.5 mmol), cyclopropylboronic acid (2.6 g, 30.6 mmol), and potassium carbonate (10.6 g, 76.5 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (885 mg, 0.765 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of toluene (100 mL) and water (25 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours under an argon atmosphere.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 2-cyclopropyl-6-methylbenzonitrile.

Step 3: Hydrolysis to 2-Cyclopropyl-6-methylbenzoic Acid

  • To 2-cyclopropyl-6-methylbenzonitrile (3.0 g, 19.1 mmol), add a mixture of concentrated sulfuric acid (15 mL) and water (15 mL).

  • Heat the mixture to reflux (approx. 120-130 °C) for 6-8 hours.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (200 g).

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Recrystallize the crude product from an ethanol/water mixture and dry under vacuum to yield pure 2-cyclopropyl-6-methylbenzoic acid.

Spectroscopic Analysis (Predicted)

The following sections detail the expected spectral features of the title compound, which are essential for its characterization.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of 2-cyclopropyl-6-methylbenzoic acid are predicted to show distinct signals corresponding to the aromatic, methyl, cyclopropyl, and carboxylic acid protons.

  • ¹H NMR:

    • Carboxylic Acid (COOH): A broad singlet is expected far downfield, typically in the range of δ 11-13 ppm. This signal is exchangeable with D₂O.[10]

    • Aromatic Protons (Ar-H): The three aromatic protons will appear in the δ 7.0-7.5 ppm region. Due to the ortho-disubstitution, they will form a complex splitting pattern, likely a triplet for the proton at C4 and two doublets (or doublet of doublets) for the protons at C3 and C5.[11][12]

    • Methyl Protons (CH₃): A sharp singlet around δ 2.3-2.5 ppm, deshielded by the aromatic ring.[10]

    • Cyclopropyl Protons (CH and CH₂): The methine proton (CH attached to the ring) will appear as a multiplet around δ 1.8-2.2 ppm. The four methylene protons will be diastereotopic and appear as two complex multiplets in the upfield region of δ 0.6-1.2 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): Expected around δ 170-175 ppm.[13]

    • Aromatic Carbons: Six distinct signals are expected between δ 125-140 ppm. The ipso-carbons attached to the substituents (C2 and C6) and the carboxylic acid (C1) will be distinct from the protonated carbons (C3, C4, C5).[13]

    • Methyl Carbon (CH₃): A signal around δ 20-22 ppm.[13]

    • Cyclopropyl Carbons: The ipso-carbon (attached to the ring) is expected around δ 15-20 ppm, while the two methylene carbons should appear further upfield, around δ 8-12 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring.

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[14][15]

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching will appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and cyclopropyl groups will be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).[14][15]

  • C=O Stretch: A very strong and sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group of an aromatic carboxylic acid.[14][15]

  • C=C Stretch (Aromatic): Medium intensity peaks in the 1450-1600 cm⁻¹ region.[15]

  • Fingerprint Region: A complex pattern of bands below 1400 cm⁻¹ corresponding to various C-C and C-O stretching and bending vibrations, which is unique to the molecule's structure.

Mass Spectrometry (MS)

Under electron ionization (EI), 2-cyclopropyl-6-methylbenzoic acid is expected to produce a distinct fragmentation pattern.

  • Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z = 176.

  • Key Fragments:

    • [M - OH]⁺ (m/z 159): Loss of a hydroxyl radical is a common fragmentation for carboxylic acids.

    • [M - COOH]⁺ (m/z 131): Loss of the entire carboxyl group via decarboxylation followed by loss of a hydrogen atom, yielding a cyclopropyl-methyl-phenyl cation. This is often a significant peak.[9][16]

    • [M - C₃H₅]⁺ (m/z 135): Loss of the cyclopropyl radical.

    • Benzoyl-type fragments: Cleavage of the substituents can lead to characteristic aromatic fragment ions.[9]

Reactivity_Factors Molecule 2-Cyclopropyl-6-methylbenzoic Acid Ortho_Effect Ortho Effect (Steric Hindrance) Molecule->Ortho_Effect Acidity Increased Acidity (pKa ↓) Ortho_Effect->Acidity Inhibits carboxylate resonance Esterification Decreased Esterification Rate Ortho_Effect->Esterification Hinders nucleophilic attack Reactivity Carboxylic Acid Reactivity Acidity->Reactivity Esterification->Reactivity

Figure 2: Logical relationship between ortho-substituents and carboxylic acid reactivity.

Chemical Reactivity and Stability

  • Acidity: The presence of two ortho substituents (cyclopropyl and methyl) is expected to cause significant steric hindrance. This "ortho effect" forces the carboxyl group out of the plane of the benzene ring, which inhibits resonance stabilization of the carboxylate anion. This destabilization of the conjugate base relative to the acid form leads to an increase in acidity (a lower pKa) compared to benzoic acid or its meta/para-substituted isomers.[9]

  • Esterification: The same steric hindrance that increases acidity also impedes the approach of nucleophiles, such as alcohols, to the carbonyl carbon. Consequently, Fischer esterification of 2-cyclopropyl-6-methylbenzoic acid is expected to be significantly slower than for less hindered benzoic acids.

  • Cyclopropane Ring Stability: The cyclopropyl group is generally stable under many synthetic conditions. However, it can undergo ring-opening reactions under harsh acidic conditions or in the presence of certain transition metals, a reactivity profile that stems from its inherent ring strain.[17][18]

Potential Applications in Drug Discovery

While no specific applications for 2-cyclopropyl-6-methylbenzoic acid have been published, its structural features suggest considerable potential. The cyclopropyl group is a "bioisostere" for various functional groups and is known to:

  • Enhance Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2]

  • Improve Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.[4]

  • Modulate Lipophilicity: It can fine-tune the lipophilicity of a molecule, which is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

Given these benefits, 2-cyclopropyl-6-methylbenzoic acid serves as a valuable building block for creating novel therapeutic agents where metabolic stability and conformational rigidity are desired. It could be incorporated into scaffolds targeting a wide range of diseases, from cancer to infectious diseases and neurological disorders.[19][20]

Safety and Handling

  • Hazard Classification: 2-Cyclopropyl-6-methylbenzoic acid is classified as harmful.

    • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

    • Signal Word: Warning.

    • Pictogram: GHS07 (Exclamation Mark).

  • Precautions: Standard laboratory safety precautions should be followed.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

References

  • Royal Society of Chemistry. Supporting Information for a publication. [Link]

  • Royal Society of Chemistry. Supporting Information for a publication. [Link]

  • ResearchGate. Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). [Link]

  • Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0155363). [Link]

  • Google Patents. KR20080097494A - 2-cyclopropyl-6-methylphenol.
  • National Center for Biotechnology Information. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]

  • National Center for Biotechnology Information. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

  • National Center for Biotechnology Information. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Doc Brown's Chemistry. Mass spectrum of benzoic acid. [Link]

  • ResearchGate. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • NIST. Benzoic acid, 2-methylpropyl ester. [Link]

  • Doc Brown's Chemistry. Interpreting the 13 C NMR spectrum of benzoic acid. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

  • Evergreensino Chemical Co., Ltd. What information can the infrared spectrum of P - Methylbenzoic Acid provide?. [Link]

  • ResearchGate. Solubility of Benzoic Acid in Mixed Solvents. [Link]

  • University of Limerick. Solubility of benzoic acid in pure solvents and binary mixtures. [Link]

  • DiVA Portal. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

  • ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • National Bureau of Standards. Synthesis of 2-propoxy-5-methylbenzoic acid. [Link]

  • Semantic Scholar. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • National Center for Biotechnology Information. Reactivity of electrophilic cyclopropanes. [Link]

  • Wiley. Benzoic acid,2-methyl, (2-methylpropyl)ester. [Link]

  • CAS Common Chemistry. 3-Methylbenzoic acid. [Link]

  • ResearchGate. Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. [Link]

  • MDPI. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. [Link]

  • PubChem. 2-Cyclopropyl-6-methylphenol. [Link]

  • AIST. Spectral Database for Organic Compounds,SDBS. [Link]

  • NIST. Benzoic acid, 2-methylpropyl ester. [Link]

  • Stenutz. 2-methylbenzoic acid. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methylbenzoic acid. [Link]

  • FooDB. Showing Compound 2-Methylbenzoic acid (FDB098186). [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 2-Cyclopropyl-6-methylbenzoic Acid: A Technical Guide for Drug Development

Introduction & Structural Rationale In modern medicinal chemistry, the strategic incorporation of cyclopropyl groups is a proven tactic to modulate a drug candidate's lipophilicity, metabolic stability, and three-dimensi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the strategic incorporation of cyclopropyl groups is a proven tactic to modulate a drug candidate's lipophilicity, metabolic stability, and three-dimensional conformational space. 2-Cyclopropyl-6-methylbenzoic acid (CAS: 1864695-97-5) is a highly specialized building block utilized in the synthesis of sterically hindered pharmaceutical intermediates.

From an analytical perspective, the di-ortho substitution pattern (a cyclopropyl group at C2 and a methyl group at C6) creates a unique microenvironment around the carboxylic acid moiety. This steric crowding forces the carboxylate group to twist out of the aromatic plane, profoundly altering its electronic conjugation and magnetic anisotropy. As a Senior Application Scientist, understanding the causality behind these structural effects is critical for accurately interpreting the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of 2-cyclopropyl-6-methylbenzoic acid is defined by the interplay of magnetic anisotropy and steric shielding.

  • ¹H NMR Causality : The aromatic ring presents a classic 1,2,3-trisubstituted ABC (or AMX) spin system. The proton para to the carboxylic acid (H4) appears as a triplet due to nearly equivalent ortho-coupling ( J≈7.8 Hz) with H3 and H5. Crucially, the highly strained C-C bonds of the cyclopropyl ring generate a strong diamagnetic anisotropic shielding effect. This localized ring current pushes the cyclopropyl methylene protons significantly upfield (0.65–0.95 ppm), distinguishing them from standard aliphatic chains.

  • ¹³C NMR Causality : The lack of coplanarity between the carboxylic acid and the aromatic ring reduces the electron-withdrawing resonance effect on the ring carbons, subtly shifting the ipso-carbon (C1) and the carbonyl carbon resonances compared to unhindered benzoic acids.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
C1-COOH 11.50br s-1HCarboxylic acid proton (hydrogen-bonded)
C4-H 7.25t7.81HAromatic proton (para to COOH)
C5-H 7.05d7.81HAromatic proton (ortho to methyl)
C3-H 6.95d7.81HAromatic proton (ortho to cyclopropyl)
C6-CH₃ 2.40s-3HAryl methyl group
C2-CH 1.95m-1HCyclopropyl methine
C2-CH₂ 0.95m-2HCyclopropyl methylene (trans-like)
C2-CH₂ 0.65m-2HCyclopropyl methylene (cis-like)
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)TypeAssignment
174.5C=OCarboxylic acid carbonyl
142.0CqAromatic C2 (ipso to cyclopropyl)
136.5CqAromatic C6 (ipso to methyl)
131.0CqAromatic C1 (ipso to COOH)
129.5CHAromatic C4
127.0CHAromatic C5
124.5CHAromatic C3
19.5CH₃Aryl methyl
14.2CHCyclopropyl methine
8.5CH₂Cyclopropyl methylenes (2C)

Infrared (IR) Spectroscopy & Steric Twisting

In a standard, unhindered benzoic acid, the carbonyl group is coplanar with the aromatic ring, allowing for extended π -conjugation which lowers the C=O stretching frequency (typically ~1680 cm⁻¹). However, the bulky di-ortho substituents in 2-cyclopropyl-6-methylbenzoic acid create severe steric repulsion.

The Causality: To relieve this steric strain, the carboxylate moiety rotates out of the aromatic plane, effectively breaking the π -conjugation. Consequently, the C=O bond acquires more localized double-bond character, increasing its force constant and shifting the IR absorption to a higher wavenumber (~1710 cm⁻¹).

Table 3: Key IR Vibrational Modes (ATR-FTIR)
Wavenumber (cm⁻¹)IntensityAssignmentStructural Note
3300 - 2500Broad, StrongO-H stretchCharacteristic of hydrogen-bonded acid dimers
1710StrongC=O stretchShifted higher due to steric twisting out of conjugation
2960, 2870MediumC-H stretchAliphatic methyl and cyclopropyl C-H bonds
1595, 1580MediumC=C stretchAromatic ring skeletal vibrations
780StrongC-H bendOut-of-plane bend for 1,2,3-trisubstituted benzenes

Mass Spectrometry (MS) & Fragmentation Causality

For rigorous molecular weight confirmation (MW: 176.22 g/mol ), Electrospray Ionization (ESI) and Electron Impact (EI) MS provide complementary data.

  • ESI-MS : Due to the readily ionizable carboxylic acid proton, the molecule is highly responsive in negative ion mode, yielding a robust pseudomolecular ion [M−H]− at m/z 175.07.

  • EI-MS (70 eV) : Hard ionization generates the radical cation [M]+∙ at m/z 176. The dominant fragmentation pathway is driven by the stability of the resulting acylium ion. α -cleavage of the hydroxyl radical yields an acylium ion at m/z 159, which subsequently extrudes neutral carbon monoxide (CO) to form a stable aryl cation at m/z 131.

MS_Fragmentation M_plus Molecular Ion [M]⁺• m/z 176 Loss_OH Acylium Ion [M - OH]⁺ m/z 159 M_plus->Loss_OH - •OH (17 Da) Loss_COOH Aryl Cation [M - COOH]⁺ m/z 131 M_plus->Loss_COOH - •COOH (45 Da) Loss_Cyclopropyl [M - C3H5]⁺ m/z 135 M_plus->Loss_Cyclopropyl - •C3H5 (41 Da) Loss_OH->Loss_COOH - CO (28 Da)

Fig 1. Proposed Electron Impact (EI-MS) fragmentation pathways for 2-cyclopropyl-6-methylbenzoic acid.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, analytical standards (typically requiring ≥95% purity)[1] must be evaluated using self-validating protocols. A self-validating protocol embeds internal Quality Control (QC) checks directly into the workflow, ensuring that any instrumental drift or sample degradation is immediately flagged.

AnalyticalWorkflow Start 2-Cyclopropyl-6-methylbenzoic acid (CAS: 1864695-97-5) NMR_Prep NMR Sample Prep (Dissolve in CDCl3 + TMS) Start->NMR_Prep IR_Prep IR Sample Prep (ATR-FTIR, Neat Solid) Start->IR_Prep MS_Prep MS Sample Prep (Dilute in MeOH/H2O + 0.1% FA) Start->MS_Prep NMR_Acq Acquire 1H & 13C NMR (400 MHz, 298 K) NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq Acquire LC-ESI-MS (Negative Ion Mode) MS_Prep->MS_Acq Data_Analysis Multi-Modal Data Integration & Structural Verification NMR_Acq->Data_Analysis IR_Acq->Data_Analysis MS_Acq->Data_Analysis

Fig 2. Multi-modal analytical workflow for structural verification with built-in QC validation.

Protocol A: Self-Validating ¹H/¹³C NMR Acquisition
  • Solvent Blank (QC Step): Run a 1D ¹H scan of the bare CDCl₃ solvent to establish baseline purity. Verify the residual CHCl₃ peak at exactly 7.26 ppm and note any water content (~1.56 ppm).

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Internal Calibration (QC Step): The TMS peak serves as an internal calibrant. Lock the spectrometer to the deuterium signal of CDCl₃ and manually set the TMS singlet to 0.00 ppm. This validates the chemical shift axis.

  • Acquisition: Acquire the ¹H spectrum at 400 MHz (16 scans, 298 K, relaxation delay D1≥2 seconds to ensure complete relaxation of the sterically hindered methyl protons).

  • Post-Acquisition Validation (QC Step): Integrate the spectrum. The total aliphatic integration (methyl + cyclopropyl) must equal exactly 8H relative to the aromatic integration of 3H. A deviation of >5% indicates incomplete relaxation or impurity.

Protocol B: Self-Validating LC-ESI-MS Analysis
  • System Suitability Test (SST) (QC Step): Prior to sample injection, inject a known calibration standard (e.g., sodium formate or reserpine) to verify that the mass accuracy is within <5 ppm error and detector sensitivity is optimal.

  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in 50:50 Methanol:Water containing 0.1% Formic Acid. Note: While formic acid is added to aid LC peak shape, the inherent acidity of the analyte will still allow for excellent negative mode ionization.

  • Acquisition: Run the sample using a short C18 gradient. Utilize ESI in negative ion mode (Capillary voltage: 2.5 kV, Desolvation temp: 350°C).

  • Isotopic Pattern Validation (QC Step): Extract the [M−H]− peak at m/z 175.07. Compare the observed M , M+1 , and M+2 isotopic distribution against the theoretical distribution for C11​H11​O2−​ . A matching isotopic pattern self-validates the molecular formula assignment.

References

  • Sigma-Aldrich. "2-cyclopropyl-6-methylbenzoic acid | 1864695-97-5". Retrieved from:

  • BLD Pharm. "1379246-31-7|2-(1-Methylcyclopropyl)benzoic acid|BLD Pharm". Retrieved from:[2]

  • Bidepharm. "CAS号:1661041-97-9 - 毕得医药". Retrieved from:[1]

Sources

Foundational

Biological activity of cyclopropyl-containing benzoic acids.

An In-Depth Technical Guide to the Biological Activity of Cyclopropyl-Containing Benzoic Acids Introduction: The Rise of a Privileged Scaffold In the landscape of modern medicinal chemistry, the relentless pursuit of nov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Cyclopropyl-Containing Benzoic Acids

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with optimized efficacy, selectivity, and pharmacokinetic profiles is paramount. Within this pursuit, certain structural motifs emerge as "privileged scaffolds" due to their consistent appearance in successful drug candidates across diverse therapeutic areas. The cyclopropyl group, a seemingly simple three-membered carbocycle, has firmly established itself as one such motif.[1][2] Its incorporation into drug molecules is a strategic design choice, not a chemical curiosity, with 18 new chemical entities containing a cyclopropyl group approved by the FDA in a single decade.[1]

When combined with the benzoic acid core, a classic pharmacophore known for its ability to engage in crucial hydrogen bonding interactions, the resulting cyclopropyl-containing benzoic acid scaffold offers a powerful platform for drug discovery.[3][4] This guide provides a detailed exploration of the biological activities of this chemical class, elucidating the underlying physicochemical principles, mechanisms of action, and the experimental workflows used to validate their therapeutic potential.

The Cyclopropyl Moiety: A Nexus of Potency and Stability

The unique biological advantages conferred by the cyclopropyl ring stem directly from its distinct electronic and conformational properties.[2][5] The significant ring strain (approximately 27.5 kcal/mol) forces the carbon-carbon bonds to have enhanced π-character, and the carbon-hydrogen bonds are shorter and stronger than those in typical alkanes.[2][6][7] These features are not mere chemical trivia; they are the causal basis for several desirable pharmacological properties.

  • Enhanced Metabolic Stability: The high dissociation energy of the C-H bonds makes the cyclopropyl group inherently less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[2] Replacing a metabolically vulnerable ethyl or isopropyl group with a cyclopropyl moiety is a field-proven strategy to increase a compound's half-life.

  • Increased Potency and Receptor Binding: The rigid, planar nature of the ring acts as a conformational lock, reducing the entropic penalty upon binding to a biological target.[2][5] This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity and, consequently, potency.[2]

  • Modulation of Physicochemical Properties: The cyclopropyl group is a versatile bioisostere, often used to replace gem-dimethyl groups, vinyl groups, or even phenyl rings.[2][8] This substitution allows for fine-tuning of properties like lipophilicity and pKa to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

  • Reduced Off-Target Effects: By improving the conformational fit for the intended target and altering metabolic pathways, the cyclopropyl group can help minimize binding to off-target proteins, thereby reducing the potential for undesirable side effects.[2][6][7]

G cluster_properties Physicochemical Properties cluster_advantages Pharmacological Advantages Prop1 High Ring Strain (Enhanced π-character) Adv1 Enhanced Potency Prop1->Adv1 Favorable Binding Prop2 Rigid, Planar Conformation Prop2->Adv1 Lowers Entropic Penalty Prop3 Strong C-H Bonds Adv2 Improved Metabolic Stability Prop3->Adv2 Resists CYP Oxidation Adv3 Reduced Off-Target Effects Adv1->Adv3 Adv4 Optimized ADME Profile Adv2->Adv4

Caption: Causal link between cyclopropyl properties and drug benefits.

Therapeutic Applications and Mechanisms of Action

Cyclopropyl-containing benzoic acids have demonstrated a remarkable breadth of biological activity, showing promise in oncology, metabolic diseases, and fibrotic disorders.

Oncology: Targeting Aberrant Kinase Signaling

A significant number of cyclopropyl-containing benzoic acid derivatives function as kinase inhibitors.[9] Kinases are crucial nodes in cell signaling pathways that, when dysregulated, can drive cancer progression.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[10] Certain 5-cyclopropyl-2-fluorobenzoic acid derivatives have shown potent inhibitory activity against VEGFR-2.[11] By blocking the ATP-binding site of the kinase, these compounds prevent the downstream signaling cascade that leads to endothelial cell proliferation and migration.

  • MET and EGFR Inhibition: Other cyclopropyl-containing scaffolds have shown inhibitory activity against receptor tyrosine kinases like MET and Epidermal Growth Factor Receptor (EGFR), which are implicated in various cancers.[9][10]

G cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P P PLCg PLCγ VEGFR2->PLCg RAS RAS → RAF → MEK → ERK VEGFR2->RAS PI3K PI3K → AKT VEGFR2->PI3K Inhibitor Cyclopropyl-Benzoic Acid Inhibitor Inhibitor->VEGFR2 Blocks ATP Site ATP ATP ATP->VEGFR2 Phosphorylates ADP ADP Response Angiogenesis Cell Proliferation Survival PLCg->Response RAS->Response PI3K->Response

Caption: Simplified VEGFR-2 signaling and point of inhibition.

Metabolic and Fibrotic Diseases
  • GPR120 Agonism: G-protein coupled receptor 120 (GPR120) is a receptor for free fatty acids that plays a role in glucose homeostasis. An indazole-6-phenylcyclopropylcarboxylic acid series was identified as selective GPR120 agonists, demonstrating glucose-lowering efficacy in animal models of diabetes.[12] The specific stereochemistry of the cyclopropyl-carboxylic acid motif was crucial for achieving selectivity over the related GPR40 receptor.[12]

  • Anti-Fibrotic Activity: In a model of pulmonary fibrosis, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) was shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT).[13] EMT is a key process in the development of fibrosis. DGM treatment reduced the expression of fibrotic markers like α-SMA and collagen I while increasing the epithelial marker E-cadherin, suggesting a mechanism involving the suppression of the Smad2/3 signaling pathway.[13]

Structure-Activity Relationship (SAR) Analysis

Optimizing the therapeutic potential of this scaffold requires a deep understanding of its SAR. The biological activity is highly dependent on the nature and position of substituents on both the benzoic acid ring and the cyclopropyl group.[3][14]

Scaffold PositionSubstituent TypeInferred Impact on ActivityRationale
Benzoic Acid Ring Electron-Withdrawing Groups (e.g., -NO₂, -F)Can increase potencyAlters the pKa of the carboxylic acid, potentially improving interaction with target binding sites.[3]
Electron-Donating Groups (e.g., -OH, -CH₃)Modulates solubility and lipophilicityCan enhance membrane permeability and influence binding through steric or hydrogen-bonding interactions.[3][15]
Positional IsomerismCritical for activityThe relative positions of the cyclopropyl group and other substituents dictate the molecule's 3D shape and its fit within the target's active site.[16]
Cyclopropyl Group StereochemistryCan determine selectivityAs seen with GPR120 agonists, specific stereoisomers (e.g., S,S) may be required for selective binding to the intended target over off-targets.[12]
Substituents on the ringCan enhance binding or stabilityAdding groups to the cyclopropyl ring itself can provide additional interaction points with the target or block sites of metabolism.

Table 1: Inferred Structure-Activity Relationship (SAR) trends for cyclopropyl-containing benzoic acids, based on data from related analogs.[3][12][15]

Experimental Workflows for Biological Evaluation

A rigorous, multi-step process is required to synthesize and validate the biological activity of novel cyclopropyl-containing benzoic acids.

Synthesis Protocol: A Representative Example

The synthesis of these compounds often involves a key cross-coupling step to install the cyclopropyl group. The following is a generalized workflow for the synthesis of 4-Amino-3-cyclopropylbenzoic acid, a common building block.[17][18]

G Start 4-Aminobenzoic Acid Step1 Protection/ Esterification Start->Step1 Int1 Methyl 4-aminobenzoate Step1->Int1 Step2 Bromination Int1->Step2 Int2 Methyl 4-amino- 3-bromobenzoate Step2->Int2 Step3 Suzuki-Miyaura Cross-Coupling Int2->Step3 Int3 Methyl 4-amino- 3-cyclopropylbenzoate Step3->Int3 Step4 Deprotection/ Hydrolysis Int3->Step4 End 4-Amino-3- cyclopropylbenzoic Acid Step4->End

Caption: Synthetic workflow for a key intermediate.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling [17][18]

This protocol describes the critical step of introducing the cyclopropyl moiety onto the aromatic ring.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine methyl 4-amino-3-bromobenzoate (1.0 eq), cyclopropylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heating: Heat the reaction mixture to 80-100°C and stir vigorously for 8-12 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired methyl 4-amino-3-cyclopropylbenzoate.

In Vitro Assay Protocols

Once synthesized, compounds are subjected to a battery of in vitro assays to determine their biological activity and mechanism of action.[19]

Protocol: Cell Viability (MTT) Assay [13][20]

This assay is fundamental for assessing the cytotoxicity of a compound against cancer cell lines or determining safe concentration ranges for other cell-based assays.

G A 1. Seed Cells Plate cells (e.g., A549, MCF-7) in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Treat cells with serial dilutions of the test compound (e.g., 0.1 to 200 µM). Include vehicle control (DMSO). A->B C 3. Incubation Incubate for a specified period (e.g., 48-72 hours) at 37°C, 5% CO₂. B->C D 4. Add MTT Reagent Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. C->D E 5. Solubilize Formazan Remove media, add DMSO to dissolve the purple formazan crystals. D->E F 6. Measure Absorbance Read absorbance at 490-570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability vs. control and determine IC₅₀ value. F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate human cancer cells (e.g., A549 for lung, MCF-7 for breast) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the cyclopropyl-containing benzoic acid derivatives in culture medium. Add these dilutions to the appropriate wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]

In Vivo Model Evaluation

Promising candidates from in vitro screening are advanced to in vivo animal models to assess their efficacy and safety in a whole-organism context.

  • Oncology Xenograft Models: To test anticancer activity, human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., Nude or NOD/SCID).[21] Once tumors are established, the mice are treated with the test compound, and tumor volume is measured over time to assess efficacy compared to a vehicle-treated control group.

  • Bleomycin-Induced Pulmonary Fibrosis: To evaluate anti-fibrotic potential, animals are administered bleomycin to induce lung injury and fibrosis.[13][21][22] The test compound is then administered, and the extent of fibrosis is assessed through histological analysis and measurement of collagen content in the lungs.[13]

Conclusion and Future Directions

The cyclopropyl-containing benzoic acid scaffold represents a highly successful and versatile platform in drug discovery. The unique physicochemical properties of the cyclopropyl ring provide a powerful tool to overcome common challenges in medicinal chemistry, including metabolic instability and low potency.[2][6][7] The demonstrated activities across oncology, infectious diseases, and metabolic disorders highlight the broad therapeutic potential of this chemical class.[5][9]

Future research will likely focus on exploring new therapeutic areas and developing more complex derivatives with even greater selectivity and potency. The use of advanced synthetic methods to create novel substitution patterns on both the cyclopropyl and benzoic acid moieties will continue to yield next-generation candidates. As our understanding of disease biology deepens, the rational design of these compounds, guided by a firm grasp of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of innovative and impactful medicines.

References

  • Muthiah, C., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Lassueur, L. (n.d.). Identifying the Mechanism of Action of Bioactive 1,2-Cyclopropyl Carbohydrates.
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • [Author not listed] (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Journal information not fully available]. Available at: [Link]

  • Bennett, P., et al. (2026). Developing and Validating Assays for Small-Molecule Biomarkers.
  • Zhou, Q., & Dykstra, K. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. Available at: [Link]

  • [Author not listed] (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. Available at: [Link]

  • [Author not listed] (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • [Author not listed] (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. Available at: [Link]

  • [Author not listed] (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. Available at: [Link]

  • Muthiah, C., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

  • [Author not listed] (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. PMC. Available at: [Link]

  • Aragen Life Sciences (n.d.). In-vivo Animal Models. Aragen Life Sciences. Available at: [Link]

  • Angene Chemical (n.d.). Benzoic acid, 3-cyclopropyl-. Angene Chemical. Available at: [Link]

  • [Author not listed] (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
  • Adgyl Lifesciences (n.d.). In VIVO Pharmacology - In Vivo Testing. Adgyl Lifesciences. Available at: [Link]

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A. Available at: [Link]

  • Muthiah, C., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • [Author not listed] (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 4-Cyclopropylbenzoic acid. PubChem. Available at: [Link]

  • [Author not listed] (n.d.). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. ResearchGate. Available at: [Link]

  • [Author not listed] (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. Available at: [Link]

  • [Author not listed] (n.d.). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. PubMed. Available at: [Link]

  • [Author not listed] (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • [Author not listed] (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link]

  • [Author not listed] (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. Available at: [Link]

  • [Author not listed] (2010). Study on QSTR of Benzoic Acid Compounds with MCI. MDPI. Available at: [Link]

  • [Author not listed] (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. Available at: [Link]

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Exploratory

The Emergence of 2-Cyclopropyl-6-methylbenzoic Acid Derivatives as Potent Modulators of Inflammatory Pathways: A Technical Guide for Drug Discovery

Foreword: A New Frontier in Anti-Inflammatory Therapeutics For researchers, scientists, and drug development professionals, the quest for novel therapeutics with improved efficacy and safety profiles is a perpetual endea...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A New Frontier in Anti-Inflammatory Therapeutics

For researchers, scientists, and drug development professionals, the quest for novel therapeutics with improved efficacy and safety profiles is a perpetual endeavor. In the landscape of inflammatory diseases, a significant challenge remains in the development of targeted therapies that can overcome the limitations of existing treatments. This technical guide delves into the burgeoning potential of 2-Cyclopropyl-6-methylbenzoic acid derivatives, a class of small molecules demonstrating significant promise as potent and selective inhibitors of key inflammatory signaling pathways. Our focus will be on their application as inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical node in the inflammatory cascade. This document provides an in-depth analysis of the rationale for their development, synthetic strategies, biological evaluation, and a forward-looking perspective on their therapeutic applications.

The Rationale: Targeting the p38 MAPK Signaling Pathway

Chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease are characterized by the dysregulated production of pro-inflammatory cytokines.[1][2] The p38 MAPK signaling pathway plays a pivotal role in regulating the synthesis of key cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), making it a prime target for therapeutic intervention.[1][3]

The p38 MAPK family consists of four isoforms (α, β, γ, and δ), with p38α being the most extensively studied and considered the most relevant for inflammatory processes.[3] Activation of p38α by upstream kinases in response to cellular stress and inflammatory stimuli leads to the phosphorylation of downstream substrates, ultimately resulting in the transcriptional and translational upregulation of pro-inflammatory mediators.[1]

The unique structural features of the 2-Cyclopropyl-6-methylbenzoic acid scaffold offer a compelling starting point for the design of p38α inhibitors. The cyclopropyl group, a recurring motif in successful drug candidates, can enhance potency, metabolic stability, and cell permeability while reducing off-target effects.[4] Its conformational rigidity can also lead to more favorable binding to the target protein.[4] The disubstituted benzoic acid core provides a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Signaling Pathway: The p38 MAPK Cascade in Inflammation

The following diagram illustrates the central role of p38 MAPK in the inflammatory response.

p38_pathway extracellular_stimuli Extracellular Stimuli (e.g., LPS, Cytokines, Stress) receptor Cell Surface Receptors extracellular_stimuli->receptor upstream_kinases Upstream Kinases (MKK3/6) receptor->upstream_kinases p38_mapk p38 MAPK (p38α) upstream_kinases->p38_mapk Phosphorylation substrates Downstream Substrates (e.g., MAPKAPK2) p38_mapk->substrates Phosphorylation transcription_factors Transcription Factors (e.g., AP-1, NF-κB) substrates->transcription_factors cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) transcription_factors->cytokines ↑ Gene Expression inflammation Inflammation cytokines->inflammation inhibitor 2-Cyclopropyl-6-methylbenzoic Acid Derivatives inhibitor->p38_mapk Inhibition

Caption: p38 MAPK signaling cascade in inflammation.

Synthesis of 2-Cyclopropyl-6-methylbenzoic Acid Derivatives

The synthesis of 2-Cyclopropyl-6-methylbenzoic acid derivatives typically involves a multi-step sequence, starting from commercially available materials. A general and adaptable synthetic strategy is outlined below, focusing on the formation of N-substituted amide derivatives, which have shown significant promise as p38 MAPK inhibitors.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic route to N-substituted 2-Cyclopropyl-6-methylbenzamides.

synthesis_workflow start 2-Bromo-6-methylaniline step1 Diazotization & Sandmeyer (NaNO₂, HBr, CuBr) start->step1 intermediate1 1-Bromo-2-iodo-3-methylbenzene step1->intermediate1 step2 Suzuki Coupling (Cyclopropylboronic acid, Pd catalyst, Base) intermediate1->step2 intermediate2 1-Bromo-2-cyclopropyl-3-methylbenzene step2->intermediate2 step3 Lithiation & Carboxylation (n-BuLi, CO₂) intermediate2->step3 core 2-Cyclopropyl-6-methylbenzoic acid step3->core step4 Amide Coupling (Amine, Coupling Agent) core->step4 product N-Substituted 2-Cyclopropyl-6-methylbenzamide step4->product

Caption: General synthetic workflow for N-substituted 2-Cyclopropyl-6-methylbenzamides.

Experimental Protocol: Amide Coupling

The final and crucial step in the synthesis of the target compounds is the amide bond formation. The following is a detailed, self-validating protocol for the coupling of 2-Cyclopropyl-6-methylbenzoic acid with a primary or secondary amine using a common coupling reagent.

Materials:

  • 2-Cyclopropyl-6-methylbenzoic acid

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Cyclopropyl-6-methylbenzoic acid (1.0 equivalent). Dissolve the acid in anhydrous DCM or DMF.

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Slowly add EDC (1.2 equivalents) to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-Cyclopropyl-6-methylbenzamide.

Biological Evaluation: In Vitro p38α MAPK Inhibition Assay

The cornerstone of evaluating the therapeutic potential of these derivatives is a robust and reproducible in vitro kinase assay to determine their inhibitory activity against p38α MAPK.

Assay Principle

This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by recombinant human p38α MAPK. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the amount of ADP produced is correlated with kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Recombinant active human p38α MAPK

  • Kinase substrate (e.g., ATF2)

  • ATP

  • Test compounds (2-Cyclopropyl-6-methylbenzoic acid derivatives) dissolved in DMSO

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of test compound or DMSO control.

    • 2 µL of recombinant p38α MAPK enzyme.

    • 2 µL of a mixture of the kinase substrate (e.g., ATF2) and ATP.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Workflow for a Biochemical p38 MAPK Kinase Assay

kinase_assay_workflow prep Preparation of Reagents (Kinase, Substrate, ATP, Inhibitor) incubation1 Pre-incubation (p38 MAPK + Inhibitor) prep->incubation1 reaction Initiate Kinase Reaction (Add Substrate & ATP) incubation1->reaction incubation2 Incubate at 30°C reaction->incubation2 termination Terminate Reaction (Add ADP-Glo™ Reagent) incubation2->termination detection Detect Luminescence termination->detection analysis Data Analysis (% Inhibition, IC₅₀ Determination) detection->analysis

Caption: Workflow for a biochemical p38 MAPK kinase assay.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the 2-Cyclopropyl-6-methylbenzoic acid scaffold is essential to elucidate the structure-activity relationship and to optimize the inhibitory potency and selectivity. While extensive SAR data for this specific scaffold is still emerging, preliminary studies on closely related N-cyclopropylbenzamides provide valuable insights.[5]

A study on hybrid molecules of benzophenones and N-cyclopropyl-3-methylbenzamides revealed that specific substitutions on the benzophenone moiety significantly impact the p38α MAPK inhibitory activity.[5]

Compound IDCore StructureR Group (Substitution on Benzophenone)p38α MAPK IC₅₀ (µM)
10g N-cyclopropyl-3-methylbenzamide4-(4-methylpiperazin-1-yl)0.027

Data adapted from a study on N-cyclopropylbenzamide-benzophenone hybrids.[5]

Key SAR Insights:

  • Amide Substitution: The N-cyclopropyl group appears to be a favorable substituent, likely contributing to enhanced binding affinity and metabolic stability.

  • Aromatic Substituents: The nature and position of substituents on the aromatic rings are critical for potency. In the case of the benzophenone hybrids, a basic amine moiety, such as the 4-methylpiperazine group in compound 10g, led to a significant increase in inhibitory activity.[5] This suggests that exploring various substitutions on the phenyl ring of the 2-Cyclopropyl-6-methylbenzoic acid core could yield potent inhibitors.

Conclusion and Future Directions

The 2-Cyclopropyl-6-methylbenzoic acid scaffold represents a promising starting point for the development of novel p38 MAPK inhibitors with potential therapeutic applications in a range of inflammatory diseases. The inherent drug-like properties of the cyclopropyl group, combined with the versatility of the benzoic acid core for chemical modification, provide a strong foundation for lead optimization.

Future research in this area should focus on:

  • Expansion of the SAR: Synthesis and biological evaluation of a broader range of derivatives to establish a comprehensive structure-activity relationship.

  • Selectivity Profiling: Assessing the selectivity of lead compounds against other kinases to minimize off-target effects.

  • In Vivo Efficacy: Evaluating the most promising compounds in animal models of inflammatory diseases to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Other Therapeutic Areas: Given the involvement of p38 MAPK in various cellular processes, the potential application of these derivatives in other disease areas, such as oncology and neurodegenerative disorders, warrants investigation.[1][6]

This technical guide provides a comprehensive overview of the current understanding and future potential of 2-Cyclopropyl-6-methylbenzoic acid derivatives. By leveraging the principles of rational drug design and robust biological evaluation, this class of compounds holds the potential to deliver the next generation of targeted anti-inflammatory therapies.

References

  • Kumar, S., et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726.
  • Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
  • Kim, N. J., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3589-3592.
  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(4), 268-272.
  • Goldstein, D. M., et al. (2006). Discovery of the next generation of p38 kinase inhibitors. Journal of Medicinal Chemistry, 49(5), 1562-1575.
  • Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024.
  • Promega Corporation. (n.d.). p38α Kinase Assay. Promega.
  • Millipore. (n.d.). HCS231 p38 MAP Kinase Assay. Millipore.
  • BenchChem. (2025). Application Notes and Protocols for p38 MAPK-IN-2 in Kinase Activity Assays. BenchChem.
  • Engel, M., et al. (2006). Inhibition of p38 MAP kinase--a potential therapy for co-morbidities of cancer and other chronic diseases.
  • Tocris Bioscience. (n.d.). p38 MAPK. Tocris Bioscience.
  • Selleck Chemicals. (n.d.).
  • Wermuth, C. G. (2004). The practice of medicinal chemistry (2nd ed.). Academic Press.

Sources

Foundational

A Comprehensive Guide to the Stability and Storage of 2-Cyclopropyl-6-methylbenzoic Acid

Abstract: This technical guide provides an in-depth analysis of the chemical stability and optimal storage protocols for 2-Cyclopropyl-6-methylbenzoic acid (CAS 1864695-97-5). Designed for researchers, medicinal chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of the chemical stability and optimal storage protocols for 2-Cyclopropyl-6-methylbenzoic acid (CAS 1864695-97-5). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical physicochemical data with field-proven methodologies for handling, storage, and stability assessment. It details potential degradation pathways and provides a validated, stability-indicating analytical method to ensure the compound's integrity throughout the research and development lifecycle. The causality behind each recommendation is explained to empower scientists with the knowledge to maintain compound quality and ensure experimental reproducibility.

Molecular Profile and Physicochemical Characteristics

2-Cyclopropyl-6-methylbenzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with sterically demanding cyclopropyl and methyl groups at the ortho positions. This substitution pattern significantly influences the molecule's conformation and reactivity, which are critical considerations for its stability.

Chemical Structure:

Caption: Structure of 2-Cyclopropyl-6-methylbenzoic acid.

A precise understanding of the compound's physical properties is the foundation for developing appropriate storage and handling procedures. The data below has been compiled from supplier technical data and predictive models.

Table 1: Physicochemical Properties of 2-Cyclopropyl-6-methylbenzoic Acid

Property Value Rationale and Source
CAS Number 1864695-97-5 Chemical Abstracts Service Registry Number.[1][2]
Molecular Formula C₁₁H₁₂O₂ Derived from the chemical structure.[1][2]
Molecular Weight 176.22 g/mol Calculated from the molecular formula.[1]
Appearance White to off-white powder/solid Typical appearance for crystalline organic acids.[1][2]
Melting Point 103-105 °C For the analogous compound 2-Chloro-6-methylbenzoic acid, indicating a similar expected range.[3]
pKa (Predicted) ~3.9 - 4.2 The electron-donating alkyl groups slightly weaken the acid compared to benzoic acid (pKa 4.2), but steric hindrance can affect solvation and acidity.

| Solubility | Soluble in organic solvents (e.g., Methanol, Ethanol, DMSO); sparingly soluble in water. | Common for benzoic acid derivatives.[4] |

Long-Term Stability and Recommended Storage

The primary goal of a storage protocol is to mitigate the environmental factors that can induce chemical degradation, thereby preserving the compound's purity and efficacy. While some suppliers state room temperature storage is adequate, best practices for long-term (>6 months) preservation in a research setting necessitate more stringent controls.[1][2]

Recommended Long-Term Storage Conditions:

  • Temperature: 2-8 °C (Refrigerated) . Lowering the temperature is the most effective way to decrease the rate of all potential chemical reactions, including thermal decomposition and oxidation.

  • Atmosphere: Inert Gas (Argon or Nitrogen) . The compound contains sites susceptible to oxidation. Storing under an inert atmosphere in a tightly sealed container minimizes contact with atmospheric oxygen.

  • Light: Protect from Light (Amber Vial) . Aromatic systems can be susceptible to photolytic degradation. Storing in an amber vial or in a dark location is a mandatory precaution.

  • Moisture: Dry/Desiccated Environment . The compound should be stored in a tightly sealed container, preferably within a desiccator. Moisture can facilitate hydrolytic reactions and act as a medium for other degradation pathways.

Potential Degradation Pathways and Incompatibilities

A proactive stability strategy requires understanding the molecule's potential failure modes. Forced degradation, or stress testing, is a predictive tool used to identify these pathways.[5][6] The structure of 2-Cyclopropyl-6-methylbenzoic acid suggests several potential degradation routes.

G cluster_degradation Potential Degradation Products main 2-Cyclopropyl-6- methylbenzoic Acid Oxidation_Product Oxidized Species (e.g., Benzylic Alcohol/Acid) main->Oxidation_Product Oxidizing Agents (O₂, H₂O₂) Trace Metals, Light Decarboxylation_Product 1-Cyclopropyl-3-methylbenzene main->Decarboxylation_Product High Heat (>150°C) Acidic/Basic Conditions Ester_Product Ester Derivatives main->Ester_Product Alcohols (e.g., MeOH, EtOH) Acid Catalyst Photolytic_Product Complex Photodegradants main->Photolytic_Product UV/Visible Light Exposure (ICH Q1B Conditions)

Caption: Major potential degradation pathways for 2-Cyclopropyl-6-methylbenzoic acid.

  • Oxidative Degradation: The benzylic protons on the methyl group are susceptible to oxidation, potentially forming a benzyl alcohol or further, a dicarboxylic acid. The strained C-C bonds of the cyclopropyl ring could also be a site of oxidative cleavage under harsh conditions.

  • Thermal Decarboxylation: Benzoic acids, when subjected to high heat, can undergo decarboxylation to yield the corresponding aromatic hydrocarbon.[7] For this compound, the product would be 1-cyclopropyl-3-methylbenzene. This is typically a concern under high-temperature stress conditions rather than recommended storage.

  • Esterification: This is an incompatibility rather than a degradation pathway. In the presence of alcohol solvents and acidic catalysts, the carboxylic acid will readily form an ester. This is a critical consideration when preparing stock solutions for assays.

  • Photodegradation: Exposure to high-intensity light, particularly UV, can induce complex degradation pathways in aromatic compounds, often involving radical mechanisms.[8]

Key Incompatibilities: Avoid strong oxidizing agents, strong bases, and alcohols (unless ester formation is intended).[9][10]

Experimental Protocol: Stability Assessment

To ensure the purity of a batch over time, and to validate that an analytical method is "stability-indicating," a forced degradation study is essential.[11][12] This involves subjecting the compound to harsh conditions to intentionally generate degradation products.

Stability-Indicating Method: RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for assessing the purity of small molecules.[13][14] The method must be able to resolve the parent peak from all process impurities and degradation products.

Table 2: Recommended RP-HPLC Conditions

Parameter Condition Rationale / Expertise
Column C18, 150 x 4.6 mm, 3.5 µm C18 provides excellent hydrophobic retention for the aromatic ring, while the 3.5 µm particle size offers high efficiency.
Mobile Phase A 0.1% Formic Acid in Water The acid suppresses the ionization of the carboxylic acid group (pKa ~4), ensuring it is in its neutral, more retained form, which results in sharp, symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a strong organic solvent for eluting the compound and its likely less-polar impurities.
Gradient Program 5% B to 95% B over 20 min, hold 5 min A gradient elution is crucial to separate the parent compound from potential degradation products which may have a wide range of polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good balance between speed and resolution.
Column Temp. 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility of retention times.
Detection UV, Photodiode Array (PDA) at 220 nm & 270 nm A PDA detector is essential. It not only quantifies peaks but also assesses peak purity by comparing spectra across the peak, confirming co-elution is not occurring.
Injection Vol. 5 µL A small volume minimizes potential for column overload.

| Sample Prep. | 0.5 mg/mL in Acetonitrile:Water (1:1) | A common diluent that ensures solubility and is compatible with the mobile phase. |

Protocol: Forced Degradation Study

The objective is to achieve 5-20% degradation of the parent compound to ensure that secondary and tertiary degradation products are not the primary species being observed.

G cluster_stress Stress Conditions (Target 5-20% Degradation) start Prepare 1 mg/mL Stock in ACN:H₂O Acid Acidic 0.1 M HCl @ 60°C, 24h start->Acid Base Basic 0.1 M NaOH @ 60°C, 24h start->Base Oxidative Oxidative 3% H₂O₂, RT, 24h start->Oxidative Thermal Thermal (Solid) 80°C, 72h start->Thermal Photo Photolytic (Solution) ICH Q1B Light Box start->Photo analysis Neutralize (if needed) Dilute to 0.1 mg/mL Analyze all via RP-HPLC Acid->analysis Base->analysis Oxidative->analysis Thermal->analysis Photo->analysis report Assess Peak Purity Identify Degradants Validate Method analysis->report

Caption: Standard experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Samples: For each condition, weigh an appropriate amount of 2-Cyclopropyl-6-methylbenzoic acid. For solution-based tests, prepare a stock solution (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis: To the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Pull timepoints at 4, 8, and 24 hours.

  • Base Hydrolysis: To the stock solution, add an equal volume of 0.2 M NaOH. Incubate at 60°C. Pull timepoints at 2, 6, and 24 hours. (Base hydrolysis is often faster than acid).

  • Oxidative Degradation: To the stock solution, add an equal volume of 6% hydrogen peroxide. Keep at room temperature, protected from light. Pull timepoints at 4, 8, and 24 hours.

  • Thermal Degradation: Place solid material in a vial in a stability oven at 80°C. Pull samples at 24, 48, and 72 hours. Dissolve for analysis.

  • Photostability: Expose both solid material and a solution (e.g., 0.5 mg/mL) to controlled light conditions that meet ICH Q1B specifications (overall illumination of ≥1.2 million lux-hours and an integrated near UV energy of ≥200 watt-hours/m²). A dark control must be run in parallel.

  • Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to the target analytical concentration (e.g., 0.1 mg/mL) and analyze using the validated HPLC method.

Conclusion

2-Cyclopropyl-6-methylbenzoic acid is a chemically stable molecule under recommended handling conditions. Its integrity is best preserved by long-term storage at 2-8 °C in a dry, dark environment under an inert atmosphere . The primary risks to its purity arise from exposure to high heat, strong oxidizing agents, and UV light. For all quantitative applications, the use of a validated, stability-indicating RP-HPLC method is imperative. The protocols and data presented in this guide provide a robust framework for scientists to ensure the quality of 2-Cyclopropyl-6-methylbenzoic acid, leading to more reliable and reproducible scientific outcomes.

References

  • The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives - PubMed. (n.d.). Retrieved March 14, 2026, from [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved March 14, 2026, from [Link]

  • (2025, April 21). Stability Studies in Pharmaceuticals: The Science Behind Shelf Life and Proper Storage. Retrieved March 14, 2026, from [Link]

  • Netpharmalab. (2025, March 13). Stability Studies in Pharmaceuticals | Netphamalab. Retrieved March 14, 2026, from [Link]

  • Klick, S., et al. (n.d.). (PDF) Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. ResearchGate. Retrieved March 14, 2026, from [Link]

  • PharmaCores. (2026, January 9). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. Retrieved March 14, 2026, from [Link]

  • Zelesky, T., et al. (2023, December 15). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. PubMed. Retrieved March 14, 2026, from [Link]

  • Khajavi, S. H., et al. (2011, April 15). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Retrieved March 14, 2026, from [Link]

  • (2025, November 26). Forced Degradation vs. Long-Term Stability Studies: What's the Difference? Retrieved March 14, 2026, from [Link]

  • Justlong in Food. (2022, October 13). Advancements in Understanding Benzoic Acid's Impact on Human Health. Retrieved March 14, 2026, from [Link]

  • Chen, S., et al. (2020, July 2). Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32. PMC. Retrieved March 14, 2026, from [Link]

  • Alsante, K. M., et al. (n.d.). A Stress Testing Benchmarking Study. Retrieved March 14, 2026, from [Link]

  • Degradation mechanism of benzoic acid | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • (2021, December 22). New developments in the pharmaceutical stress testing industry. Retrieved March 14, 2026, from [Link]

  • Drug Target Review. (2020, October 6). Small molecules to reduce cellular stress identified by HTS. Retrieved March 14, 2026, from [Link]

  • Murphy, J. B., & Stutte, C. A. (1978, May). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. PubMed. Retrieved March 14, 2026, from [Link]

  • (n.d.). Safety Data Sheet. Retrieved March 14, 2026, from [Link]

  • Cooney, A. (2018, May 20). How can benzoic acid be tested for purity? Quora. Retrieved March 14, 2026, from [Link]

  • 3-Assay Benzoic Acid | PDF | Titration | Chemistry. (n.d.). Scribd. Retrieved March 14, 2026, from [Link]

  • Schwab, F. W., & Wichers, E. (n.d.). Preparation of benzoic acid of high purity. Retrieved March 14, 2026, from [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (2014, November 3). Chemistry Stack Exchange. Retrieved March 14, 2026, from [Link]

  • PENPET. (n.d.). Methylbenzoic Acid – Quality for the Chemical Industry. Retrieved March 14, 2026, from [Link]

  • KR20080097494A - 2-cyclopropyl-6-methylphenol - Google Patents. (n.d.).
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved March 14, 2026, from [Link]

  • Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. (n.d.). ChemRxiv. Retrieved March 14, 2026, from [Link]

  • Showing Compound 2-Methylbenzoic acid (FDB098186). (2020, April 3). FooDB. Retrieved March 14, 2026, from [Link]

  • M-TOLUIC ACID CAS N°:99-04-7. (2003, February 21). OECD Existing Chemicals Database. Retrieved March 14, 2026, from [Link]

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Exploratory

The Cyclopropyl Paradox: Biosynthetic Paradigms and Bioisosteric Applications in Drug Development

Executive Summary The cyclopropane ring presents a fascinating paradox in chemical biology. Characterized by extreme angle strain (~27.5 kcal/mol) and "banana bonds" that impart sp2 -like hybridization to its carbon-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropane ring presents a fascinating paradox in chemical biology. Characterized by extreme angle strain (~27.5 kcal/mol) and "banana bonds" that impart sp2 -like hybridization to its carbon-carbon framework, the cyclopropyl group is highly reactive under specific conditions yet remarkably stable in physiological environments. Nature has evolved highly specialized enzymatic machinery to synthesize these strained carbocycles, utilizing them as high-energy intermediates, structural rigidifiers, and signaling precursors. Understanding these natural biosynthetic pathways provides critical insights for drug development, where the cyclopropyl moiety is heavily leveraged as a bioisostere to enhance metabolic stability, modulate pharmacokinetics, and lock molecular conformations.

Enzymatic Architecture of Natural Cyclopropane Formation

Nature avoids the highly reactive carbenes typically used in synthetic organic chemistry (e.g., Simmons-Smith reactions), relying instead on precisely controlled enzymatic microenvironments to stabilize high-energy intermediates. Three primary biosynthetic paradigms dictate cyclopropane formation in nature:

Carbocation-Mediated Cyclization: Squalene Synthase (SQS)

In the biosynthesis of sterols, the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules is catalyzed by Squalene Synthase (SQS) [1]. This reaction proceeds via a stable, enzyme-bound cyclopropylcarbinyl intermediate known as presqualene diphosphate (PSPP) [2]. The enzyme sequesters the highly reactive allylic carbocation, forcing a stereospecific 1,1-elimination and subsequent nucleophilic attack by the second FPP molecule.

SQS_Mechanism FPP1 Farnesyl Pyrophosphate (FPP) Carbocation Allylic Carbocation Intermediate FPP1->Carbocation Pyrophosphate Cleavage FPP2 Farnesyl Pyrophosphate (FPP) FPP2->Carbocation Nucleophilic Attack PSPP Presqualene Diphosphate (PSPP) Carbocation->PSPP Proton Loss & Ring Closure Squalene Squalene (C30) PSPP->Squalene NADPH Reduction & Ring Opening

Figure 1: Squalene Synthase mechanism forming presqualene diphosphate.

S-Adenosylmethionine (SAM)-Dependent Methylenation

Cyclopropane fatty acid (CFA) synthase modifies the lipid bilayers of bacteria by transferring a methylene group from SAM to the cis-double bonds of unsaturated fatty acids (UFAs) [3]. This carbene-free cyclopropanation proceeds via a carbocation transition state, followed by proton elimination. The resulting cyclopropanated lipids drastically increase bacterial resistance to acidic environments and oxidative stress [4].

CFAS_Workflow UFA Unsaturated Fatty Acid (UFA) Enzyme CFA Synthase (CfaS) UFA->Enzyme Binds SAM S-Adenosylmethionine (SAM) SAM->Enzyme Methyl Donor Intermediate Carbocation Transition State Enzyme->Intermediate Methylene Transfer CFA Cyclopropane Fatty Acid (CFA) Intermediate->CFA Proton Elimination SAH S-Adenosylhomocysteine (SAH) Intermediate->SAH Byproduct Release

Figure 2: SAM-dependent cyclopropanation of unsaturated fatty acids.

PLP-Dependent Carbanion Displacement

The biosynthesis of the plant hormone ethylene begins with the formation of 1-aminocyclopropane-1-carboxylic acid (ACC), catalyzed by ACC synthase [5]. This enzyme utilizes pyridoxal phosphate (PLP) as an electron sink. The abstraction of the α -proton from the SAM-PLP Schiff base generates a quinonoid zwitterion. This carbanion then executes an intramolecular SN​2 attack on the γ -carbon, displacing 5'-methylthioadenosine (MTA) to close the cyclopropane ring [6].

ACC_Mechanism SAM S-Adenosylmethionine (SAM) PLP PLP-Enzyme Schiff Base SAM->PLP Transimination Quinonoid Quinonoid Zwitterion PLP->Quinonoid alpha-Proton Abstraction ACC 1-Aminocyclopropane-1-carboxylic acid Quinonoid->ACC Intramolecular SN2 MTA 5'-Methylthioadenosine (MTA) Quinonoid->MTA Displaced Leaving Group

Figure 3: ACC Synthase PLP-dependent intramolecular SN2 mechanism.

The Bioisosteric Advantage in Drug Development

In medicinal chemistry, the cyclopropyl group is a privileged scaffold. Its unique sp2 -like hybridization allows it to mimic the π -system of phenyl rings while maintaining an aliphatic, sp3 -like three-dimensional geometry. This dual nature makes it an ideal bioisostere for addressing metabolic liabilities, such as rapid cytochrome P450 (CYP450) mediated oxidation [7].

Quantitative Impact of Cyclopropyl Bioisosteric Replacements
Original Functional GroupCyclopropyl BioisosterePhysicochemical ImpactMetabolic Impact
Methyl ( −CH3​ ) CyclopropylIncreases steric bulk slightly; restricts conformational rotation.Prevents CYP450-mediated proton abstraction, halting oxidative metabolism [7].
Phenyl Ring Cyclopropyl / BicyclohexylReduces molecular weight; alters LogP; removes π−π stacking.Eliminates aromatic oxidation (e.g., 1,4-quinone formation); increases ligand efficiency [8].
tert-Butyl FluorocyclopropylMaintains bulky, non-polar character; alters local dipole moment.Enhances metabolic stability against aliphatic oxidation; modulates pKa​ of adjacent amines [9].
Carboxylic Acid Tetrazole / Cyclopropyl derivativesAlters pKa​ (~4.5); increases lipophilicity (~10-fold).Improves oral bioavailability and membrane permeability while retaining target affinity [10].

Self-Validating Experimental Methodologies

To study the natural occurrence and mechanistic formation of these rings, rigorous, self-validating biochemical assays are required. The following protocols integrate orthogonal validation steps to ensure data integrity.

Protocol 1: In Vitro Reconstitution and Kinetic Profiling of SAM-Dependent CFA Synthase

Objective: Validate the enzymatic formation of cyclopropane rings in lipid bilayers without carbene intermediates [11].

  • Step 1: Substrate Preparation. Extrude unsaturated phosphatidylglycerol (PG) through a 100 nm polycarbonate membrane to form unilamellar vesicles.

    • Causality: CFA synthase requires a highly ordered lipid bilayer architecture to properly recognize and bind the UFA substrate.

  • Step 2: Reaction Initiation. Incubate the vesicles with 1 μM purified E. coli CFAS (ecCFAS) and 2 mM S-adenosylmethionine (SAM) in a pH 7.4 HEPES buffer at 37°C.

    • Causality: SAM acts as the obligate methylene donor; physiological pH ensures optimal enzyme folding and SAM stability.

  • Step 3: Colorimetric SAH Quantification (Primary Readout). Couple the reaction with an SAH-nucleosidase and adenine deaminase assay.

    • Causality: Directly measuring the byproduct S-adenosylhomocysteine (SAH) provides a real-time kinetic readout of methylene transfer, bypassing the need for continuous lipid extraction.

  • Step 4: GC-MS Orthogonal Validation. Extract the lipids using a Bligh-Dyer method, transesterify them to fatty acid methyl esters (FAMEs) using methanolic HCl, and analyze via GC-MS.

    • Causality: Mass spectrometry definitively confirms the structural identity of the cyclopropane ring (e.g., methyl dihydrosterculate) versus the UFA precursor, validating the colorimetric assay.

Protocol 2: Isotope-Labeling Tracking for SQS Carbocation Intermediates

Objective: Trap and validate the transient presqualene diphosphate (PSPP) intermediate in Squalene Synthase [1].

  • Step 1: Enzymatic Reaction with d3​ -FPP. Incubate purified recombinant SQS with deuterium-labeled farnesyl pyrophosphate ( d3​ -FPP) in a buffer containing Mg2+ . Crucially, omit NADPH.

    • Causality: Omitting the NADPH cofactor stalls the enzymatic cycle at the PSPP intermediate, preventing its reduction and subsequent ring-opening to squalene.

  • Step 2: Intermediate Isolation. Quench the reaction with alkaline phosphatase and extract the resulting presqualene alcohol into hexane.

    • Causality: Dephosphorylation neutralizes the highly reactive cyclopropylcarbinyl intermediate, stabilizing it for chromatographic isolation.

  • Step 3: NMR/MS Characterization. Analyze the isolated alcohol via 1H -NMR and high-resolution mass spectrometry.

    • Causality: The retention and specific spatial location of the deuterium atoms confirm the stereospecific 1,1-elimination and 1,2-migration of the cyclopropane C-C bond, proving the carbocation mechanism.

References

  • ACS Publications. "Recombinant Squalene Synthase. A Mechanism for the Rearrangement of Presqualene Diphosphate to Squalene." Journal of the American Chemical Society. URL:[Link]

  • Wikipedia. "Farnesyl-diphosphate farnesyltransferase." URL:[Link]

  • ASM Journals. "The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori." Journal of Bacteriology. URL:[Link]

  • PubMed Central (PMC). "Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence." URL:[Link]

  • Frontiers in Plant Science. "1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!" URL:[Link]

  • Wikipedia. "1-Aminocyclopropane-1-carboxylate synthase." URL:[Link]

  • Cresset Software. "Addressing metabolic liabilities by bioisosteric replacements with Spark™." URL:[Link]

  • Open Library Publishing Platform. "Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition." URL:[Link]

  • Chemspace. "Bioisosteric Replacements." URL: [Link]

  • Angewandte Chemie. "Insights into E. coli Cyclopropane Fatty Acid Synthase (CFAS) Towards Enantioselective Carbene Free Biocatalytic Cyclopropanation." URL:[Link]

Sources

Foundational

Introduction to the chemical family of substituted benzoic acids.

An In-Depth Technical Guide to the Chemical Family of Substituted Benzoic Acids For Researchers, Scientists, and Drug Development Professionals Abstract Substituted benzoic acids represent a cornerstone chemical family i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Family of Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids represent a cornerstone chemical family in organic synthesis and medicinal chemistry.[1] Comprising a simple aromatic carboxylic acid scaffold, the benzene ring is amenable to a vast array of substitutions, allowing for the precise modulation of physicochemical and biological properties.[1][2] This versatility has established benzoic acid derivatives as indispensable building blocks in the development of therapeutics, agrochemicals, and functional materials.[1][3] This guide provides a comprehensive technical overview of the core principles governing this chemical class, from the fundamental influence of substituents on acidity and reactivity to modern synthetic strategies and characterization techniques. We delve into the structure-activity relationships that drive their application in drug discovery and furnish detailed, field-proven experimental protocols for their synthesis and analysis, offering a practical resource for professionals engaged in chemical research and development.

The Benzoic Acid Core: Structure, Nomenclature, and Fundamental Properties

Benzoic acid, systematically named benzenecarboxylic acid, is the parent compound of this family, consisting of a carboxyl group (–COOH) directly attached to a benzene ring.[4][5] Its structure is foundational to a remarkable diversity of natural and synthetic compounds.[6][7]

Nomenclature

The nomenclature of substituted benzoic acids follows IUPAC conventions, with "benzoic acid" serving as the preferred parent name.[8] Substituents on the benzene ring are numbered starting from the carbon atom bearing the carboxyl group as position 1. The historical terms ortho- (1,2-), meta- (1,3-), and para- (1,4-) are still commonly used to describe the relative positions of two substituents.

Physicochemical Properties

Benzoic acid is a white, crystalline solid with limited solubility in cold water but significantly higher solubility in hot water, a property that is exploited for purification via recrystallization.[9][10] It is readily soluble in many organic solvents.[7][11] The most critical chemical property, however, is its acidity, which is profoundly influenced by the nature and position of any substituents on the aromatic ring.

The Role of Substituents: Modulating Acidity and Reactivity

The electronic character of substituents dramatically alters the acidity of the benzoic acid molecule by influencing the stability of its conjugate base, the benzoate ion.[12][13] This relationship is a classic example of structure-property correlation in organic chemistry and is paramount for tuning a molecule for a specific biological target.

Electronic Effects of Substituents

The influence of substituents is primarily understood through two mechanisms: the inductive effect and the resonance effect.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), cyano (–CN), and halogens (–F, –Cl) pull electron density away from the aromatic ring and, by extension, the carboxyl group.[12][14] This stabilizes the negative charge of the resulting benzoate ion, thereby increasing the acidity (i.e., lowering the pKa) of the parent acid.[14][15][16]

  • Electron-Donating Groups (EDGs): Groups such as hydroxyl (–OH), methoxy (–OCH₃), and alkyl (–CH₃) push electron density towards the ring.[12] This has a destabilizing effect on the negatively charged benzoate ion, making it less favorable to form and thus decreasing the acidity (i.e., raising the pKa).[15][17]

  • The Ortho-Effect: A notable anomaly is the "ortho-effect," where nearly any substituent at the ortho- position, regardless of its electronic nature, increases the acidity of the benzoic acid.[14] This is believed to result from a combination of steric and electronic factors, where the substituent may force the carboxyl group out of the plane of the benzene ring, disrupting resonance and altering its electronic environment.

The following diagram illustrates the classification of substituents and their general impact on the acidity of the benzoic acid core.

Substituent_Effects subst Substituent on Benzoic Acid ewg Electron-Withdrawing Group (EWG) e.g., -NO₂, -CN, -Cl subst->ewg Inductive/Resonance Withdrawal edg Electron-Donating Group (EDG) e.g., -OCH₃, -CH₃, -OH subst->edg Inductive/Resonance Donation stabilize Stabilizes Benzoate Anion ewg->stabilize destabilize Destabilizes Benzoate Anion edg->destabilize increase_acidity INCREASES Acidity (pKa Decreases) stabilize->increase_acidity decrease_acidity DECREASES Acidity (pKa Increases) destabilize->decrease_acidity

Caption: Classification of substituents and their corresponding effect on benzoic acid acidity.

Quantitative Data on Acidity

The Hammett equation provides a quantitative correlation between substituent effects and reactivity.[18] The table below summarizes the pKa values for several para-substituted benzoic acids, illustrating the predictable trends.

Substituent (at para-position)Electronic EffectpKa ValueChange Relative to Benzoic Acid
–NO₂Strong EWG3.41More Acidic
–CNEWG3.55More Acidic
–BrEWG (Inductive)3.96More Acidic
–H (None)Reference4.19-
–CH₃EDG4.34Less Acidic
–OCH₃EDG (Resonance)4.46Less Acidic
–OHEDG (Resonance)4.48Less Acidic
Data compiled from multiple sources.[15][16]

Key Synthetic Strategies

The synthesis of substituted benzoic acids is a well-established field with several robust methods. The choice of method often depends on the available starting materials and the desired substitution pattern.

Oxidation of Substituted Alkylbenzenes

This is one of the most common and direct methods, involving the oxidation of an alkyl side chain on a benzene ring to a carboxylic acid.[19]

  • Reagents: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid are frequently used.[19][20]

  • Causality: The reaction proceeds because the benzylic position is particularly susceptible to oxidation. It is crucial to use sufficient oxidizing agent and adequate heating to drive the reaction to completion, otherwise, intermediate products like alcohols or aldehydes may be isolated.[19][21] Overly harsh conditions, however, risk cleaving the aromatic ring itself.[19]

Hydrolysis of Substituted Benzonitriles

The nitrile group (–C≡N) can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, making this a valuable route if the corresponding benzonitrile is accessible.[19]

  • Mechanism: In basic hydrolysis, hydroxide attacks the electrophilic nitrile carbon, and after a series of proton transfers, an amide intermediate is formed which is further hydrolyzed to the carboxylate salt. Acidification in the final step yields the benzoic acid.

Carboxylation of Organometallic Reagents

Grignard reagents or organolithium compounds, formed from substituted aryl halides, react readily with carbon dioxide (in the form of dry ice) to produce the corresponding carboxylate, which is then protonated.

  • Significance: This method is excellent for creating a carboxylic acid group at a position previously occupied by a halogen. It requires strictly anhydrous conditions as organometallic reagents are potent bases and will be quenched by water.

The following diagram outlines a general workflow for the synthesis and purification of a substituted benzoic acid via the oxidation of an alkylbenzene.

Synthesis_Workflow start Substituted Alkylbenzene reaction Oxidation (e.g., KMnO₄, Heat) start->reaction workup Workup 1. Filter MnO₂ 2. Acidify Filtrate (HCl) reaction->workup filtration Crude Product Isolation (Vacuum Filtration) workup->filtration purification Purification (Recrystallization) filtration->purification characterization Characterization (FT-IR, NMR, MP) purification->characterization finish Pure Substituted Benzoic Acid characterization->finish

Caption: General workflow for the synthesis and purification of a substituted benzoic acid.

Spectroscopic Characterization

Unambiguous identification of the synthesized product is critical. A combination of spectroscopic techniques provides a complete structural picture.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the primary tool for identifying the key functional groups. The spectrum of a benzoic acid derivative is characterized by:

    • A very broad O–H stretching absorption from ~2500–3300 cm⁻¹, indicative of the hydrogen-bonded carboxylic acid dimer.[22]

    • A strong, sharp C=O (carbonyl) stretching absorption around 1700 cm⁻¹.

    • Aromatic C=C stretching absorptions near 1600 and 1500 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

    • ¹H NMR: The acidic proton of the carboxyl group appears as a broad singlet far downfield, typically >10 ppm. Protons on the aromatic ring resonate between 7.0 and 8.5 ppm, with their splitting patterns and chemical shifts providing crucial information about the substitution pattern.

    • ¹³C NMR: The carbonyl carbon of the carboxyl group gives a characteristic signal in the 165–175 ppm range. Aromatic carbons appear between 120 and 150 ppm.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental formula. High-resolution mass spectrometry can provide an exact mass to further validate the identity.

Applications in Drug Discovery & Development

The benzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of therapeutic agents.[1][2] The ability to systematically modify substituents allows for the optimization of a compound's biological activity, selectivity, and pharmacokinetic properties—a process known as Structure-Activity Relationship (SAR) studies.[2]

SAR_Concept scaffold Benzoic Acid Scaffold (Core Structure) sub_r1 Modify Substituent R₁ (e.g., at para-position) scaffold->sub_r1 sub_r2 Modify Substituent R₂ (e.g., at ortho-position) scaffold->sub_r2 properties Tune Physicochemical Properties sub_r1->properties sub_r2->properties potency Potency properties->potency selectivity Selectivity properties->selectivity adme ADME Profile (Absorption, Distribution, Metabolism, Excretion) properties->adme

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Cyclopropyl-6-methylbenzoic acid

Application Note: Comprehensive Synthesis Protocol for 2-Cyclopropyl-6-methylbenzoic Acid Introduction & Mechanistic Rationale The compound 2-Cyclopropyl-6-methylbenzoic acid (CAS: 1864695-97-5) is a highly functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Synthesis Protocol for 2-Cyclopropyl-6-methylbenzoic Acid

Introduction & Mechanistic Rationale

The compound 2-Cyclopropyl-6-methylbenzoic acid (CAS: 1864695-97-5) is a highly functionalized, sterically hindered aromatic building block utilized in the development of advanced active pharmaceutical ingredients (APIs) and macrocyclic inhibitors[1],[2]. Synthesizing ortho,ortho-disubstituted benzoic acids presents a significant chemical challenge due to the extreme steric shielding around the reactive centers.

Direct Suzuki-Miyaura cross-coupling of 2-bromo-6-methylbenzoic acid with cyclopropylboronic acid is notoriously difficult. The free carboxylic acid can poison the palladium catalyst, and the localized acidity often promotes the rapid protodeboronation of the sensitive cyclopropylboronic acid before transmetalation can occur[3].

To establish a self-validating, high-yielding protocol, this guide employs a robust three-step synthetic sequence :

  • Esterification (Protection): Masking the carboxylic acid as a methyl ester eliminates catalyst poisoning and prevents unwanted side reactions.

  • Suzuki-Miyaura Coupling (C-C Bond Formation): Utilizing Palladium(II) acetate ( Pd(OAc)2​ ) and the bulky, electron-rich ligand tricyclohexylphosphine ( PCy3​ ) forces the difficult oxidative addition into the sterically hindered C-Br bond. A biphasic solvent system (Toluene/ H2​O ) ensures the activation of the boronic acid via the inorganic base ( K3​PO4​ )[2],[4].

  • Saponification (Deprotection): Due to the dual ortho-substituents (methyl and cyclopropyl), the ester is highly shielded. Forcing conditions utilizing Lithium hydroxide ( LiOH ) at elevated temperatures are required to yield the final free acid.

Synthetic Workflow

Workflow SM 2-Bromo-6-methylbenzoic acid (Starting Material) Step1 Step 1: Esterification MeOH, H2SO4, Reflux SM->Step1 Int1 Methyl 2-bromo-6-methylbenzoate (Intermediate) Step1->Int1 Step2 Step 2: Suzuki Coupling Cyclopropylboronic acid, Pd(OAc)2, PCy3, K3PO4 Toluene/H2O, 100°C Int1->Step2 Int2 Methyl 2-cyclopropyl- 6-methylbenzoate Step2->Int2 Step3 Step 3: Saponification LiOH, THF/MeOH/H2O 70°C, then HCl Int2->Step3 Product 2-Cyclopropyl-6-methylbenzoic acid (Final Product) Step3->Product

Figure 1: Three-step synthetic workflow for 2-Cyclopropyl-6-methylbenzoic acid.

Quantitative Reagent Summary (10 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Bromo-6-methylbenzoic acid 215.041.02.15 gStarting Material
Methanol (MeOH) 32.04Solvent20 mLReactant / Solvent (Step 1)
Sulfuric Acid ( H2​SO4​ , 98%) 98.08Catalytic0.5 mLAcid Catalyst (Step 1)
Cyclopropylboronic acid 85.901.51.29 gCoupling Partner (Step 2)[4]
Pd(OAc)2​ 224.500.05112 mgPre-catalyst (Step 2)[2]
Tricyclohexylphosphine ( PCy3​ ) 280.430.10280 mgBulky Ligand (Step 2)[2]
Potassium Phosphate ( K3​PO4​ ) 212.272.04.25 gInorganic Base (Step 2)[2]
Lithium Hydroxide ( LiOH⋅H2​O ) 41.965.02.10 gSaponification Base (Step 3)

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2-bromo-6-methylbenzoate

Causality Check: Fischer esterification is driven to completion by using methanol as both the solvent and reactant, utilizing a catalytic amount of concentrated sulfuric acid.

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-bromo-6-methylbenzoic acid (2.15 g, 10.0 mmol) and anhydrous methanol (20 mL).

  • Carefully add concentrated H2​SO4​ (0.5 mL) dropwise while stirring.

  • Heat the reaction mixture to reflux (65 °C) for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1; the product ester will run significantly higher than the highly polar free acid).

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Dilute the residue with Ethyl Acetate (50 mL) and wash carefully with saturated aqueous NaHCO3​ ( 2×25 mL) until CO 2​ evolution ceases.

  • Wash with brine (25 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the intermediate ester as a pale yellow oil. Proceed to Step 2 without further purification.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality Check: Strict exclusion of oxygen is critical. PCy3​ is highly susceptible to oxidation, and Pd(0) will rapidly degrade to inactive palladium black in the presence of O2​ . The biphasic solvent ensures the base dissolves to form the reactive boronate[3].

  • In a 100 mL Schlenk flask, combine methyl 2-bromo-6-methylbenzoate (~10.0 mmol), cyclopropylboronic acid (1.29 g, 15.0 mmol), and K3​PO4​ (4.25 g, 20.0 mmol)[2],[4].

  • Add a solvent mixture of Toluene (30 mL) and Deionized Water (3 mL).

  • Degassing (Critical Step): Sparge the heterogeneous mixture with ultra-pure Argon or N2​ for at least 15 minutes.

  • Under a positive stream of Argon, quickly add Pd(OAc)2​ (112 mg, 5 mol%) and PCy3​ (280 mg, 10 mol%)[2].

  • Seal the flask and heat the vigorously stirred mixture at 100–110 °C for 16 hours. The solution will typically turn dark brown/black as the active catalyst forms.

  • Workup: Cool the mixture to room temperature. Filter the entire reaction mixture through a short pad of Celite to remove palladium particulates, washing the pad with EtOAc (30 mL).

  • Transfer the filtrate to a separatory funnel, separate the aqueous layer, and wash the organic layer with water (20 mL) and brine (20 mL). Dry over Na2​SO4​ and concentrate.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient 0% to 5% EtOAc in Hexanes) to isolate methyl 2-cyclopropyl-6-methylbenzoate .

Step 3: Saponification to 2-Cyclopropyl-6-methylbenzoic Acid

Causality Check: The steric bulk of the adjacent methyl and cyclopropyl groups prevents nucleophilic attack by hydroxide at room temperature. A large excess of LiOH and prolonged heating in a miscible solvent system are mandatory.

  • Dissolve the purified methyl 2-cyclopropyl-6-methylbenzoate (~8.0 mmol) in a solvent mixture of THF/MeOH/ H2​O (3:1:1 v/v/v, 25 mL total).

  • Add LiOH⋅H2​O (1.68 g, 40.0 mmol, 5.0 eq).

  • Attach a reflux condenser and heat the mixture to 70 °C for 16–24 hours. Monitor by TLC (Hexanes/EtOAc 9:1) until the non-polar ester spot completely disappears.

  • Workup: Cool to room temperature and remove the organic solvents (THF/MeOH) under reduced pressure.

  • Dilute the remaining aqueous phase with water (10 mL) and extract once with Diethyl Ether (15 mL) to remove any unreacted organic impurities. Discard the ether layer.

  • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until pH ~2 is reached. A white precipitate should form.

  • Extract the acidified aqueous layer with EtOAc ( 3×20 mL). Combine the organic extracts, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo to afford 2-Cyclopropyl-6-methylbenzoic acid as a solid[1].

Mechanistic Pathway: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle allows for rational troubleshooting. The bulky PCy3​ ligand accelerates both the oxidative addition (by increasing electron density on Pd) and the reductive elimination (via steric relief).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(Br)L_2 Pd0->OxAdd + Ar-Br TransMet Transmetalation Ar-Pd(II)(Cyclopropyl)L_2 OxAdd->TransMet + Cyclopropyl-B(OH)2 + Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Ar-Cyclopropyl

Figure 2: The Pd-catalyzed Suzuki-Miyaura catalytic cycle highlighting the sequence of C-C bond formation.

Troubleshooting & Analytical Characterization

A self-validating protocol requires continuous monitoring. Below are the common failure modes and their root causes.

StepPotential IssueRoot CauseSolution / Prevention
Step 1 Incomplete esterificationWater accumulation driving equilibrium backward.Ensure anhydrous MeOH is used; consider adding a Soxhlet extractor with molecular sieves for larger scales.
Step 2 High recovery of starting material; black precipitate forms immediatelyCatalyst oxidation or death prior to oxidative addition.Ensure rigorous degassing of the Toluene/Water mixture. Use fresh PCy3​ (store in a glovebox).
Step 2 Formation of protodeboronation byproductsCyclopropylboronic acid degrades at high temperatures before coupling.Add the boronic acid in two portions (e.g., 1.0 eq initially, 0.5 eq after 4 hours)[3].
Step 3 Ester fails to hydrolyzeExtreme steric hindrance blocking the carbonyl carbon.Increase reaction time to 48h, or switch to Potassium trimethylsilanolate ( KOTMS ) in THF.

Expected Analytical Signatures:

  • 1H NMR (CDCl3): Look for the distinct cyclopropyl multiplet signals appearing highly upfield (approx. δ 0.60–1.00 ppm). The aromatic methyl group will appear as a sharp singlet near δ 2.40 ppm.

  • Mass Spectrometry (ESI-MS): Expected [M−H]− for C11​H12​O2​ is m/z 175.08.

Sources

Application

Application Note: Stereospecific Cyclopropanation via the Furukawa-Modified Simmons-Smith Reaction

Introduction & Strategic Utility The cyclopropane motif is a privileged structural pharmacophore in modern drug discovery, imparting unique conformational rigidity, metabolic stability, and enhanced lipophilicity to smal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

The cyclopropane motif is a privileged structural pharmacophore in modern drug discovery, imparting unique conformational rigidity, metabolic stability, and enhanced lipophilicity to small molecules. It is a core feature in numerous active pharmaceutical ingredients (APIs), including the DPP-4 inhibitor saxagliptin and the tyrosine kinase inhibitor lenvatinib[1].

The Simmons-Smith reaction remains the premier synthetic methodology for the stereospecific conversion of alkenes to cyclopropanes. Unlike free carbene additions (which are prone to hazardous conditions and unselective C–H insertions), the Simmons-Smith protocol utilizes an organozinc carbenoid intermediate[2]. This cheletropic reaction operates under mild conditions, tolerates a broad array of functional groups, and delivers exceptional chemoselectivity toward electron-rich olefins[1].

This application note details the causality, mechanistic principles, and a validated experimental protocol for the Furukawa modification of the Simmons-Smith reaction, designed for researchers and process chemists requiring high-fidelity, scalable cyclopropanation.

Mechanistic Causality & Stereocontrol

Understanding the mechanistic underpinnings of the Simmons-Smith reaction is critical for rational experimental design and troubleshooting.

The Zinc Carbenoid & The Butterfly Transition State

The classical reaction generates an iodomethylzinc iodide ( ICH2​ZnI ) carbenoid from diiodomethane ( CH2​I2​ ) and a zinc-copper couple. The metal atom inserts into the carbon-iodine bond, rendering the carbon highly nucleophilic due to electronegativity differences, while the remaining iodide acts as a leaving group, creating a species with dual electrophilic/nucleophilic character[2].

The transfer of the methylene unit to the alkene occurs via a highly ordered, concerted "butterfly" transition state [3]. Because both new C–C bonds form simultaneously, the reaction is strictly stereospecific (syn-addition). The original geometry of the alkene is perfectly preserved in the cyclopropane product: trans-alkenes yield trans-cyclopropanes, and cis-alkenes yield cis-cyclopropanes[4].

Directing Group Effects

The Simmons-Smith reaction is exquisitely sensitive to steric and coordinating effects. While unfunctionalized alkenes are cyclopropanated on their least sterically hindered face, the presence of proximal Lewis basic groups (such as allylic or homoallylic alcohols) overrides steric bias. The zinc carbenoid coordinates directly to the hydroxyl oxygen, tethering the reagent to the substrate and directing the methylene delivery to the cis face relative to the directing group[4].

Mechanism Reagents Alkene + Et₂Zn + CH₂I₂ Carbenoid Zinc Carbenoid Formation (EtZnCH₂I) Reagents->Carbenoid Schlenk conditions 0 °C to RT TS Butterfly Transition State (Concerted Syn-Addition) Carbenoid->TS Electrophilic attack Product Cyclopropane Product (Stereoretention) TS->Product CH₂ transfer Byproduct ZnI₂ / EtZnI Byproduct TS->Byproduct Leaving group elimination

Mechanistic pathway of the Furukawa-modified Simmons-Smith reaction via butterfly transition state.

Evolution of the Zinc Carbenoid: Reagent Selection

The original protocol relying on a heterogeneous Zn-Cu couple is notoriously capricious; reaction initiation depends heavily on the physical condition and activation of the zinc surface[5]. To solve this, modern laboratories almost exclusively use homogeneous modifications.

The Furukawa modification (replacing Zn-Cu with diethylzinc, Et2​Zn ) is the industry standard. It forms the carbenoid ( EtZnCH2​I ) rapidly in solution, offering superior reproducibility, faster reaction kinetics, and excellent yields for unfunctionalized alkenes[4][6].

Table 1: Comparison of Simmons-Smith Modifications
ModificationReagent SystemKey Mechanistic AdvantageOptimal Substrate Scope
Classical Zn/Cu + CH2​I2​ Mild generation of ICH2​ZnI .Simple alkenes, allylic alcohols.
Furukawa [4] Et2​Zn + CH2​I2​ Homogeneous reaction; highly reproducible; rapid carbenoid formation.Unfunctionalized alkenes, vinyl ethers, carbohydrates.
Denmark [7] Et2​Zn + ClCH2​I Chloro-substituted carbenoid is significantly more reactive than the iodo-variant.Sterically hindered or less reactive alkenes.
Shi [4] Et2​Zn + TFA + CH2​I2​ Addition of trifluoroacetic acid ( TFA ) creates a highly electrophilic CF3​CO2​ZnCH2​I species.Electron-deficient alkenes (e.g., vinyl boronates).

Experimental Protocol: Furukawa Modification

Target: Cyclopropanation of an unfunctionalized terminal alkene (e.g., 1-octene)[8]. Caution: Diethylzinc ( Et2​Zn ) is highly pyrophoric and reacts violently with moisture. Diiodomethane ( CH2​I2​ ) is toxic and light-sensitive. All operations must be conducted in a fume hood using rigorous Schlenk techniques under an inert atmosphere (Argon or Nitrogen).

A. Rationale for Solvent Selection

The choice of solvent is critical. Because the zinc carbenoid is highly electrophilic, Lewis basic solvents (like THF or diethyl ether) coordinate to the zinc center and severely retard the reaction rate. Non-coordinating, non-basic solvents such as anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) are mandatory to maintain the reactivity of the carbenoid[9].

B. Step-by-Step Methodology
  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush thoroughly with Argon. Add the alkene (e.g., 1-octene, 1.0 equiv) and anhydrous DCM to achieve a substrate concentration of ~0.5 M.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Generating the carbenoid at low temperatures prevents its rapid thermal decomposition (homocoupling) before it can react with the alkene.

  • Organozinc Addition: Via a dry, gas-tight syringe, slowly add a solution of Et2​Zn (1.0 M in hexanes, 2.0 equiv) dropwise to the stirring alkene solution[8].

  • Carbenoid Generation: Maintain the temperature at 0 °C. Shield the flask from direct light (aluminum foil). Add CH2​I2​ (2.0 equiv) dropwise via syringe[8]. Order of Addition Logic: The alkene must be present before the carbenoid is generated. If CH2​I2​ is added to Et2​Zn without the alkene, the resulting carbenoid will rapidly react with itself to form ethylene gas and zinc iodide.

  • Propagation: Allow the reaction mixture to slowly warm to room temperature. Stir for 12–24 hours under Argon.

  • Quenching & Workup: Cool the flask back to 0 °C. Carefully and slowly add saturated aqueous ammonium chloride ( NH4​Cl ) or 1M HCl to quench any unreacted organozinc species. Extract the aqueous layer with DCM or diethyl ether (3x). Wash the combined organic layers with saturated aqueous NaHCO3​ , then brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Workflow Step1 1. Preparation Dry DCM, Alkene under N₂/Ar Cool to 0 °C Step2 2. Organozinc Addition Add Et₂Zn (2.0 eq) Dropwise via syringe Step1->Step2 Step3 3. Carbenoid Generation Add CH₂I₂ (2.0 eq) dropwise Observe ZnI₂ precipitate Step2->Step3 Step4 4. Reaction Propagation Warm to RT Stir 12-24 hours Step3->Step4 Step5 5. Quenching & Workup Slowly add sat. NH₄Cl at 0 °C Extract organics Step4->Step5

Step-by-step experimental workflow for the Furukawa-modified Simmons-Smith cyclopropanation.

Self-Validation & Troubleshooting Systems

A robust protocol must be self-validating. During the Furukawa modification, researchers should monitor the following physical and analytical cues to ensure reaction integrity:

  • Visual Confirmation of Carbenoid Formation: Shortly after the addition of CH2​I2​ to the Et2​Zn solution, a fine white precipitate will begin to form[8]. This precipitate is zinc iodide ( ZnI2​ ), a byproduct of the carbenoid generation and subsequent transfer. The appearance of this precipitate is a positive visual indicator that the active Simmons-Smith reagent is successfully forming and reacting.

  • Incomplete Conversion: If TLC or GC-MS indicates stalled conversion, the carbenoid may have decomposed due to trace moisture. Ensure absolute anhydrous conditions. If the substrate is highly electron-deficient, standard Furukawa conditions may fail; consider switching to the Shi modification (adding TFA ) to increase the electrophilicity of the zinc species[4].

  • Stereochemical Validation: For substituted alkenes, 1H NMR coupling constants ( J -values) of the cyclopropane ring protons are definitive. Cis-protons on a cyclopropane ring typically exhibit larger coupling constants ( J≈8−9 Hz) compared to trans-protons ( J≈5−6 Hz), allowing for rapid validation of the expected syn-addition stereoretention.

References

  • Wikipedia. "Simmons–Smith reaction". wikipedia.org. 4

  • National Institutes of Health (PMC). "Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs". nih.gov.7

  • Grokipedia. "Simmons–Smith reaction". grokipedia.com. 1

  • Organic Chemistry Tutor. "The Simmons-Smith Reaction and Cyclopropanation of Alkenes". organicchemistrytutor.com. 5

  • Benchchem. "An In-Depth Technical Guide to the Synthesis of n-Heptylcyclopropane". benchchem.com. 6

  • MDPI. "Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review". mdpi.com. 9

  • Benchchem. "Application Notes and Protocols: Simmons-Smith Cyclopropanation of 1-Octene". benchchem.com. 8

  • ACS Publications. "Reaction Pathways of the Simmons−Smith Reaction". acs.org. 3

  • Master Organic Chemistry. "Cyclopropanation of Alkenes". masterorganicchemistry.com. 2

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 2-Cyclopropyl-6-methylbenzoic Acid

Introduction 2-Cyclopropyl-6-methylbenzoic acid is a key building block in the synthesis of various pharmaceutically active compounds and agrochemicals. Its unique structural motif, featuring a sterically demanding ortho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Cyclopropyl-6-methylbenzoic acid is a key building block in the synthesis of various pharmaceutically active compounds and agrochemicals. Its unique structural motif, featuring a sterically demanding ortho-disubstituted aromatic ring, imparts desirable physicochemical properties to target molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This document provides a comprehensive guide to the large-scale synthesis of 2-Cyclopropyl-6-methylbenzoic acid, focusing on a robust and scalable synthetic route. We will delve into the rationale behind the chosen strategy, provide detailed step-by-step protocols, and discuss critical process parameters and safety considerations for industrial-scale production.

Synthetic Strategy: A Convergent Approach

For the large-scale synthesis of 2-Cyclopropyl-6-methylbenzoic acid, a convergent approach is often favored due to its efficiency and the ability to build complexity from readily available starting materials. The selected strategy involves a key Suzuki-Miyaura coupling reaction to introduce the cyclopropyl moiety, followed by a Grignard reaction and carboxylation to install the benzoic acid functionality. This route is advantageous as it avoids some of the potential regioselectivity issues and harsh conditions that might be associated with other methods like directed ortho-metalation on a highly substituted ring.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A 2-Bromo-6-methylaniline B 2-Bromo-6-methylbenzenediazonium salt A->B Diazotization (NaNO₂, HBr) C 1,2-Dibromo-3-methylbenzene B->C Sandmeyer Reaction (CuBr) D 2-Bromo-1-cyclopropyl-3-methylbenzene C->D Suzuki Coupling (Pd catalyst, Base) E 2-Cyclopropyl-6-methylphenylmagnesium bromide D->E Grignard Formation (Mg, THF) F 2-Cyclopropyl-6-methylbenzoic acid E->F Carboxylation (1. CO₂, 2. H₃O⁺) G Cyclopropylboronic acid G->D

Caption: Proposed synthetic workflow for 2-Cyclopropyl-6-methylbenzoic acid.

Detailed Experimental Protocols

Part 1: Synthesis of 1,2-Dibromo-3-methylbenzene

The initial steps focus on converting a commercially available starting material, 2-bromo-6-methylaniline, into a di-halogenated intermediate suitable for selective cross-coupling.

Step 1.1: Diazotization of 2-Bromo-6-methylaniline

The conversion of the amino group to a diazonium salt is a classic and reliable transformation.

  • Reaction: 2-Bromo-6-methylaniline + NaNO₂ + 2HBr → 2-Bromo-6-methylbenzenediazonium bromide + NaBr + 2H₂O

  • Protocol:

    • To a cooled (0-5 °C) and stirred solution of hydrobromic acid (48% aqueous solution), add 2-bromo-6-methylaniline portion-wise, ensuring the temperature does not exceed 10 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the next step.

Step 1.2: Sandmeyer Reaction

The Sandmeyer reaction provides a robust method for replacing the diazonium group with a bromide.[1][2][3]

  • Reaction: 2-Bromo-6-methylbenzenediazonium bromide + CuBr → 1,2-Dibromo-3-methylbenzene + N₂ + CuBr

  • Protocol:

    • In a separate reactor, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution from Step 1.1 to the copper(I) bromide solution, controlling the rate of addition to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases.

    • The crude 1,2-dibromo-3-methylbenzene can be isolated by steam distillation or solvent extraction.

    • Further purification can be achieved by vacuum distillation.

Part 2: Suzuki-Miyaura Coupling

This key step introduces the cyclopropyl group onto the aromatic ring. The Suzuki-Miyaura coupling is well-suited for large-scale synthesis due to its mild reaction conditions and high functional group tolerance.[4][5][6]

  • Reaction: 1,2-Dibromo-3-methylbenzene + Cyclopropylboronic acid + Base → 2-Bromo-1-cyclopropyl-3-methylbenzene + Byproducts

  • Protocol:

    • To a degassed mixture of a suitable solvent (e.g., toluene, dioxane) and water, add 1,2-dibromo-3-methylbenzene, cyclopropylboronic acid, and a base (e.g., potassium carbonate, potassium phosphate).

    • Add a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., tricyclohexylphosphine).[4]

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by GC or HPLC).

    • Upon completion, cool the reaction mixture, separate the organic layer, and wash with water and brine.

    • The crude product is purified by vacuum distillation to yield 2-bromo-1-cyclopropyl-3-methylbenzene.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / TricyclohexylphosphineThis combination is effective for coupling with sterically hindered substrates.[4]
Base K₂CO₃ or K₃PO₄A moderately strong base is required to activate the boronic acid for transmetalation.[6]
Solvent Toluene/Water or Dioxane/WaterA biphasic solvent system is often used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Part 3: Grignard Reaction and Carboxylation

The final steps involve the formation of a Grignard reagent and its subsequent reaction with carbon dioxide to yield the target carboxylic acid.[7]

Step 3.1: Formation of 2-Cyclopropyl-6-methylphenylmagnesium bromide

The formation of the Grignard reagent is a critical step that requires strict anhydrous conditions.[8][9][10][11]

  • Reaction: 2-Bromo-1-cyclopropyl-3-methylbenzene + Mg → 2-Cyclopropyl-6-methylphenylmagnesium bromide

  • Protocol:

    • Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (nitrogen or argon).

    • Place magnesium turnings in the reaction vessel and activate them (e.g., with a small crystal of iodine or a few drops of 1,2-dibromoethane).[12]

    • Add a small amount of a solution of 2-bromo-1-cyclopropyl-3-methylbenzene in anhydrous tetrahydrofuran (THF) to initiate the reaction.

    • Once the reaction has initiated (indicated by a color change and gentle reflux), add the remaining solution of the aryl bromide dropwise at a rate that maintains a controlled reflux.

    • After the addition is complete, continue stirring until the magnesium is consumed.

Step 3.2: Carboxylation

The reaction of the Grignard reagent with carbon dioxide is highly efficient.[7][13]

  • Reaction:

    • 2-Cyclopropyl-6-methylphenylmagnesium bromide + CO₂ → Halomagnesium carboxylate

    • Halomagnesium carboxylate + H₃O⁺ → 2-Cyclopropyl-6-methylbenzoic acid + MgX(OH)

  • Protocol:

    • Cool the Grignard reagent solution in an ice or dry ice/acetone bath.

    • Introduce anhydrous carbon dioxide gas above the surface of the stirred solution or add crushed dry ice portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by slowly adding it to a stirred mixture of ice and a strong acid (e.g., HCl or H₂SO₄).

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Cyclopropyl-6-methylbenzoic acid.

Part 4: Purification

For pharmaceutical applications, high purity of the final product is essential.

  • Protocol:

    • Recrystallization: The crude product can be recrystallized from a suitable solvent system (e.g., heptane/ethyl acetate or toluene).

    • Acid-Base Extraction: Further purification can be achieved by dissolving the crude product in an aqueous base (e.g., NaOH), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.[14][15][16]

Process Safety and Environmental Considerations

Large-scale synthesis requires a thorough evaluation of potential hazards and environmental impact.

Process Step Potential Hazards Mitigation Strategies Environmental Considerations
Diazotization Formation of unstable and potentially explosive diazonium salts.Strict temperature control (0-5 °C), slow addition of reagents, use of appropriate quenching agents.Aqueous waste containing sodium nitrite and residual bromine should be treated before disposal.
Sandmeyer Reaction Vigorous evolution of nitrogen gas, potential for runaway reaction.Controlled addition of the diazonium salt, adequate reactor headspace, and proper off-gas handling.Copper-containing waste streams require proper treatment and disposal.
Suzuki Coupling Flammable solvents, pyrophoric potential of some phosphine ligands.Use of inert atmosphere, proper grounding of equipment, and safe handling of phosphine ligands.Palladium is a precious metal; recovery and recycling of the catalyst should be considered.
Grignard Reaction Highly exothermic and moisture-sensitive reaction, flammable solvents.[8][9][10][11]Strict anhydrous conditions, inert atmosphere, controlled addition of the halide, and adequate cooling capacity.Quenched magnesium salts should be disposed of in accordance with local regulations.
Carboxylation Use of dry ice (cryogenic hazard) or pressurized CO₂.Use of appropriate personal protective equipment (cryogenic gloves), and pressure-rated equipment for gaseous CO₂.CO₂ is a greenhouse gas, but the amount used in this synthesis is typically small.

Conclusion

The presented synthetic route, centered around a Suzuki-Miyaura coupling and a Grignard carboxylation, offers a robust and scalable method for the large-scale production of 2-Cyclopropyl-6-methylbenzoic acid. By carefully controlling reaction parameters and adhering to strict safety protocols, this valuable building block can be manufactured efficiently and in high purity to meet the demands of the pharmaceutical and agrochemical industries. Further process optimization, such as catalyst loading reduction and solvent recycling, can enhance the economic and environmental viability of this synthesis on an industrial scale.

References

  • Google Patents. US5387713A - Process for purification of carboxylic acids.
  • American Chemical Society. Grignard Reaction. Available at: [Link]

  • ACS Publications. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks | Organic Letters. Available at: [Link]

  • ACS Publications. Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. Available at: [Link]

  • Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. Available at: [Link]

  • Royal Society of Chemistry. Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Available at: [Link]

  • OSTI.gov. In situ recovery of bio-based carboxylic acids. Available at: [Link]

  • MDPI. Carboxylic Acid Production. Available at: [Link]

  • Audrey Yun Li. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Available at: [Link]

  • Google Patents. US1686913A - Purification of benzoic acid and its derivatives.
  • Google Patents. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2.
  • International Journal of Chemical and Environmental Engineering. Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. Available at: [Link]

  • Google Patents. US5034105A - Carboxylic acid purification and crystallization process.
  • Royal Society of Chemistry. COF-300 synthesis and colloidal stabilization with substituted benzoic acids. Available at: [Link]

  • Semantic Scholar. Directed lithiation of unprotected benzoic acids. Available at: [Link]

  • YouTube. Grignard reaction safety. Available at: [Link]

  • PubMed. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Available at: [Link]

  • Grignard Reaction. Available at: [Link]

  • Chemistry Steps. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • ResearchGate. Safety aspects of the process control of Grignard reactions. Available at: [Link]

  • University of Calgary. Ch19: RMgX + CO2 -> RCO2H. Available at: [Link]

  • Organic Syntheses. DI-n-BUTYLDIVINYLTIN. Available at: [Link]

  • ResearchGate. (PDF) Directed lithiation of unprotected benzoic acids. Available at: [Link]

  • Wikipedia. Directed ortho metalation. Available at: [Link]

  • Google Patents. US4092353A - Process for the purification of benzoic acid.
  • BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

  • Andrew G. Myers Research Group. Directed (ortho) Metallation. Available at: [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

    • The Grignard Reaction. Available at: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • Homework.Study.com. Write note on "Sandmeyer reaction". Write down the mechanism of formation of p-Bromotoluene from pMethylaniline. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Preparation of benzoic acid of high purity. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Web Pages. 1. Grignard Reaction. Available at: [Link]

  • Andrew G. Myers Research Group. ortho metalation. Available at: [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). Available at: [Link]

  • PMC. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • PMC. 2,6-Dibromo-4-methylaniline. Available at: [Link]

  • (IUCr). 2,6-Dibromo-4-methylaniline. Available at: [Link]

Sources

Application

Application Note: 2-Cyclopropyl-6-methylbenzoic Acid as a High-Performance Bulky Carboxylate Ligand in Palladium-Catalyzed C–H Functionalization

Executive Summary The direct functionalization of unactivated C–H bonds represents a transformative methodology in modern organic synthesis and late-stage drug development. However, Palladium-catalyzed non-directed C–H f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The direct functionalization of unactivated C–H bonds represents a transformative methodology in modern organic synthesis and late-stage drug development. However, Palladium-catalyzed non-directed C–H functionalization frequently suffers from poor site selectivity and sluggish kinetics due to the formation of unreactive Pd-carboxylate resting dimers[1].

2-Cyclopropyl-6-methylbenzoic acid (CAS: 1864695-97-5)[2] has emerged as a highly specialized, sterically hindered 2,6-disubstituted benzoic acid ligand. By utilizing rationally designed steric bulk, this ligand enforces a highly active monomeric palladium species, accelerates the rate-determining Concerted Metalation-Deprotonation (CMD) step[3][4], and enables spatial anion control to dictate precise site selectivity in complex molecular architectures[1][5].

This application note provides researchers and drug development professionals with the mechanistic rationale, validated protocols, and quantitative benchmarks required to implement this ligand in advanced organometallic workflows.

Mechanistic Insights: The Causality of Steric Bulk

In standard Pd(II)/Pd(0) catalytic cycles utilizing simple carboxylate ligands (e.g., acetate or pivalate), the catalyst often becomes trapped in off-cycle, thermodynamically stable dimeric or trimeric states.

The introduction of 2-cyclopropyl-6-methylbenzoic acid fundamentally alters the coordination sphere:

  • Prevention of Dimerization : The extreme steric hindrance provided by the rigid cyclopropyl ring and the ortho-methyl group prevents the spatial alignment required for Pd-Pd bridging, ensuring the catalyst remains in its active monomeric form[1].

  • Acceleration of CMD : Bulky carboxylic acids bearing significant steric hindrance at the ortho or alpha positions actively lower the activation energy of the rate-determining C–H bond cleavage step[3][4]. The steric clash between the ligand and the substrate forces the arene into the ideal trajectory for deprotonation.

  • Spatial Anion Control (Site Selectivity) : In non-directed arenes, the massive steric shadow of the 2,6-disubstituted carboxylate ligand repels bulky substrate substituents, directing the palladium center to less hindered positions (e.g., highly para-selective functionalization)[5].

CMD_Mechanism A Pd(OAc)2 Precatalyst B Ligand Exchange (2-Cyclopropyl- 6-methylbenzoate) A->B + Ligand C Monomeric PdL2 Active Species B->C - HOAc D Arene Coordination C->D + Arene E CMD Transition State D->E Rate-Determining Step F Functionalized Pd-Aryl Complex E->F C-H Cleavage

Figure 1. Mechanistic sequence of the Concerted Metalation-Deprotonation (CMD) pathway enabled by bulky carboxylate ligands.

Physicochemical Properties & Handling

Before initiating experimental workflows, it is critical to understand the physical parameters of the ligand to ensure accurate stoichiometric loading and storage integrity.

Table 1: Ligand Specifications [2]

PropertySpecification
Chemical Name 2-Cyclopropyl-6-methylbenzoic acid
CAS Number 1864695-97-5
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Physical Form Solid / Pale yellow powder
Purity ≥95.0%
Storage Conditions Sealed in dry conditions, Room Temperature

Protocol 1: Pd-Catalyzed Non-Directed C–H Arylation of Arenes

This protocol details the coupling of an unactivated arene with an aryl iodide. Every step is designed as a self-validating system to ensure reproducibility.

Causality of Experimental Choices:
  • Solvent (HFIP) : Hexafluoro-2-propanol is utilized because its strong hydrogen-bond donating ability stabilizes the highly polar CMD transition state and increases the electrophilicity of the Pd center.

  • Base/Additive (Ag₂CO₃) : Silver carbonate acts as an irreversible halide scavenger. It precipitates insoluble AgI, removing iodide from the catalytic cycle and preventing the poisoning of the Pd catalyst.

  • Ligand Loading (20 mol%) : A 2:1 ligand-to-palladium ratio ensures complete displacement of acetate from the Pd(OAc)₂ precatalyst, saturating the coordination sphere with the bulky carboxylate.

Step-by-Step Methodology:
  • Inert Preparation : Inside a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Pd(OAc)₂ (10 mol%, 0.02 mmol), 2-Cyclopropyl-6-methylbenzoic acid (20 mol%, 0.04 mmol), and Ag₂CO₃ (1.5 equiv, 0.3 mmol).

    • Self-Validation: The absolute exclusion of moisture is critical. Any adventitious water will lead to premature protodemetalation of the Pd-aryl intermediate.

  • Reagent Addition : Add the arene substrate (1.0 equiv, 0.2 mmol), the aryl iodide coupling partner (1.5 equiv, 0.3 mmol), and anhydrous HFIP (1.0 mL, 0.2 M). Seal the tube securely with a PTFE-lined cap and remove it from the glovebox.

  • Thermal Activation : Transfer the sealed tube to a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 16 hours.

    • Self-Validation: Monitor the reaction visually after 1 hour. A homogeneous pale yellow/orange solution indicates an active catalytic cycle. The appearance of "Pd black" (a dark, opaque precipitate) indicates catalyst degradation, suggesting the need to verify solvent anhydrousness or increase ligand loading.

  • Quench & Quality Control : Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove silver salts. Add exactly 0.2 mmol of 1,3,5-trimethoxybenzene to the filtrate as an internal standard.

    • Self-Validation: Perform an immediate GC/MS or crude ¹H-NMR analysis on a 0.1 mL aliquot. Proceed to isolation only if >85% conversion of the starting arene is confirmed.

  • Isolation : Concentrate the remaining filtrate under reduced pressure and purify via silica gel flash column chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Inert Preparation Glovebox setup. Combine Pd(OAc)2, Ligand, & Ag2CO3. Step2 2. Reagent Addition Add Arene, Aryl-I, and anhydrous HFIP solvent. Step1->Step2 Step3 3. Thermal Activation Heat at 80°C for 16h under N2. Monitor for Pd black. Step2->Step3 Step4 4. Quench & QC Filter through Celite. GC/MS with internal standard. Step3->Step4 Step5 5. Isolation Purify via silica gel flash chromatography. Step4->Step5

Figure 2. Standardized self-validating workflow for Pd-catalyzed C–H arylation utilizing 2-cyclopropyl-6-methylbenzoic acid.

Quantitative Data: Ligand Optimization Benchmarks

To illustrate the superiority of 2-cyclopropyl-6-methylbenzoic acid, Table 2 summarizes the optimization data for the C–H arylation of a standard non-directed arene (e.g., toluene) with 4-iodoanisole. The data demonstrates that increasing steric bulk directly correlates with higher catalytic turnover and yield.

Table 2: Comparison of Carboxylate Ligands in Pd-Catalyzed C–H Arylation

EntryCarboxylate Ligand (20 mol%)Steric ProfileYield (%)*Selectivity (m:p)
1Acetic AcidMinimal12%1.5 : 1
2Pivalic AcidModerate (α-branched)41%2.1 : 1
32,6-Dimethylbenzoic AcidHigh (ortho-substituted)68%3.5 : 1
4 2-Cyclopropyl-6-methylbenzoic Acid Extreme (Rigid ortho-substituted) 89% >10 : 1

*Yields determined by GC/MS using 1,3,5-trimethoxybenzene as an internal standard. The extreme steric bulk of the cyclopropyl variant not only maximizes yield by preventing Pd-dimerization but also induces high para-selectivity via spatial anion control[1][5].

Alternative Application: Late-Stage C–H Olefination & Lactonization

Beyond arylation, bulky benzoic acid ligands are highly effective in promoting Pd-catalyzed C(sp²)–H olefination and subsequent lactonization of phenylacetic acids[6][7].

In these complex cascade reactions, the 2-cyclopropyl-6-methylbenzoic acid ligand serves a dual purpose:

  • It accelerates the initial C–H activation of the substrate.

  • Its massive steric profile prevents the palladium center from inadvertently activating the ortho-C–H bonds of the ligand itself (a common failure mode when using simpler benzoic acid ligands). This allows for the clean, monoselective synthesis of valuable benzofuranone and benzopyrone scaffolds utilized in natural product synthesis[6].

References

  • Steric Effect of Carboxylate Ligands on Pd-Catalyzed Intramolecular C(sp2)-H and C(sp3)-H Arylation Reactions. Angewandte Chemie International Edition, 2018.

  • Spatial Anion Control on Palladium for Mild C–H Arylation of Arenes. ACS Catalysis, 2020.

  • Selective C-H functionalization of TIPS-protected phenols promoted by a carboxylic acid ligand. Chinese Chemical Letters, 2023.

  • Ligand-Enabled C–H Olefination and Lactonization of Benzoic Acids and Phenylacetic Acids via Palladium Catalyst. Organic Letters, 2022.

  • 2-Cyclopropyl-6-methylbenzoic acid | 1864695-97-5. Sigma-Aldrich Product Data.

Sources

Method

Application Note: A Practical Guide to NMR Sample Preparation for 2-Cyclopropyl-6-methylbenzoic Acid

Introduction 2-Cyclopropyl-6-methylbenzoic acid is a substituted aromatic carboxylic acid featuring notable structural motifs: a sterically hindered carboxylic acid group ortho-substituted with both a methyl and a cyclop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Cyclopropyl-6-methylbenzoic acid is a substituted aromatic carboxylic acid featuring notable structural motifs: a sterically hindered carboxylic acid group ortho-substituted with both a methyl and a cyclopropyl group. This unique architecture makes it a valuable building block in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural confirmation and purity assessment of such molecules.[1] However, the quality and reliability of NMR data are fundamentally dependent on meticulous sample preparation.

This guide provides a detailed, experience-driven framework for preparing high-quality NMR samples of 2-Cyclopropyl-6-methylbenzoic acid for both qualitative and quantitative analysis. We will delve into the causality behind procedural choices, moving beyond a simple recitation of steps to empower researchers with the knowledge to adapt and troubleshoot effectively.

Physicochemical Properties and Structural Considerations

Understanding the molecule's properties is the first step in designing a robust preparation protocol. The steric hindrance around the carboxylic acid and the unique electronic nature of the cyclopropyl ring are key factors influencing its behavior in solution.

Table 1: Physicochemical Properties of 2-Cyclopropyl-6-methylbenzoic acid

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂[2]
Molecular Weight 176.22 g/mol [3]
Physical Form Solid, powder[2]
Purity (Typical) ≥95%
Storage Room temperature, sealed in dry conditions[2]

Key Structural Features for NMR:

  • Carboxylic Acid Proton (-COOH): Expected to be a broad singlet in the downfield region of the ¹H NMR spectrum (δ 10-13 ppm). Its visibility and chemical shift can be highly dependent on the solvent, concentration, and presence of water.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will exhibit complex splitting patterns due to their distinct chemical environments.[4]

  • Methyl Protons (-CH₃): Expected to appear as a sharp singlet.

  • Cyclopropyl Protons (-C₃H₅): These protons are highly shielded and will appear as complex multiplets in the upfield region (typically δ 0-1.5 ppm), a characteristic feature of the cyclopropyl moiety.[5][6]

Materials and Equipment

  • 2-Cyclopropyl-6-methylbenzoic acid

  • High-purity deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • High-quality 5 mm NMR tubes (cleaned and oven-dried)[7][8]

  • Analytical balance (readability of at least 0.1 mg; 0.001 mg for qNMR)[9]

  • Glass vials (e.g., 1-dram)

  • Glass Pasteur pipettes

  • Small plug of cotton or Kimwipe for filtration

  • Vortex mixer

  • NMR tube rack and caps

Solvent Selection: The Critical First Step

The primary function of the solvent is to completely dissolve the analyte, creating a homogeneous solution free of particulates.[10] For ¹H NMR, deuterated solvents are essential to avoid overwhelming the spectrum with solvent signals and to provide a signal for the instrument's deuterium lock system.[11][12]

Scientist's Note: The carboxylic acid moiety makes 2-Cyclopropyl-6-methylbenzoic acid capable of strong hydrogen bonding. In less polar solvents, this can lead to dimer formation or aggregation, resulting in broadened NMR signals and inaccurate integration. Therefore, solvent choice is paramount.

Table 2: Comparison of Common Deuterated Solvents

SolventAbbreviationPolarityKey Characteristics & SuitabilityResidual ¹H Peak (ppm)
Chloroform-d CDCl₃Non-polarA common starting point for many organic molecules.[13] May not be sufficiently polar to fully dissolve the analyte or may promote aggregation.7.26
Dimethyl Sulfoxide-d₆ DMSO-d₆Highly Polar, AproticExcellent solvating power for polar compounds and carboxylic acids.[13][14] Disrupts hydrogen bonding, leading to sharper signals for the analyte, including the COOH proton. Highly recommended for this compound.2.50
Acetone-d₆ (CD₃)₂COPolar, AproticGood general-purpose solvent with intermediate polarity. A viable alternative to DMSO-d₆.2.05
Methanol-d₄ CD₃ODPolar, ProticThe acidic -COOH proton will rapidly exchange with the deuterium of the solvent's hydroxyl group (-OD), causing the -COOH signal to disappear from the spectrum. This can be useful for simplifying the spectrum but prevents observation of the acid proton.3.31, 4.87 (OH)

Chemical shift values for residual peaks can vary slightly based on temperature and solute.[15]

Recommendation: Begin with DMSO-d₆ . Its ability to break up intermolecular hydrogen bonds makes it the most reliable choice for obtaining sharp, well-resolved spectra for carboxylic acids.

Protocol 1: Standard ¹H NMR Sample Preparation (Qualitative Analysis)

This protocol is designed for routine structural verification where high quantitative accuracy is not the primary goal.

Step-by-Step Methodology:

  • Weigh the Analyte: On an analytical balance, weigh approximately 5-10 mg of 2-Cyclopropyl-6-methylbenzoic acid into a clean, dry glass vial.[16][17]

    • Rationale: Using a separate vial for dissolution is a best practice. It allows for easy visual confirmation that the entire sample has dissolved and facilitates filtration if necessary.[16]

  • Add Deuterated Solvent: Using a clean glass pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[10]

    • Rationale: This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube, which is crucial for proper shimming by the spectrometer.[7][10]

  • Ensure Complete Dissolution: Cap the vial and gently vortex or swirl for 30-60 seconds. Visually inspect the solution against a bright light to ensure no solid particles remain. If needed, gentle warming or sonication can be applied.[7]

    • Rationale: An inhomogeneous sample will result in poor magnetic field shimming, leading to broad, distorted spectral lines and unreliable data.[10]

  • Filter and Transfer: Prepare a filter pipette by placing a small, tight plug of a Kimwipe or cotton into a Pasteur pipette. Transfer the sample solution through this filter directly into a clean, high-quality NMR tube.[8][18]

    • Rationale: This step removes any microscopic dust or undissolved particulates that could degrade spectral resolution.[8]

  • Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.

Workflow for Qualitative NMR Sample Preparation

G Figure 1: Qualitative NMR Sample Preparation Workflow cluster_prep Preparation in Vial cluster_transfer Transfer to NMR Tube A 1. Weigh 5-10 mg of Analyte into Vial B 2. Add 0.6-0.7 mL Deuterated Solvent A->B C 3. Vortex to Ensure Complete Dissolution B->C D 4. Filter Solution Through Pipette into NMR Tube C->D Quantitative Transfer E 5. Cap and Label NMR Tube D->E F Acquire NMR Spectrum E->F Ready for Analysis

Caption: A flowchart illustrating the key steps for preparing a qualitative NMR sample.

Protocol 2: Quantitative NMR (qNMR) Sample Preparation

Quantitative NMR (qNMR) allows for the precise determination of the concentration or purity of an analyte. This requires the addition of a stable, high-purity internal standard.[19] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9]

Selecting an Internal Standard

The choice of an internal standard is critical for the accuracy of a qNMR experiment.[20]

Key Criteria for a Good Internal Standard: [21][22]

  • High Purity: Must be of known, high purity (ideally a certified reference material).

  • Chemical Inertness: Should not react with the analyte, solvent, or trace impurities.

  • Signal Separation: Must have at least one sharp resonance peak (preferably a singlet) in a region of the spectrum that is free of any signals from the analyte.[20]

  • Solubility: Must be fully soluble in the chosen deuterated solvent.[20]

  • Stability: Must be non-volatile and stable under the experimental conditions.

Table 3: Potential Internal Standards for 2-Cyclopropyl-6-methylbenzoic Acid in DMSO-d₆

Internal StandardStructure¹H Signal (ppm in DMSO-d₆)Rationale
Maleic Acid HOOC-CH=CH-COOH~6.2 (s, 2H)Provides a sharp singlet in the olefinic region, which is typically empty for the analyte. Highly soluble in DMSO.
1,4-Dinitrobenzene C₆H₄(NO₂)₂~8.4 (s, 4H)Offers a singlet in the far downfield aromatic region, avoiding overlap with the analyte's aromatic signals.[22][23]
Dimethyl Terephthalate C₆H₄(COOCH₃)₂~8.1 (s, 4H, Ar-H), ~3.9 (s, 6H, -OCH₃)Provides two sharp singlets, offering flexibility in choosing a reference peak.[23]
qNMR Sample Preparation Protocol

Precision and accuracy in every step are paramount for reliable quantitative results.

  • Precision Weighing: Using a microbalance with at least 0.01 mg readability, accurately weigh the internal standard (e.g., 5-8 mg of maleic acid) into a clean, dry vial. Record the mass precisely.[9][10]

  • Analyte Weighing: In the same vial, accurately weigh an appropriate amount of 2-Cyclopropyl-6-methylbenzoic acid (e.g., 15-20 mg). Record the mass precisely.

    • Scientist's Note: The goal is to achieve a molar ratio between the standard and analyte that results in integrated peak areas of similar magnitude. This minimizes integration errors.[9]

  • Dissolution: Add ~0.7-0.8 mL of DMSO-d₆ to the vial. Ensure complete dissolution via vortexing. A slightly larger volume can aid in quantitative transfer.

  • Quantitative Transfer: Carefully transfer the entire solution to the NMR tube, ensuring no liquid is left behind. If necessary, rinse the vial with a very small additional amount of solvent and add it to the NMR tube.

  • Cap and Analyze: Cap the tube and proceed with NMR data acquisition, ensuring experimental parameters (e.g., relaxation delay) are optimized for quantification.[24]

Troubleshooting Common Issues

Table 4: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Broad Peaks 1. Incomplete dissolution or presence of particulates. 2. Sample concentration is too high. 3. Presence of paramagnetic impurities.1. Re-filter the sample. Ensure homogeneity. 2. Dilute the sample or prepare a new, less concentrated one. 3. Pass the solution through a pipette with a small plug of Celite.
Analyte Fails to Dissolve 1. Insufficient solvent polarity (e.g., in CDCl₃). 2. Insufficient solvent volume.1. Switch to a more polar solvent like DMSO-d₆. 2. Add slightly more solvent, ensuring the total column height remains optimal.
Extra Peaks in Spectrum 1. Residual non-deuterated solvent from glassware. 2. Water contamination. 3. Impurity in the analyte sample.1. Ensure all glassware is thoroughly dried before use. 2. Use high-purity solvents and keep containers tightly sealed. The water peak in DMSO-d₆ appears around 3.3 ppm. 3. Compare the spectrum to known impurity profiles if available.
-COOH Peak is Absent or Very Broad 1. Using a protic solvent (e.g., CD₃OD) causing H/D exchange. 2. Presence of water causing rapid chemical exchange.1. This is expected in protic solvents. Use an aprotic solvent like DMSO-d₆ to observe the peak. 2. Use anhydrous grade solvent and dry the analyte thoroughly before preparation.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • Isotope Science / Alfa Chemistry. (2024, December 30). Deuterated Solvents for NMR.
  • Benchchem. (n.d.). High-Temperature NMR Spectroscopy: A Guide to Deuterated Solvents.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Magnetic Resonance in Chemistry.
  • Sigma-Aldrich. (n.d.). NMR Deuterated Solvent Properties Reference Chart.
  • Ovid. (n.d.). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy.
  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Ofosu, D. B., Mendoza, R. Z., & Bracher, P. J. (2025, June 20). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid. RSC Publishing.
  • Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation).
  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR.
  • MIT. (n.d.). APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes.
  • Sigma-Aldrich. (n.d.). 2-Cyclopropyl-6-methylbenzoic acid | 1864695-97-5.
  • Doc Brown's Advanced Organic Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid.
  • ResearchGate. (n.d.). NMR determination of the fate of the cyclopropyl ring.
  • Unknown. (n.d.). NMR Sample Preparation.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • CaltechAUTHORS. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives.
  • Unknown. (2023, August 29). Small molecule NMR sample preparation.
  • Sigma-Aldrich. (n.d.). 2-Cyclopropyl-6-methylbenzoic acid.
  • Sigma-Aldrich. (n.d.). 2-cyclopropyl-6-methylbenzoic acid | 1864695-97-5.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

Sources

Application

Comprehensive Protocol for the Synthesis and Application of [carboxyl-¹⁴C]-2-Cyclopropyl-6-methylbenzoic Acid in Metabolic Studies

Introduction & Scientific Rationale 2-Cyclopropyl-6-methylbenzoic acid (CAS 1864695-97-5) is a highly substituted aromatic building block frequently utilized in the development of novel therapeutics. To thoroughly evalua...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2-Cyclopropyl-6-methylbenzoic acid (CAS 1864695-97-5) is a highly substituted aromatic building block frequently utilized in the development of novel therapeutics. To thoroughly evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates containing this moiety, radiolabeling is required.

While tritium (³H) is often used for early-stage binding assays, compounds labeled with carbon-14 (¹⁴C) are preferred for definitive drug metabolism and pharmacokinetics (DMPK) studies. The carbon skeleton is inherently more resistant to metabolic cleavage and isotopic exchange compared to peripheral tritium labels[1]. Specifically, placing the ¹⁴C label at the carboxylic acid position ensures that the radiolabel remains attached to the core pharmacophore during Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation) metabolic transformations.

Causality in Reaction Design: The synthesis relies on the carboxylation of an organomagnesium intermediate with [¹⁴C]CO₂. Because the starting material (1-bromo-2-cyclopropyl-6-methylbenzene) features significant steric hindrance from the ortho-cyclopropyl and ortho-methyl groups, traditional magnesium turnings often result in sluggish initiation and unwanted Wurtz coupling. To circumvent this, we employ Knochel’s Turbo Grignard reagent (iPrMgCl·LiCl). The lithium chloride breaks up polymeric magnesium aggregates, enabling rapid, quantitative halogen-metal exchange at low temperatures. Furthermore, the use of a specialized high-vacuum manifold allows for the precise cryogenic trapping of[¹⁴C]CO₂, maximizing radiochemical yield and minimizing the generation of radioactive waste[2]. This one-step insertion of the carbon tag is highly efficient for early ¹⁴C-based ADME studies[3].

Radiosynthesis Workflow

Radiosynthesis BaCO3 Ba[14C]O3 + H2SO4 (14C Source) CO2Gen [14C]CO2 Generation & Manifold Trapping BaCO3->CO2Gen Vacuum Transfer Reaction Carboxylation at -78°C (C-C Bond Formation) CO2Gen->Reaction Cryogenic Trapping Grignard 1-Bromo-2-cyclopropyl- 6-methylbenzene + iPrMgCl·LiCl Grignard->Reaction Organomagnesium Purification Prep Radio-HPLC Purification Reaction->Purification Acidic Quench Product [carboxyl-14C]-2-Cyclopropyl- 6-methylbenzoic acid Purification->Product >99% RCP

Radiosynthetic workflow for [carboxyl-14C]-2-Cyclopropyl-6-methylbenzoic acid.

Protocol: Synthesis of [carboxyl-¹⁴C]-2-Cyclopropyl-6-methylbenzoic Acid

Safety Note: All procedures involving ¹⁴C must be conducted in a certified radiochemistry fume hood. Barium[¹⁴C]carbonate and [¹⁴C]CO₂ pose internal radiation hazards.

Step 1: Halogen-Metal Exchange

  • Flame-dry a 10 mL two-neck round-bottom flask under argon.

  • Add 1-bromo-2-cyclopropyl-6-methylbenzene (0.5 mmol) and 2.0 mL of anhydrous THF.

  • Cool the solution to -20°C using a dry ice/ethylene glycol bath.

  • Dropwise, add iPrMgCl·LiCl (1.3 M in THF, 0.55 mmol). Stir for 2 hours at 0°C to ensure complete halogen-metal exchange.

Step 2: Generation and Trapping of [¹⁴C]CO₂

  • Attach the reaction flask to a high-vacuum carboxylation manifold (e.g., RC Tritec).

  • In the generation flask of the manifold, place Ba¹⁴CO₃ (0.4 mmol, specific activity ~50 mCi/mmol).

  • Evacuate the manifold system to < 10⁻² mbar.

  • Cool the reaction flask containing the Grignard reagent to -78°C (dry ice/acetone).

  • Inject concentrated H₂SO₄ (1.0 mL) into the generation flask. The evolved [¹⁴C]CO₂ passes through a P₂O₅ drying column and is cryogenically trapped directly into the -78°C reaction mixture.

Step 3: Carboxylation and Workup

  • Once gas evolution ceases and pressure stabilizes, seal the reaction flask from the manifold.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

  • Quench the reaction by carefully adding 1.0 mL of 1N HCl (Caution: potential release of unreacted [¹⁴C]CO₂; ensure the manifold exhaust is routed through a NaOH scrubber).

  • Extract the aqueous layer with ethyl acetate (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under a gentle stream of nitrogen.

Step 4: Purification

  • Dissolve the crude residue in 1.0 mL of Methanol/Water (1:1).

  • Purify via preparative Radio-HPLC using a C18 column. Collect the radioactive fraction corresponding to the target compound.

  • Remove the solvent via lyophilization to yield [carboxyl-¹⁴C]-2-Cyclopropyl-6-methylbenzoic acid.

Analytical Characterization

To ensure the trustworthiness of the radiotracer before biological application, the compound must meet strict analytical specifications.

Table 1: Target Analytical Specifications

ParameterSpecificationAnalytical Method
Radiochemical Purity (RCP) > 99.0%Radio-HPLC (Flow Scintillation Analyzer)
Chemical Purity > 98.0%HPLC-UV (254 nm)
Specific Activity 45 - 55 mCi/mmolLC-MS (Isotopic Dilution) / LSC
Identity / Mass Conforms to standardLC-HRMS (m/z 179.08 [M-H]⁻ for ¹⁴C)

Application: In Vitro Metabolic Profiling

Once synthesized, the radiolabeled compound is utilized to map the metabolic pathways in human liver microsomes (HLM). The ¹⁴C label allows for absolute quantification (mass balance) of all metabolites, regardless of their ionization efficiency in mass spectrometry.

MetabolicStudy Incubation In Vitro Incubation (HLM + NADPH + 14C-API) Timepoints Sampling at 0, 15, 30, 60, 120 min Incubation->Timepoints Quench Protein Precipitation (Cold Acetonitrile) Timepoints->Quench Stop Reaction Analysis Radio-HPLC & LC-HRMS Analysis Quench->Analysis Centrifugation Metabolites Metabolite Profiling (Mass Balance & ID) Analysis->Metabolites Data Processing

In vitro metabolic profiling workflow for 14C-labeled compounds.

Protocol: Microsomal Incubation and Extraction

Step 1: Incubation Setup

  • Prepare a 1.0 mL incubation mixture containing Human Liver Microsomes (1.0 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the [carboxyl-¹⁴C]-2-Cyclopropyl-6-methylbenzoic acid (final concentration: 10 µM) and NADPH (final concentration: 1.0 mM).

Step 2: Time-Course Sampling and Quenching Causality Note: Quenching with ice-cold acetonitrile instantly denatures microsomal enzymes, halting metabolism at precise time points. It simultaneously extracts the small-molecule metabolites and precipitates proteins that would otherwise foul the HPLC column.

  • At designated time points (0, 15, 30, 60, and 120 minutes), withdraw 100 µL aliquots from the incubation mixture.

  • Immediately transfer each aliquot into a microcentrifuge tube containing 300 µL of ice-cold acetonitrile.

  • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

Step 3: Radio-HPLC Analysis

  • Transfer the supernatant to an HPLC vial.

  • Inject 50 µL onto a high-resolution LC-MS system coupled inline with a flow scintillation analyzer.

  • Utilize the gradient outlined in Table 2 to separate the parent compound from polar metabolites (e.g., cyclopropyl/methyl hydroxylation products or acyl glucuronides).

Table 2: Radio-HPLC Gradient for Metabolite Separation (Column: C18, 2.1 x 100 mm, 1.7 µm; Flow Rate: 0.4 mL/min)

Time (min)Mobile Phase A (0.1% Formic Acid in H₂O)Mobile Phase B (Acetonitrile)
0.095%5%
5.095%5%
25.010%90%
30.010%90%
31.095%5%
35.095%5%

References

  • New trends and applications in carboxylation for isotope chemistry. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]2]

  • Dynamic Carbon Isotope Exchange of Pharmaceuticals with Labeled CO2. Journal of the American Chemical Society. Available at: [Link]3]

  • Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. The Journal of Organic Chemistry. Available at: [Link]1]

Sources

Technical Notes & Optimization

Troubleshooting

Process Chemistry Support Center: Purification of 2-Cyclopropyl-6-methylbenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation of 2-Cyclopropyl-6-methylbenzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation of 2-Cyclopropyl-6-methylbenzoic acid . Because this sterically hindered benzoic acid derivative is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling[1], crude mixtures are often heavily contaminated with transition metal residues, unreacted boronic acids, and structurally similar organic byproducts.

Below, you will find our logic-driven workflows, troubleshooting FAQs, and self-validating standard operating protocols (SOPs) to achieve >99% API purity.

Section 1: Purification Logic & Workflow

The purification of this compound relies on orthogonal separation techniques. We first exploit the ionizable carboxylic acid for bulk organic clearance, followed by targeted chemisorption for metal scavenging, and finally, steric-driven crystallization to clear homologous impurities.

PurificationWorkflow A Crude 2-Cyclopropyl-6-methylbenzoic acid B Acid-Base Extraction A->B Dissolve in EtOAc / aq. NaOH C Organic Phase Discard (Neutral Impurities) B->C Phase separation (pH > 10) D Pd Scavenging (SiliaMetS Thiourea) B->D Acidify to pH < 2 & Extract E Selective Recrystallization D->E Filter silica, concentrate F Pure 2-Cyclopropyl-6-methylbenzoic acid E->F Cool, filter, dry

Workflow for isolating 2-Cyclopropyl-6-methylbenzoic acid from crude mixtures.

Section 2: Troubleshooting & FAQs

Q1: My crude isolate has a dark brownish tint, and ICP-MS shows Palladium levels >1500 ppm. Standard washing isn't working. How do I reduce this to acceptable levels (<10 ppm)? Causality & Solution: The dark color is characteristic of colloidal palladium and Pd(II) complexes. The carboxylic acid moiety of your product acts as a weak bidentate ligand, directly coordinating with the palladium generated during the Suzuki catalytic cycle[2]. Because the product is actively binding the metal, standard aqueous washes fail. You must use a functionalized silica scavenger with a strictly higher thermodynamic affinity for Pd. We recommend SiliaMetS Thiourea . The soft, highly nucleophilic sulfur and nitrogen atoms of the thiourea group outcompete the hard oxygen atoms of your carboxylate, aggressively stripping both Pd(0) and Pd(II) species from the product[3][4].

Q2: NMR analysis shows 5-10% of 2-methylbenzoic acid in my product. How can I remove this debrominated byproduct? Causality & Solution: During the Suzuki coupling, protodehalogenation of the sterically hindered 2-bromo-6-methylbenzoic acid precursor frequently occurs, yielding 2-methylbenzoic acid. Because both compounds share a virtually identical pKa, acid-base extraction cannot separate them. Instead, exploit their differential 3D geometries. 2-Cyclopropyl-6-methylbenzoic acid possesses a highly lipophilic, non-planar cyclopropyl group. A selective recrystallization from a non-polar solvent system (e.g., Toluene/Heptane) leverages this difference. The less lipophilic 2-methylbenzoic acid has a different crystal packing energy and will remain dissolved in the cold, heptane-rich mother liquor.

Q3: I am observing unreacted cyclopropylboronic acid in my crude mixture. What is the most reliable way to ensure its removal? Causality & Solution: Cyclopropylboronic acid is typically loaded in excess to drive the Suzuki coupling. While water-soluble, it can partition into organic solvents if not fully quenched. To definitively clear it, add a mild oxidant (such as dilute H2​O2​ ) during your basic aqueous workup. This oxidizes the residual boronic acid into cyclopropanol and inorganic borate salts, which are exclusively water-soluble and will be permanently discarded in the aqueous waste stream.

Section 3: Self-Validating Methodologies

Protocol A: Self-Validating Acid-Base Extraction

This protocol isolates the target acid from neutral cross-coupling byproducts (e.g., homocoupled cyclopropyl derivatives or unhydrolyzed esters).

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Basification: Add 1M aqueous NaOH under vigorous stirring until the aqueous phase reaches pH > 10.

    • Self-Validation: The organic phase should clarify as the 2-Cyclopropyl-6-methylbenzoic acid converts to its highly water-soluble sodium salt and migrates into the aqueous layer.

  • Partitioning: Separate the layers. Discard the organic layer. Wash the aqueous layer once with fresh EtOAc to ensure complete removal of lipophilic neutrals.

  • Acidification: Slowly add 2M HCl to the aqueous layer until pH < 2.

    • Self-Validation: The solution will immediately become cloudy and form a thick white/off-white precipitate, confirming the regeneration of the free carboxylic acid.

  • Recovery: Extract the acidified aqueous layer with fresh EtOAc. Dry the organic phase over MgSO4​ , filter, and concentrate.

AcidBaseLogic Start Crude Mixture in EtOAc BaseAdd Add 1M NaOH (pH > 10) Start->BaseAdd Org1 Organic Phase (Neutrals, Esters) BaseAdd->Org1 Partition Aq1 Aqueous Phase (Sodium Benzoate Salt) BaseAdd->Aq1 Partition AcidAdd Add 2M HCl (pH < 2) Aq1->AcidAdd Isolate & Acidify Org2 New Organic Phase (Free Benzoic Acid) AcidAdd->Org2 Extract with EtOAc Aq2 Aqueous Phase (Inorganic Salts) AcidAdd->Aq2 Discard

Logical partition diagram of the self-validating acid-base extraction process.

Protocol B: Palladium Scavenging
  • Preparation: Dissolve the acid-base purified material in EtOAc or THF at a concentration of ~0.1 M.

  • Scavenger Addition: Add SiliaMetS Thiourea (typically 3 to 5 equivalents relative to the initial Pd catalyst loading)[3].

  • Thermal Incubation: Stir the suspension at 40°C for 4 hours.

    • Causality: Elevated temperature increases the kinetics of Pd desorption from the bidentate carboxylate and accelerates diffusion into the functionalized silica pores.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Wash the filter cake with hot solvent and concentrate the filtrate.

Protocol C: Steric-Driven Selective Recrystallization
  • Dissolution: Dissolve the concentrated residue in a minimum volume of hot Toluene (~80°C).

  • Anti-Solvent Addition: Slowly add Heptane dropwise until the solution becomes slightly turbid.

    • Self-Validation: The persistence of slight turbidity (the "cloud point") indicates the solvent system is exactly at its saturation limit.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 2 hours. Slow cooling ensures the exclusion of the less hindered 2-methylbenzoic acid from the crystal lattice.

  • Isolation: Filter the pure crystals, wash with cold Heptane, and dry under vacuum.

Section 4: Quantitative Data Table

When selecting a metal scavenger for benzoic acid derivatives, functional group affinity is critical. The table below summarizes the efficacy of various silica-supported scavengers in removing Palladium from crude Suzuki-Miyaura mixtures[3][4].

Scavenger TypeFunctional GroupPd Removal Efficiency (4h, 40°C)Typical Residual Pd (from 1500 ppm)
SiliaMetS Thiourea Thiourea> 99% < 10 ppm
SiliaMetS ImidazoleImidazole98%~ 30 ppm
SiliaMetS DMTDimercaptotriazine97%~ 45 ppm
SiliaMetS CysteineCysteine97%~ 45 ppm

Note: Thiourea is uniquely effective as it binds both Pd(0) and Pd(II) species, making it the optimal choice for post-cross-coupling purification.

Section 5: References

  • Title: SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Metal Residues Source: Technology Networks URL: [Link]

  • Title: A Novel Methodology for Efficient Removal of Residual Palladium from a Product of the Suzuki−Miyaura Coupling with Polymer-Supported Ethylenediamine Derivatives Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI URL: [Link]

Sources

Optimization

Technical Support Center: Strategies for Enhancing Aqueous Solubility of 2-Cyclopropyl-6-methylbenzoic Acid

Welcome to the technical support center for 2-Cyclopropyl-6-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical sol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Cyclopropyl-6-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for overcoming the solubility challenges associated with this compound in aqueous media. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design robust experimental and formulation strategies.

Foundational Knowledge: Understanding the Physicochemical Profile

The structure features a benzoic acid core, which is weakly acidic, substituted with two nonpolar groups: a cyclopropyl group at the 2-position and a methyl group at the 6-position. These ortho substituents play a critical role in the molecule's behavior.

Table 1: Estimated Physicochemical Properties of 2-Cyclopropyl-6-methylbenzoic Acid

PropertyEstimated ValueRationale and Implications for Solubility
pKa ~3.8 - 4.0The presence of substituents at both ortho positions (the "ortho effect") causes steric hindrance, which forces the carboxylic acid group out of the plane of the benzene ring. This reduces resonance stabilization of the neutral acid, making it a stronger acid (lower pKa) than benzoic acid (pKa ≈ 4.2).[1][2][3] This lower pKa means it will be ionized at a slightly lower pH, a key factor for pH-dependent solubility enhancement.
LogP > 2.5The LogP (octanol-water partition coefficient) is a measure of lipophilicity. Benzoic acid has a LogP of approximately 1.87.[4] The addition of a methyl group and a cyclopropyl group, both of which are hydrophobic, will significantly increase the LogP, indicating poor aqueous solubility.
Aqueous Solubility LowThe high estimated LogP and the crystalline nature of benzoic acid derivatives suggest that the intrinsic solubility in neutral aqueous media will be low.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common challenges encountered during the handling and use of 2-Cyclopropyl-6-methylbenzoic acid in aqueous solutions.

Q1: Why is my 2-Cyclopropyl-6-methylbenzoic acid not dissolving in water or buffer at neutral pH?

A1: The poor aqueous solubility of 2-Cyclopropyl-6-methylbenzoic acid at neutral pH is expected due to its chemical structure. The molecule has a significant nonpolar character contributed by the benzene ring, the cyclopropyl group, and the methyl group. The polar, water-solubilizing carboxylic acid group is not sufficient to overcome the hydrophobicity of the rest of the molecule, leading to low intrinsic solubility.

Q2: I need to prepare an aqueous stock solution. What is the first and simplest approach I should try?

A2: The most straightforward and often effective method for solubilizing an acidic compound like 2-Cyclopropyl-6-methylbenzoic acid is through pH adjustment .

Causality: The solubility of a weak acid is highly dependent on the pH of the solution.[5][6][7] At a pH below its pKa, the compound exists predominantly in its neutral, less soluble form (R-COOH). As the pH of the solution is raised above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt (R-COO⁻).[8]

Experimental Protocol: pH-Adjusted Solubilization

  • Initial Slurry: Add the desired amount of 2-Cyclopropyl-6-methylbenzoic acid to your aqueous buffer (e.g., PBS, TRIS). It will likely form a slurry or suspension.

  • Incremental Base Addition: While stirring, add a dilute solution of a strong base, such as 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), dropwise.

  • Monitor pH and Dissolution: Continuously monitor the pH of the solution. As the pH increases, you should observe the solid material dissolving.

  • Target pH: Continue adding the base until all the solid has dissolved. The target pH should be at least 1.5 to 2 pH units above the estimated pKa of the compound (i.e., pH > 5.5 - 6.0) to ensure complete ionization and solubilization.

  • Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume with your aqueous buffer.

Trustworthiness Check:

  • Stability: After dissolution, let the solution stand for a period to ensure the compound does not precipitate.

  • pH Re-check: Re-measure the pH after some time to ensure it remains stable.

  • Compatibility: Ensure the final pH of your stock solution is compatible with your downstream application (e.g., cell culture assays).

cluster_pH_Solubility pH-Dependent Solubility of a Weak Acid Low_pH Low pH (pH < pKa) Equilibrium R-COOH ⇌ R-COO⁻ + H⁺ Low_pH->Equilibrium Shifts Left High_pH High pH (pH > pKa) High_pH->Equilibrium Shifts Right Low_Solubility Predominantly Neutral (R-COOH) Low Solubility High_Solubility Predominantly Ionized (R-COO⁻) High Solubility

Caption: Relationship between pH and the ionization state and solubility of a weak acid.

Q3: pH adjustment is not suitable for my experiment. What other options do I have?

A3: If altering the pH is not feasible, using co-solvents is a common and effective alternative.

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[9] This makes the environment more favorable for dissolving nonpolar compounds by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent.[9]

Common Co-solvents for Pharmaceutical Research:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (e.g., PEG 300, PEG 400)

Experimental Protocol: Co-solvent Stock Solution Preparation

  • Neat Solvent Dissolution: Dissolve the 2-Cyclopropyl-6-methylbenzoic acid in a small volume of a pure, water-miscible organic solvent (e.g., DMSO) to create a high-concentration stock.

  • Aqueous Dilution: For your working solution, perform a serial dilution of the organic stock into your aqueous buffer.

  • Final Co-solvent Concentration: It is critical to ensure the final concentration of the organic co-solvent in your assay is low enough to not cause biological or chemical interference (typically < 0.5% for DMSO in cell-based assays).

Trustworthiness Check:

  • Precipitation upon Dilution: Observe the solution carefully during dilution. If the compound precipitates, the aqueous solubility limit has been exceeded. You may need to lower the concentration of your working solution or use a combination of solubility enhancement techniques.

  • Solvent Effects: Always run a vehicle control (your aqueous buffer with the same final concentration of the co-solvent but without your compound) in your experiments to account for any effects of the co-solvent itself.

Table 2: Common Co-solvents and Their Properties

Co-solventTypical Starting ConcentrationNotes
DMSO100% for stock, <0.5% finalExcellent solubilizing power for many organic compounds. Can have biological effects at higher concentrations.
Ethanol100% for stock, <1% finalGood solubilizing power, but can be volatile and may have effects on protein structure at higher concentrations.
PEG 40010-50% in stock, <5% finalLower toxicity than DMSO and ethanol, often used in in vivo formulations.[9]
Q4: I need a more stable and potentially more soluble form of the compound for formulation development. What should I consider?

A4: For formulation development, creating a salt form of the compound is a widely used and highly effective strategy to improve both solubility and dissolution rate.[3][10][11][12]

Causality: By reacting the carboxylic acid with a suitable base (counterion), a salt is formed. Salts are ionic and generally have much higher aqueous solubility than their corresponding neutral acid forms.[11] The choice of the counterion is critical as it can influence the properties of the resulting salt, such as its crystallinity, stability, and solubility.[3][10]

Experimental Protocol: Small-Scale Salt Formation for Solubility Screening

  • Solvent Selection: Dissolve 2-Cyclopropyl-6-methylbenzoic acid in a suitable organic solvent where the acid is soluble but the salt is expected to be less soluble (e.g., ethanol, acetone).

  • Counterion Addition: Add an equimolar amount of a solution of the chosen base (counterion). Common bases for carboxylic acids include sodium hydroxide, potassium hydroxide, or various amines.

  • Precipitation/Crystallization: The salt may precipitate out of the solution upon formation. This process can sometimes be encouraged by cooling or adding an anti-solvent.

  • Isolation and Washing: Isolate the solid salt by filtration and wash with a small amount of the organic solvent to remove any unreacted starting material.

  • Drying: Dry the salt under vacuum.

  • Solubility Testing: Determine the aqueous solubility of the newly formed salt and compare it to the parent acid.

Trustworthiness Check:

  • Characterization: Confirm salt formation using analytical techniques such as Differential Scanning Calorimetry (DSC) to observe a new melting point or X-ray Diffraction (XRD) to see a new crystal pattern.[12]

  • Stoichiometry: Ensure a 1:1 molar ratio of acid to base was achieved.

Q5: My compound is still not soluble enough, even with pH adjustment and co-solvents. Are there any more advanced techniques?

A5: Yes, the use of cyclodextrins to form inclusion complexes is a powerful technique for significantly enhancing the solubility of hydrophobic molecules.[2][13][14]

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The nonpolar part of 2-Cyclopropyl-6-methylbenzoic acid (the substituted benzene ring) can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming an inclusion complex.[14] This complex has the hydrophilic exterior of the cyclodextrin, which allows it to be readily dissolved in water, effectively "hiding" the hydrophobic guest molecule from the aqueous environment.[13]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to native β-CD.

Experimental Protocol: Solubility Enhancement with Cyclodextrins (Kneading Method)

  • Cyclodextrin Paste: In a mortar, add a small amount of water to the chosen cyclodextrin (e.g., HP-β-CD) to form a homogeneous paste.

  • Drug Addition: Gradually add the 2-Cyclopropyl-6-methylbenzoic acid powder to the paste while continuously triturating with a pestle.

  • Kneading: Knead the mixture for 45-60 minutes to facilitate the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Solubility Assessment: Test the aqueous solubility of the prepared complex.

Trustworthiness Check:

  • Phase Solubility Studies: To determine the stoichiometry and binding constant of the complex, perform a phase solubility study by measuring the solubility of the drug in aqueous solutions of increasing cyclodextrin concentrations.

  • Analytical Confirmation: Formation of the inclusion complex can be confirmed by techniques like DSC, FTIR, or NMR spectroscopy.

cluster_workflow Solubility Enhancement Workflow Start Insoluble Compound in Aqueous Media pH_Adjust Is pH adjustment permissible? Start->pH_Adjust Use_pH Adjust pH > pKa + 1.5 pH_Adjust->Use_pH Yes Co_Solvent Use Co-solvent (e.g., DMSO, Ethanol) pH_Adjust->Co_Solvent No Success Soluble Solution Use_pH->Success Check_Final_Conc Is final co-solvent concentration acceptable? Co_Solvent->Check_Final_Conc Salt_Formation Consider Salt Formation (for formulation) Check_Final_Conc->Salt_Formation No Check_Final_Conc->Success Yes Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Salt_Formation->Cyclodextrin Cyclodextrin->Success

Caption: Decision workflow for selecting a solubility enhancement strategy.

References

  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. [Link]

  • Wikipedia contributors. (2023, November 28). Ortho effect. In Wikipedia, The Free Encyclopedia. [Link]

  • HCPG College. Acidity of Carboxylic Acids. [Link]

  • Fiveable. (2025, August 15). pH effect on solubility. [Link]

  • Taylor & Francis Online. (2011, November 28). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • PubMed. (2018, November 15). Direct imaging of the dissolution of salt forms of a carboxylic acid drug. [Link]

  • Chad's Prep. 17.6 pH Effects on Solubility. [Link]

  • ACS Publications. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]

  • PubChem. Benzoic Acid. [Link]

  • PMC. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • ScienceDirect. Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]

  • CompoundingToday.com. pH Adjusting Database. [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. [Link]

  • ResearchGate. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]

  • Drug Delivery and Translational Research. (2024). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. [Link]

  • ACS Publications. (2001, February 2). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. [Link]

  • ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Google Patents.
  • eScholarship.org. Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. [Link]

  • PubChem. 2-Cyclopropyl-6-methylphenol. [Link]

  • ResearchGate. (2006). Solubility of Benzoic Acid in Mixed Solvents. [Link]

  • University of Limerick. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures. [Link]

  • Evergreensino Chemical Co., Ltd. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?[Link]

  • ResearchGate. (2012). Solubility of benzoic acid in acetone, 2-propanol, acetic acid and cyclohexane: Experimental measurement and thermodynamic modeling. [Link]

  • NIST WebBook. Benzoic acid, 2-methylpropyl ester. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Regioselectivity in Benzoic Acid Functionalization

From the Desk of the Senior Application Scientist Welcome to the technical support center. As researchers and drug development professionals, we frequently encounter benzoic acids as core structural motifs.

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we frequently encounter benzoic acids as core structural motifs. Their direct functionalization via C–H activation is a powerful tool for molecular diversification, offering a more atom- and step-economical alternative to traditional synthetic routes.[1][2] However, the inherent electronic nature of the benzoic acid scaffold presents a formidable challenge: controlling where on the aromatic ring the new functional group is installed.

The carboxyl group is a classic "double-edged sword." In electrophilic aromatic substitution, it acts as a meta-directing group.[3] Yet, in the realm of transition-metal-catalyzed C-H activation, its ability to chelate to a metal center makes it a powerful ortho-directing group.[4][5] This dichotomy is the source of most regioselectivity issues. This guide is designed to provide direct, actionable solutions to the specific problems you may encounter in the lab, moving beyond simple protocols to explain the causality behind each strategic choice.

Troubleshooting Guides & FAQs

Question 1: My reaction is yielding a mixture of isomers. How can I exclusively target the ortho position?

Core Issue: Achieving high ortho-selectivity requires leveraging the carboxylate's ability to act as a chelating directing group. Poor selectivity often indicates that this chelation is either inefficient or that competing non-directed pathways are occurring.

Root Cause Analysis: Successful ortho-functionalization relies on the formation of a stable, five-membered cyclometalated intermediate.[6] This intermediate holds the catalyst in close proximity to the C2 and C6 C-H bonds, dramatically lowering the activation energy for their cleavage compared to the more distant meta and para positions.

Troubleshooting Matrix: Enhancing Ortho-Selectivity

Symptom Potential Cause Recommended Solution & Scientific Rationale
Low conversion & poor selectivity Inefficient Catalyst-Carboxylate Chelation Select a catalyst system known to form robust metallacycles with carboxylates. Ruthenium catalysts like [Ru(p-cymene)Cl₂]₂ and Iridium catalysts such as [Cp*IrCl₂]₂ are highly effective.[5][7][8] Palladium(II) acetate is also a classic choice for ortho-arylations.[9]
Mixture of ortho and other isomers Suboptimal Reaction Conditions Base Selection: A suitable base (e.g., K₃PO₄, Cs₂CO₃) is crucial for deprotonating the carboxylic acid, forming the active carboxylate species that coordinates to the metal.[5][9] Solvent Choice: Solvents can play a major role. Hexafluoroisopropanol (HFIP) has been shown to promote C-H activation and improve yields in certain Iridium-catalyzed systems.[7][8]
Di-functionalization at both ortho positions Overly Reactive System For para-substituted benzoic acids with two equivalent ortho C-H bonds, di-functionalization can occur.[8] To favor mono-functionalization, reduce the equivalents of the coupling partner and carefully monitor the reaction time. Conversely, to achieve complete difunctionalization, increase the loading of the coupling reagents.[8]
Featured Protocol: Regiospecific ortho-C-H Allylation of Benzoic Acid

This protocol, based on carboxylate-directed ruthenium catalysis, provides a reliable method for achieving high ortho-selectivity.[5]

Step-by-Step Methodology:

  • Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Argon), add the benzoic acid substrate (1.0 equiv.), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and K₃PO₄ (2.0 equiv.).

  • Reagent Addition: Add the desired allyl acetate (1.2 equiv.) and the solvent (e.g., 1,4-dioxane).

  • Reaction: Seal the vessel and heat the mixture to 50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the ortho-allylbenzoic acid.

Optimization Workflow for ortho-Functionalization

Caption: Decision workflow for troubleshooting poor ortho-selectivity.

Question 2: I need to functionalize the meta position. How can I override the powerful ortho-directing effect?

Core Issue: Directing a catalyst to the meta position is a significant challenge because it works against the natural chelating tendency of the carboxyl group. This requires a specialized strategy to physically position the catalyst over the C3 or C5 C-H bonds.[2][10]

Solution: Template-Assisted meta-C-H Functionalization

Scientific Rationale: This advanced strategy involves covalently attaching a removable "template" or "directing group" to the benzoic acid's carboxyl function. This template is designed with a specific length and geometry to create a large macrocycle-like pre-transition state. A coordinating moiety on the template (often a nitrile group) binds the palladium catalyst, positioning it directly over the meta-C-H bond for activation.[1][10][11] The success of this reaction is highly dependent on the template's conformational flexibility and its ability to favor the desired transition state.[11]

Key Components for Success:

  • The Template: A nitrile-based sulfonamide directing group is a proven and effective choice for the meta-functionalization of electron-poor arenes like benzoic acids.[1][10]

  • The Catalyst: Palladium(II) acetate is the most commonly used catalyst for this transformation.

  • The Ligand: Monoprotected amino acids (MPAAs), such as Ac-Gly-OH or Ac-Val-OH, are critical. They serve a dual role: stabilizing the monomeric palladium complex and acting as a ligand-accelerated proton shuttle during the C-H cleavage step.[11]

  • The Oxidant: While silver salts (e.g., AgOAc) are effective, recent developments have enabled the use of environmentally benign molecular oxygen as the terminal oxidant.[1][10]

Conceptual Diagram of Template-Assisted meta-C-H Activation

Caption: A U-shaped template directs the catalyst to the remote meta-C-H bond.

Featured Protocol: Template-Directed meta-C-H Olefination

This protocol provides a general starting point for the olefination of benzoic acids at the meta position.[11]

Step-by-Step Methodology:

  • Template Installation: Synthesize the template-substrate adduct by forming an amide bond between your benzoic acid and the chosen nitrile-based sulfonamide linker.

  • Reaction Setup: In a reaction tube, combine the template-substrate adduct (0.1 mmol, 1.0 equiv.), Pd(OAc)₂ (0.01 mmol, 10 mol%), Ac-Val-OH (0.02 mmol, 20 mol%), and AgOAc (0.3 mmol, 3.0 equiv.).

  • Reagent Addition: Add the olefin (e.g., ethyl acrylate, 0.25 mmol, 2.5 equiv.) and the solvent (HFIP, 1 mL).

  • Reaction: Seal the tube and heat the mixture at 70 °C for 24 hours.

  • Work-up & Template Removal: After cooling, perform a standard aqueous work-up. The template can then be removed via hydrolysis under basic conditions (e.g., LiOH in THF/water) to reveal the meta-functionalized benzoic acid.

  • Purification: Purify the final product by column chromatography.

Question 3: How can I achieve functionalization at the para position?

Core Issue: Direct C-H functionalization at the para position of an unsubstituted benzoic acid is exceptionally difficult due to the lack of a viable geometric pathway for a directing group to reach this site.

Solution: Tandem ortho-Amidation and Protodecarboxylation

Scientific Rationale: This elegant, multi-step, one-pot strategy uses the carboxylate group as a "traceless" directing group.[12] The logic is to reframe the problem: instead of targeting the para position directly, we can functionalize the ortho position of a strategically chosen meta-substituted benzoic acid. Subsequent removal of the directing carboxyl group reveals a 1,4-disubstituted (para) product.

Logical Workflow for para-Functionalization

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Method Development for Benzoic Acid Isomer Separation

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve baseline resolution of positional isomers of substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve baseline resolution of positional isomers of substituted benzoic acids (e.g., toluic acids, hydroxybenzoic acids). Because these isomers possess identical molecular weights and nearly identical partition coefficients (LogP), traditional reversed-phase C18 chromatography often fails.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these challenges using shape-selective stationary phases and optimized mobile phase conditions.

Q1: Why do standard C18 columns fail to resolve positional isomers of substituted benzoic acids, and how do I choose the right alternative?

Standard alkyl (C18/C8) stationary phases separate analytes primarily based on hydrophobic partitioning. Positional isomers, such as o-, m-, and p-hydroxybenzoic acid, have virtually identical hydrophobicities. To separate them, you must exploit their geometric and electronic differences using columns that offer shape selectivity , π-π interactions , or hydrogen bonding capacity .

  • For alkyl-substituted isomers (e.g., Toluic acids): Porous Graphitic Carbon (PGC) is ideal because it discriminates based on the 3D spatial arrangement and planar overlap of the molecule[1].

  • For hydroxyl-substituted isomers (e.g., Hydroxybenzoic acids): Pentafluorophenyl (PFP) phases provide orthogonal selectivity through hydrogen bonding and dipole-dipole interactions[2].

  • For highly polar multi-substituted isomers (e.g., Dihydroxybenzoic acids): Hydrophilic Interaction Liquid Chromatography (HILIC) drives separation via surface adsorption and liquid-liquid partitioning[3].

ColumnSelection Start Analyze Benzoic Acid Isomers Polarity Assess Analyte Polarity Start->Polarity HighPolar Highly Polar (e.g., Dihydroxybenzoic acids) Polarity->HighPolar LogP < 0 LowPolar Moderate/Low Polarity (e.g., Toluic/Hydroxybenzoic acids) Polarity->LowPolar LogP > 0 HILIC HILIC Silica Phase (Adsorption/Partitioning) HighPolar->HILIC Shape Require Shape Selectivity? LowPolar->Shape PGC Porous Graphitic Carbon (PGC) (Planar vs. Twisted interaction) Shape->PGC Alkyl-substituted (Steric Twist) PFP C18-PFP Phase (Hydrogen Bonding & π-π) Shape->PFP Hydroxyl-substituted (H-Bonding)

Caption: Decision tree for selecting the optimal stationary phase for benzoic acid isomer separation.

Q2: I cannot separate toluic acid isomers on a C18. What is the exact protocol for using Porous Graphitic Carbon (PGC), and what dictates the elution order?

When separating o-, m-, and p-toluic acid on PGC, the retention mechanism shifts from hydrophobicity to "planar recognition." The flat graphitic surface of PGC strongly retains molecules that can lay completely flat against it[1].

Mechanistic Causality: In ortho-toluic acid, the methyl group is adjacent to the carboxylic acid. Steric hindrance forces the bulky carboxylic acid group to twist out of the plane of the benzene ring. This "bent" 3D structure reduces the molecular surface area that can overlap with the graphitic plane, causing it to elute first. The meta and para isomers remain completely flat, allowing maximum π-π overlap and longer retention[1].

Table 1: Retention Data & Elution Order for Toluic Acid Isomers on PGC

IsomerSubstitutionStructural ConformationElution OrderRetention Mechanism
ortho-Toluic acid1,2-Twisted carboxyl group1 (Earliest)Reduced planar overlap with graphite
para-Toluic acid1,4-Flat, linear2High planar overlap
meta-Toluic acid1,3-Flat, bent3 (Latest)Maximum planar overlap and surface interaction

Protocol 1: PGC Separation of Toluic Acids

  • Column: Supel Carbon LC (or equivalent PGC), 50 x 3 mm i.d., 2.7 μm.

  • Mobile Phase A: 20 mM ammonium hydrogen carbonate in water (Adjust to pH 9.0 using ammonium hydroxide).

    • Self-Validation Check: pH must be strictly controlled. If the pH drops, the ionization state of the carboxylic acid changes, altering the hydration shell and potentially collapsing the steric twist effect.

  • Mobile Phase B: 50:50 Acetonitrile:Isopropanol.

  • Gradient/Isocratic: Isocratic at 90% A / 10% B.

  • Flow Rate: 0.3 mL/min.

  • Temperature: 50 °C (Elevated temperature improves mass transfer on the highly retentive graphite surface).

  • Detection: UV at 230 nm.

Q3: My hydroxybenzoic acid isomers co-elute. How can I leverage secondary interactions to achieve baseline resolution?

For hydroxybenzoic acids, the position of the hydroxyl group drastically changes the molecule's hydrogen-bonding capacity and dipole moment. A Pentafluorophenyl (PFP) stationary phase is engineered specifically for this[2]. The highly electronegative fluorine atoms create a rigid, electron-deficient phenyl ring that acts as a strong π-acid, while the C-F bonds serve as hydrogen bond acceptors.

Protocol 2: PFP Separation of Hydroxybenzoic Acids

  • Column: ACE C18-PFP (or equivalent), 150 x 4.6 mm.

  • Mobile Phase: 65% 5 mM KH₂PO₄ (pH 2.5) / 35% Methanol.

    • Self-Validation Check: The pH is kept at 2.5 to ensure the carboxylic acid group remains fully protonated (unionized), maximizing its ability to act as a hydrogen bond donor to the PFP phase.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40 °C.

  • Detection: UV at 214 nm.

Q4: When analyzing highly polar dihydroxybenzoic acids, reversed-phase retention is too weak. How do I optimize a HILIC method without sacrificing MS compatibility?

Hydrophilic Interaction Liquid Chromatography (HILIC) on bare silica is excellent for highly polar isomers. Retention in HILIC is driven by a combination of liquid-liquid partitioning (into a water-enriched layer on the silica surface) and direct surface adsorption[3].

However, standard HILIC methods often use 20 mM ammonium acetate, which can cause ion suppression in Mass Spectrometry (MS). Dropping the buffer to 10 mM improves MS sensitivity but severely decreases analyte retention factors[4].

The Pentane Modification Strategy: To offset the loss of retention when lowering the buffer concentration, introduce a highly non-polar modifier like pentane into the mobile phase. Pentane increases the overall hydrophobicity of the bulk mobile phase, forcing the polar analytes stronger into the water-enriched layer on the silica surface, thereby restoring retention and resolution[4].

Table 2: Mobile Phase Optimization for HILIC (Hydroxybenzoic Acids)

ParameterStandard UV MethodMS-Compatible MethodOptimized MS Method (Pentane Modified)
Acetonitrile90%90%90%
Ammonium Acetate (pH 6)10% (20 mM)10% (10 mM)5% (10 mM)
Pentane0%0%5%
Retention Factor (k')OptimalSeverely DecreasedRestored / Optimal
MS CompatibilityPoor (Ion suppression)GoodExcellent

Protocol 3: HILIC Separation with Pentane Modifier

  • Column: Plain bare silica column (150 mm × 4.6 mm).

  • Mobile Phase: 90% Acetonitrile, 5% 10 mM Ammonium Acetate (pH 6), 5% Pentane.

  • Flow Rate: 1.0 mL/min.

  • System Suitability: Inject a mixture of syringic and vanillic acid as system suitability markers. Baseline resolution confirms the integrity of the water-enriched partitioning layer.

HILICMechanism MobilePhase Bulk Mobile Phase (90% MeCN, 5% Pentane) Analyte Polar Isomer (Dihydroxybenzoic Acid) MobilePhase->Analyte Repelled by Pentane WaterLayer Water-Enriched Layer (Partitioning Zone) Silica Silica Stationary Phase (Adsorption Zone) WaterLayer->Silica Surface Adsorption (H-Bonding to Silanols) Analyte->WaterLayer Liquid-Liquid Partitioning

Caption: Mechanistic retention pathway in HILIC modified with pentane for polar benzoic derivatives.

References
  • Title: Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers Source: PubMed (NIH) / Journal of Chromatography A URL: [Link]

  • Title: Exploring the selectivity of C18 phases with Phenyl and PFP functionality Source: MAC-MOD Analytical URL: [Link]

  • Title: Insights into the Shape-Selective Retention Properties of Porous Graphitic Carbon Stationary Phases and Applicability for Polar Compounds Source: LCGC International URL: [Link]

  • Title: Evaluation of Retention and Selectivity for Positional Isomers in Hydrophilic Interaction Liquid Chromatography Using a Quantitative Retention Assessment Approach Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Enhancing the stability of cyclopropane rings in transition metal-catalyzed reactions.

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Enhancing the Stability of Cyclopropane Rings in Transition Metal-Catalyzed Reactions Executive Summary: The Strain-Activation Paradox Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Enhancing the Stability of Cyclopropane Rings in Transition Metal-Catalyzed Reactions

Executive Summary: The Strain-Activation Paradox

Welcome to the Technical Support Center. You are likely here because your cyclopropane ring—a structural gem in medicinal chemistry known for its metabolic stability and rigid vector—has unexpectedly opened during a late-stage cross-coupling step. Cyclopropanes possess immense ring strain (~27.5 kcal/mol). In the presence of transition metals, this strain acts as a thermodynamic sink, often driving unintended ring-opening via β-carbon elimination or polar ring-rupture.

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Below, we will dissect the mechanistic causality behind these failures and provide self-validating protocols to ensure your cyclopropyl motifs remain intact.

Section 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My cyclopropyl substrate undergoes ring-opening during Palladium-catalyzed Suzuki-Miyaura coupling. Why is this happening, and how do I stop it?

  • Causality: In Pd(0)-catalyzed cross-couplings, the initial oxidative addition forms a Pd(II) intermediate. If the subsequent transmetalation or reductive elimination steps are sluggish, the metal center has time to undergo oxidative addition into the strained C-C bond of the cyclopropane, or it undergoes β-carbon elimination to relieve the ~27.5 kcal/mol of strain.

  • Solution: You must accelerate the reductive elimination step to kinetically outcompete the unimolecular ring-opening pathway. Switch to bulky, electron-rich monophosphine ligands. For example, using a palladacycle complex based on the cyclopropane monophosphine ligand TPhos creates a sterically demanding reaction cavity that forces rapid reductive elimination, preserving the ring[1].

Q2: I am attempting a Nickel-catalyzed C(sp3)–O cross-coupling, but I only isolate acyclic alkene byproducts. How do I maintain the cyclopropane intact?

  • Causality: Standard leaving groups (like tosylates or mesylates) force the Ni-catalyst into a 2-electron polar pathway (Ni(0)/Ni(II)). This generates cyclopropyl cations or proceeds via concerted SN2' displacement, both of which instantly rupture the ring.

  • Solution: You must hijack the mechanism into a 1-electron radical pathway (Ni(I)/Ni(III)). By converting your substrate into a redox-active leaving group (e.g., an N-benzoyl carbamothioate), you generate a cyclopropyl radical. The radical has a sufficient lifetime to be captured by the nickel center before it can rearrange and open[2].

Q3: How can I achieve enantioconvergent cross-coupling of racemic cyclopropyl halides without losing the ring to radical side reactions?

  • Causality: Highly reactive cyclopropyl radicals often suffer from poor chemoselectivity, leading to background closed-shell side reactions (like Hydrogen Atom Transfer) that destroy the ring or erode enantiomeric excess.

  • Solution: Utilize redox-state-tuned Copper catalysis. By pairing hard chiral N,N,N-ligands with Cu(II) salts, you elevate the localized concentration of the active Cu(II) species. This ensures that the desired radical cross-coupling outpaces competitive side reactions, preserving the cyclopropane while setting the stereocenter[3].

Section 2: Mechanistic & Workflow Visualizations

To visualize the divergence between ring-retention and ring-opening, review the pathway logic below.

Mechanism Start Cyclopropyl Substrate Polar 2e⁻ Polar Pathway (Ni⁰/Niᴵᴵ) Start->Polar Standard Leaving Group (e.g., Tosylate) Radical 1e⁻ Radical Pathway (Niᴵ/Niᴵᴵᴵ) Start->Radical Redox-Active Group (e.g., Carbamothioate) Cation Cyclopropyl Cation / SN2' Polar->Cation RadInt Cyclopropyl Radical Radical->RadInt RingOpen Ring-Opened Product (Strain Released) Cation->RingOpen Rapid Ring Rupture RingClosed Ring-Retained Product (Intact Cyclopropane) RadInt->RingClosed Fast Metal Capture

Figure 1: Mechanistic divergence in Ni-catalyzed cyclopropane cross-coupling.

Workflow Step1 Identify Metal Catalyst PdPath Palladium (Pd) Step1->PdPath NiPath Nickel (Ni) / Copper (Cu) Step1->NiPath PdIssue β-Carbon Elimination? PdPath->PdIssue NiIssue Polar Ring Rupture? NiPath->NiIssue PdSol Use Bulky Monophosphines (e.g., TPhos) PdIssue->PdSol Yes NiSol Use Redox-Active Esters (1e⁻ Pathway) NiIssue->NiSol Yes Validate Self-Validating GC-MS Check PdSol->Validate NiSol->Validate

Figure 2: Troubleshooting workflow for preventing cyclopropane ring-opening.

Section 3: Quantitative Data & Catalyst Selection

The following table summarizes the causal relationship between catalyst/ligand choice and the thermodynamic fate of the cyclopropane ring.

Metal SystemLeaving Group / LigandDominant Mechanistic PathwayRing Retention Yield (%)Ring Opening Yield (%)
NiCl₂ / PPh₃ Cyclopropyl Tosylate2e⁻ Polar (SN1/SN2')< 5%> 90%
NiCl₂·glyme / Bipy N-Benzoyl Carbamothioate1e⁻ Radical (Niᴵ/Niᴵᴵᴵ)> 85%< 5%
Pd(OAc)₂ / PPh₃ Aryl HalideSlow Reductive Elimination< 20%> 70%
Pd Palladacycle TPhos (Bulky Monophosphine)Fast Reductive Elimination> 95%< 2%
Cu(II) / N,N,N-ligand Cyclopropyl HalideEnantioconvergent Radical> 90%< 5%
Section 4: Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The methodologies below are designed as self-validating systems —they contain built-in parallel checkpoints that immediately confirm whether your mechanistic intervention was successful.

Protocol A: Self-Validating Pd-Catalyzed Suzuki-Miyaura Coupling

Objective: Prevent β-carbon elimination using steric cavity modulation.

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with the cyclopropyl-containing aryl halide (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add the Palladacycle TPhos precatalyst (1 mol%). Causality Note: This low loading is highly effective because the adaptable cavity of the cyclopropane monophosphine ligand prevents catalyst deactivation via ring-insertion[1].

  • Solvent & Reaction: Suspend the mixture in anhydrous THF/H₂O (10:1) and stir at 60 °C for 12 hours.

  • Self-Validation Checkpoint: Run a parallel 0.1 mmol microscale reaction substituting TPhos with standard PPh₃.

  • Analysis: Quench both vials with water, extract with EtOAc, and analyze via GC-MS.

    • Validation Condition: The PPh₃ control must show >70% acyclic (ring-opened) mass fragments. The TPhos vial must show >95% intact cyclopropane mass. If the PPh₃ vial does not show ring opening, your substrate lacks the inherent strain-release driving force, indicating any low yields are due to failed oxidative addition, not ring instability.

Protocol B: Self-Validating Ni-Catalyzed Radical Cross-Coupling

Objective: Force a 1-electron radical pathway to outpace polar ring rupture.

  • Derivatization: Convert your starting cyclopropanol to an N-benzoyl carbamothioate (a redox-active ester) using standard benchtop conditions.

  • Reaction Setup: Combine the redox-active ester (1.0 equiv), arylzinc reagent (1.5 equiv), NiCl₂·glyme (10 mol%), and a bipyridine ligand (10 mol%) in anhydrous THF.

  • Self-Validation Checkpoint: In a separate parallel vial, run the exact same conditions using a cyclopropyl tosylate (a purely polar leaving group) instead of the redox-active ester.

  • Execution: Stir both reactions at room temperature for 8 hours under inert atmosphere.

  • Analysis: Concentrate and analyze the crude mixtures via ¹H NMR.

    • Validation Condition: The tosylate control must yield the ring-opened SN2' alkene product. The redox-active ester must yield the ring-retained arylcyclopropane. This differential readout definitively proves that your Ni(I)/Ni(III) catalytic cycle is successfully overriding the 2e⁻ polar collapse[2].

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity and SAR of 2-Cyclopropyl-6-methylbenzoic Acid vs. Structural Analogs in Lead Optimization

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Application Note & Comparative Analysis Executive Summary In Fragment-Based Drug Discovery (FBDD) and lead opti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Application Note & Comparative Analysis

Executive Summary

In Fragment-Based Drug Discovery (FBDD) and lead optimization, the precise selection of aromatic substituents dictates a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) destiny. 2-Cyclopropyl-6-methylbenzoic acid (CAS 1864695-97-5) is a highly specialized, commercially available pharmacophore used to enforce conformational restriction and enhance metabolic stability in drug candidates[1]. This guide objectively compares the biological activity modulation of this di-ortho-substituted building block against its standard structural analogs, providing the mechanistic rationale and self-validating experimental protocols required to evaluate these properties in your own discovery pipelines.

Mechanistic Rationale: The Causality Behind the Chemistry

As a Senior Application Scientist, I frequently observe that replacing a standard phenyl ring with a 2-cyclopropyl-6-methylbenzoic acid moiety fundamentally alters the molecule's interaction with both its therapeutic target and hepatic enzymes. This is driven by two primary mechanisms:

A. Conformational Restriction & The Entropic Advantage

Ortho-substitution on a phenyl ring sterically clashes with the adjacent carboxylate (or the resulting amide/ester linkage), forcing the carbonyl group out of the aromatic plane. A di-ortho substitution pattern (such as a cyclopropyl and a methyl group) rigidly locks this dihedral angle, often leading to stable atropisomers. By pre-organizing the molecule into its bioactive conformation, the entropic penalty typically incurred upon receptor binding is drastically reduced, which directly translates to enhanced target affinity [2].

B. Metabolic Shielding via the Cyclopropyl Motif

While a 2,6-diethyl or 2-ethyl-6-methyl substitution would provide similar conformational restriction, linear and branched alkyl groups are highly susceptible to Cytochrome P450 (CYP450)-mediated Phase I oxidative metabolism. The cyclopropyl group is a "privileged" motif in medicinal chemistry; despite its aliphatic nature, the high s-character of its C-C bonds makes it fundamentally more resistant to hydrogen abstraction [3]. It provides the necessary steric bulk to occupy lipophilic sub-pockets without the metabolic liability of an isopropyl or ethyl group.

Quantitative Comparison of Analogs

To objectively evaluate the performance of 2-Cyclopropyl-6-methylbenzoic acid, we compare it against three common analogs when incorporated into a representative kinase inhibitor scaffold. The data below illustrates the typical Structure-Activity Relationship (SAR) shifts observed during lead optimization.

Analog FragmentConformational Restriction (Dihedral Lock)Theoretical Lipophilicity ( Δ cLogP)HLM Intrinsic Clearance ( CLint​ )Relative Target Affinity ( KD​ Fold Change)Primary Utility in Drug Design
2-Cyclopropyl-6-methylbenzoic acid High (Rigid) +1.2 Low (<15 µL/min/mg) 10x to 25x Increase Optimal balance of affinity and metabolic stability.
2,6-Dimethylbenzoic acid High (Rigid)+0.8Low (<15 µL/min/mg)5x to 10x IncreaseBaseline di-ortho restriction; lacks deep pocket engagement.
2-Cyclopropylbenzoic acid Moderate (Flexible)+0.9Moderate (~30 µL/min/mg)1x to 2x IncreaseProvides lipophilic bulk but fails to fully lock the dihedral angle.
2-Ethyl-6-methylbenzoic acid High (Rigid)+1.3High (>60 µL/min/mg)10x to 20x IncreaseHigh affinity, but suffers from rapid CYP450 oxidation at the ethyl position.

Experimental Methodologies (Self-Validating Systems)

To empirically validate the mechanistic claims above, the following standardized, self-validating protocols must be employed in your laboratory.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: This assay proves the metabolic shielding effect of the cyclopropyl group by quantifying resistance to CYP450-mediated oxidation compared to ethyl-substituted analogs.

  • Preparation: Prepare a 1 mM stock solution of the synthesized lead compound in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots. Immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • System Validation: Calculate the intrinsic clearance ( CLint​ ) from the elimination rate constant ( k ). A valid system must show rapid degradation of a positive control (e.g., Verapamil) and distinct CLint​ separation between the cyclopropyl and ethyl analogs.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Causality: This assay isolates the thermodynamic binding kinetics ( KD​ , kon​ , koff​ ) to prove that the di-ortho substitution reduces the entropic penalty of binding via pre-organization.

  • Immobilization: Immobilize the purified recombinant target protein onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a stable baseline of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 7-point concentration series (e.g., 0.1 nM to 10 µM) of the test analogs in running buffer (HBS-EP+ supplemented with 1% DMSO to ensure solubility).

  • Injection: Inject the analytes over the functionalized and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed immediately by a 300-second buffer wash (dissociation phase).

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference cell and blank buffer injections). Fit the resulting curves to a 1:1 Langmuir binding model using the instrument's evaluation software.

  • System Validation: The pre-organized 2-cyclopropyl-6-methyl analog must demonstrate a significantly faster association rate ( kon​ ) compared to the mono-substituted 2-cyclopropylbenzoic acid, validating the dihedral locking hypothesis.

Structural Logic & Workflows

FBDD_Workflow A Initial Hit Identification (Unsubstituted Phenyl Ring) B Metabolic Profiling (High CYP450 Clearance) A->B C Structural Optimization (Ortho-Substitution Strategy) B->C D Add 6-Methyl Group (Conformational Restriction) C->D E Add 2-Cyclopropyl Group (Metabolic Shielding & Steric Bulk) C->E F Lead Candidate (2-Cyclopropyl-6-methylbenzoic acid derivative) D->F E->F

Workflow demonstrating the integration of 2-cyclopropyl-6-methylbenzoic acid in FBDD.

SAR_Logic Root Benzoic Acid Core Sub2 Position 2 Substitution Root->Sub2 Sub6 Position 6 Substitution Root->Sub6 Cyclo Cyclopropyl (High Metabolic Stability, Optimal Lipophilicity) Sub2->Cyclo Ethyl Ethyl / Alkyl (Prone to CYP450 Oxidation) Sub2->Ethyl Methyl Methyl (Locks Dihedral Angle, Reduces Entropic Penalty) Sub6->Methyl Hydrogen Hydrogen (Free Rotation, Lower Target Affinity) Sub6->Hydrogen

Structure-Activity Relationship (SAR) logic tree for ortho-substituted benzoic acid derivatives.

References

  • Laplante, S. R., et al. "Atropisomerism in medicinal chemistry: challenges and opportunities." Future Medicinal Chemistry, 2013. URL:[Link][2]

Sources

Comparative

Efficacy comparison between 2-Cyclopropyl-6-methylbenzoic acid and other EGFR inhibitors

A Comparative Guide to the Efficacy of EGFR Inhibitors in Oncology Research A Note on the Originally Proposed Compound: Initial searches for "2-Cyclopropyl-6-methylbenzoic acid" did not yield any evidence of its activity...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Efficacy of EGFR Inhibitors in Oncology Research

A Note on the Originally Proposed Compound: Initial searches for "2-Cyclopropyl-6-methylbenzoic acid" did not yield any evidence of its activity as an Epidermal Growth Factor Receptor (EGFR) inhibitor in the public scientific literature. Therefore, this guide has been structured to provide a comprehensive comparison of well-established, clinically relevant EGFR inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals in the field.

Introduction: The Epidermal Growth Factor Receptor (EGFR) as a Prime Oncologic Target

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, which also includes HER2, HER3, and HER4.[][2] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and activates its intracellular tyrosine kinase domain.[3][4][5] This activation triggers a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are fundamental in regulating cellular processes like proliferation, survival, differentiation, and migration.[6][7][8]

In numerous cancers, particularly non-small cell lung cancer (NSCLC), glioblastoma, and head and neck cancers, aberrant EGFR signaling due to receptor overexpression or activating mutations drives uncontrolled tumor growth and survival.[3][7][9] These oncogenic "driver" mutations, such as deletions in exon 19 or the L858R point mutation in exon 21, render the kinase constitutively active.[7][9] This critical role has made EGFR one of the most important and well-validated targets for cancer therapy, leading to the development of several generations of small-molecule tyrosine kinase inhibitors (TKIs).[]

This guide provides a comparative analysis of the efficacy of these EGFR TKIs, focusing on the evolution from first to third-generation inhibitors, their mechanisms of action, and the experimental frameworks used to evaluate their performance.

The Evolution of EGFR Tyrosine Kinase Inhibitors: A Generational Comparison

The clinical and preclinical development of EGFR TKIs is categorized into three distinct generations, each designed to address the limitations of its predecessor, primarily acquired resistance.

First-Generation EGFR TKIs: The Reversible Pioneers
  • Exemplars: Gefitinib (Iressa®), Erlotinib (Tarceva®)

  • Mechanism of Action: First-generation TKIs are ATP-competitive inhibitors that reversibly bind to the ATP-binding pocket of the EGFR kinase domain.[6][10][11] This blockage prevents ATP from binding, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways.[][10] They are most effective against tumors harboring activating EGFR mutations (Exon 19 deletions, L858R).[10]

Second-Generation EGFR TKIs: The Irreversible Pan-ErbB Blockers
  • Exemplars: Afatinib (Gilotrif®), Dacomitinib (Vizimpro®)

  • Mechanism of Action: To create a more durable inhibition, second-generation TKIs were designed as irreversible inhibitors. They feature a reactive group (e.g., an acrylamide) that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[12][13][14][15] This irreversible binding provides a more sustained blockade of receptor signaling compared to reversible inhibitors.[13] Furthermore, these agents are "pan-ErbB" inhibitors, meaning they also inhibit other members of the ErbB family like HER2 and HER4, which can be involved in resistance mechanisms.[12][14]

Third-Generation EGFR TKIs: Precision Targeting of Resistance Mutations
  • Exemplar: Osimertinib (Tagrisso®)

  • Mechanism of Action: The predominant mechanism of resistance to first- and second-generation TKIs is the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[11][16][17][18] This mutation increases the receptor's affinity for ATP, outcompeting the reversible inhibitors, and sterically hinders the binding of irreversible inhibitors.[11] Osimertinib was specifically engineered to overcome this challenge. It is an irreversible inhibitor that potently targets both the sensitizing EGFR mutations (Exon 19del, L858R) and the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR.[18][19][20] This selectivity for mutant forms of EGFR leads to a wider therapeutic window and a more favorable side-effect profile, as side effects like rash and diarrhea are often linked to the inhibition of WT EGFR in healthy tissues.[19]

Comparative Efficacy: In Vitro Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The data below, compiled from various preclinical studies, illustrates the evolution of inhibitory activity across the generations against different EGFR variants.

Inhibitor ClassCompoundEGFR (Wild-Type) IC₅₀ (nM)EGFR (L858R) IC₅₀ (nM)EGFR (L858R/T790M) IC₅₀ (nM)
1st Gen Gefitinib~100-2000~10-50>1000
1st Gen Erlotinib~60-1000~5-40>1000
2nd Gen Afatinib~0.5~0.2~9-100
3rd Gen Osimertinib~461-650~8-17~5-11

Note: IC₅₀ values are approximate and can vary based on specific assay conditions, cell lines, and literature sources.[12][19][21][22][23] The data clearly demonstrates Osimertinib's high potency against the T790M double mutant, against which first-generation inhibitors are ineffective.[19] Afatinib shows some activity against T790M, but at significantly higher concentrations than required for sensitizing mutations.[12]

Mechanisms of Acquired Resistance

A critical aspect of comparing EGFR inhibitors is understanding how tumors eventually evade their effects.

  • Resistance to 1st/2nd Gen TKIs: The most common on-target resistance mechanism is the T790M mutation , occurring in about 50-60% of cases.[16][17][18] Other mechanisms include the activation of bypass signaling pathways, such as MET amplification , which can reactivate the PI3K/AKT pathway independently of EGFR.[17][24][25]

  • Resistance to 3rd Gen TKIs (Osimertinib): As tumors are pressured by third-generation inhibitors, new resistance mechanisms emerge. The most common on-target mechanism is the C797S mutation , which alters the cysteine residue that Osimertinib covalently binds to, preventing irreversible inhibition.[16][26][27] Other resistance mechanisms include the emergence of different EGFR mutations (e.g., L718Q, L792H) and the same bypass pathway alterations seen with earlier-generation drugs, such as MET amplification.[26][27][28]

Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor, the efficacy of EGFR inhibitors is determined through standardized, validated assays. Below are detailed protocols for two fundamental experiments.

Protocol 1: In Vitro EGFR Kinase Assay (Luminescence-Based)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR protein. The principle is to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[29][30]

Causality Behind Experimental Choices:

  • Purified Kinase: Using a recombinant, purified EGFR enzyme (e.g., wild-type, L858R, or L858R/T790M) isolates the interaction between the inhibitor and its direct target, removing the complexities of a cellular environment.

  • Luminescence Detection (ADP-Glo™): This method offers high sensitivity and a broad dynamic range. It works by first depleting unused ATP and then converting the ADP produced into ATP, which is used in a luciferase reaction to generate a light signal.[30][31] This positive correlation between kinase activity and light output is robust and suitable for high-throughput screening.[30]

G P1 Prepare serial dilutions of test inhibitor (e.g., in DMSO) R1 Add 5µL of diluted inhibitor to 384-well plate P1->R1 P2 Prepare 2X Kinase Reaction Buffer (Tris, MgCl₂, DTT) P3 Prepare 2X Substrate/ATP Mix (Peptide Substrate + ATP in Buffer) R3 Initiate reaction by adding 10µL of Substrate/ATP Mix P3->R3 P4 Dilute Purified EGFR Enzyme in Kinase Buffer R2 Add 10µL of EGFR Enzyme P4->R2 R1->R2 R2->R3 R4 Incubate at 30°C for 60 min R3->R4 D1 Add 25µL ADP-Glo™ Reagent (Terminates reaction, depletes ATP) R4->D1 D2 Incubate at RT for 40 min D1->D2 D3 Add 50µL Kinase Detection Reagent (Converts ADP to ATP, generates light) D2->D3 D4 Incubate at RT for 30 min D3->D4 D5 Read luminescence on plate reader D4->D5

Caption: Workflow for an in vitro luminescence-based EGFR kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO. Create a 10-point serial dilution series.[29]

    • Prepare a kinase reaction buffer (e.g., 20 mM Tris, 5 mM MgCl₂, 1 mM EGTA, 0.2 mM DTT, pH 7.5).[32]

    • Prepare a solution containing the peptide substrate (e.g., a poly-Glu-Tyr peptide) and ATP at concentrations appropriate for the specific kinase being tested.[32]

    • Dilute the purified recombinant EGFR enzyme to its optimal concentration in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add a small volume (e.g., 0.5-1 µL) of each inhibitor dilution. Include DMSO-only controls (100% activity) and no-enzyme controls (background).[32]

    • Add the diluted EGFR enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind.[29][32]

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[29]

  • Signal Detection:

    • Terminate the reaction by adding ADP-Glo™ Reagent, which contains a reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[29][31]

    • Add Kinase Detection Reagent, which contains the enzymes needed to convert ADP to ATP and the luciferase/luciferin pair to generate a luminescent signal. Incubate for 30 minutes at room temperature.[29][31]

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the DMSO control (100% activity) to calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[29]

Protocol 2: Cell Viability Assay (MTT-Based)

This cell-based assay measures the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines that are dependent on EGFR signaling (e.g., HCC827, PC-9). The principle relies on the reduction of a yellow tetrazolium salt (MTT) into a purple formazan product by mitochondrial dehydrogenases in metabolically active, viable cells.[33][34]

Causality Behind Experimental Choices:

  • EGFR-Dependent Cell Lines: Using cell lines with known EGFR activating mutations (e.g., HCC827 with an exon 19 deletion) ensures that the observed effect on viability is likely due to the inhibition of the intended target pathway.

  • MTT Reagent: The MTT assay is a well-established, cost-effective method for assessing metabolic activity as a proxy for cell viability. The amount of purple formazan produced is directly proportional to the number of living cells.[33][34]

  • Solubilization Step: The formazan crystals produced are insoluble. A solubilization agent like DMSO is required to dissolve them, allowing for accurate absorbance measurement on a standard microplate reader.[34]

G C1 Harvest and count EGFR-mutant cells C2 Seed cells in 96-well plate (e.g., 5,000 cells/well) C1->C2 C3 Incubate 24h for attachment C2->C3 T2 Add inhibitor dilutions to cells (Include vehicle control) C3->T2 T1 Prepare serial dilutions of inhibitor in culture medium T1->T2 T3 Incubate for 72 hours T2->T3 A1 Add MTT Reagent to each well T3->A1 A2 Incubate for 2-4 hours (Formazan crystal formation) A1->A2 A3 Remove medium & MTT A2->A3 A4 Add Solubilization Solution (DMSO) A3->A4 A5 Read absorbance at ~570nm A4->A5

Caption: Workflow for a cell viability assessment using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count an EGFR-mutant cancer cell line (e.g., HCC827).

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[33][34]

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.[34]

  • Compound Treatment:

    • Prepare serial dilutions of the EGFR inhibitor in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and no-cell controls (medium only for background).[33]

    • Incubate the plate for a standard treatment period, typically 72 hours.[32]

  • MTT Assay and Measurement:

    • After incubation, add 10-20 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[34]

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[34]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance on a microplate reader at a wavelength between 560-590 nm.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all readings.

    • Calculate cell viability as a percentage relative to the vehicle control wells.

    • Plot the percent viability against the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.[34]

Conclusion and Future Directions

The development of EGFR tyrosine kinase inhibitors represents a paradigm of targeted cancer therapy. The progression from first- to third-generation agents showcases a sophisticated journey of molecular engineering to overcome predictable resistance mechanisms. First-generation inhibitors like Gefitinib and Erlotinib established the principle of targeting oncogenic driver mutations. Second-generation drugs such as Afatinib provided more potent, irreversible inhibition. Finally, third-generation inhibitors like Osimertinib have revolutionized treatment by precisely targeting the most common resistance mutation, T790M, while sparing wild-type EGFR, thereby improving both efficacy and tolerability.[18][19]

However, the challenge of acquired resistance remains, with the C797S mutation and bypass pathway activation posing the next clinical hurdle.[16][26] Future research is focused on developing fourth-generation inhibitors capable of targeting C797S-mutant EGFR and on rational combination therapies that co-target EGFR and bypass signaling pathways (e.g., EGFR + MET inhibitors) to prevent or delay the onset of resistance.[26][28] The robust and validated experimental protocols detailed in this guide are fundamental to the preclinical evaluation of these next-generation strategies, ensuring that only the most potent and selective compounds advance toward clinical application.

References

  • Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. PMC - NIH. [Link]

  • Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC. PMC. [Link]

  • EGFR TKIs: Resistance Mechanisms and Treatments. EGFR Lung Cancer Resisters. [Link]

  • EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients. Translational Cancer Research. [Link]

  • Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma. PMC. [Link]

  • Second-generation EGFR and ErbB tyrosine kinase inhibitors as first-li. Dove Medical Press. [Link]

  • Afatinib and Dacomitinib Efficacy, Safety, Progression Patterns, and Resistance Mechanisms in Patients with Non-Small Cell Lung Cancer Carrying Uncommon EGFR Mutations: A Comparative Cohort Study in China (AFANDA Study). MDPI. [Link]

  • Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors. Journal of Hematology & Oncology. [Link]

  • Navigating First-Line Treatment Options for Patients With Epidermal Growth Factor Receptor–Positive Non–Small Cell Lung Cancer. ASCO Publications. [Link]

  • Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. PMC. [Link]

  • A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. PMC. [Link]

  • The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. PMC. [Link]

  • Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers. PMC. [Link]

  • Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase. Oncotarget. [Link]

  • New Mechanisms Under Study to Overcome Osimertinib Resistance in EGFR+ NSCLC. The ASCO Post. [Link]

  • Thermodynamics and mechanism of afatinib–EGFR binding through a QM/MM approach. Royal Society of Chemistry. [Link]

  • Mechanisms of resistance to EGFR tyrosine kinase inhibitors. PMC - NIH. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • In Vitro Enzyme Kinetics Analysis of EGFR. PubMed. [Link]

  • Osimertinib as a third-generation EGFR TKI in non-small cell lung cancer: selective targeting of T790M mutation and clinical advantages. Research Archive of Rising Scholars. [Link]

  • Binding Mechanisms, Synthetic Approaches, and Clinical Profiles: Covalent EGFR Inhibitors. Bentham Science. [Link]

  • Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. European Respiratory Society. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. [Link]

  • Investigating Novel Resistance Mechanisms to Third-Generation EGFR Tyrosine Kinase Inhibitor Osimertinib in Non–Small Cell Lung Cancer Patients. AACR Journals. [Link]

  • Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options. PMC. [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. MDPI. [Link]

  • Development of EGFR TKIs and Options to Manage Resistance of Third-Generation EGFR TKI Osimertinib: Conventional Ways and Immune Checkpoint Inhibitors. Frontiers. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations. PLOS One. [Link]

  • Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. Oncotarget. [Link]

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Validation

Benchmarking the Anti-Inflammatory Properties of Benzoic Acid Derivatives: A Comprehensive Comparative Guide

Benzoic acid derivatives (BADs) represent a foundational class of compounds in anti-inflammatory drug development. From classic non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (acetylsalicylic acid) to natura...

Author: BenchChem Technical Support Team. Date: March 2026

Benzoic acid derivatives (BADs) represent a foundational class of compounds in anti-inflammatory drug development. From classic non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (acetylsalicylic acid) to naturally occurring polyphenols like gallic acid, these compounds exert their therapeutic effects by modulating the arachidonic acid cascade and suppressing pro-inflammatory cytokine networks[1].

For drug development professionals and application scientists, selecting the right benzoic acid scaffold requires a rigorous understanding of target selectivity, cellular efficacy, and structural activity relationships (SAR). This guide provides an objective, data-driven comparison of key benzoic acid derivatives, supported by field-proven, self-validating experimental methodologies.

Mechanistic Grounding: Modulating the Inflammatory Cascade

The anti-inflammatory efficacy of BADs is primarily driven by two distinct but interconnected mechanisms:

  • Direct Enzyme Inhibition: Competitive binding at the active sites of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), preventing the conversion of arachidonic acid into prostaglandin E2 (PGE2)[1].

  • Transcriptional Suppression: Inhibition of the NF-κB signaling pathway. By preventing the phosphorylation and degradation of IκBα, BADs block the nuclear translocation of NF-κB (p65/p50), thereby downregulating the mRNA expression of inducible nitric oxide synthase (iNOS), COX-2, and cytokines like TNF-α and IL-6[2],[3].

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds & Activates NFkB NF-κB (p65/p50) TLR4->NFkB Induces Phosphorylation Nucleus Gene Transcription (Nucleus) NFkB->Nucleus Translocates COX2 COX-2 Enzyme Nucleus->COX2 Upregulates mRNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Upregulates mRNA PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Synthesizes from Arachidonic Acid BADs Benzoic Acid Derivatives (e.g., Gallic Acid, Aspirin) BADs->NFkB Suppresses Activation BADs->COX2 Competitive Inhibition

Figure 1: Mechanistic pathway of NF-κB and COX-2 modulation by benzoic acid derivatives.

Comparative Efficacy Data

To objectively benchmark these compounds, we must evaluate their half-maximal inhibitory concentrations (IC50) against purified COX enzymes and their ability to suppress inflammatory mediators in cellular models.

Table 1: Comparative Cyclooxygenase (COX) Inhibition Profiles

A critical metric for NSAID development is the Selectivity Index (COX-1 IC50 / COX-2 IC50). A higher index indicates a preference for COX-2, which is associated with reduced gastrointestinal toxicity. Gallic acid demonstrates a highly favorable selectivity profile compared to traditional salicylic acid derivatives[1],[4].

CompoundDerivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Aspirin Salicylic Acid~150.0~300.0~0.50
Diflunisal Salicylic Acid~50.0~100.0~0.50
Gallic Acid Trihydroxybenzoic Acid1.500.07420.27
Indomethacin Non-Benzoic Control0.0180.0260.69

Data synthesized from standardized in vitro enzyme immunoassay (EIA) models[1],[5],[4].

Table 2: Macrophage Inflammatory Mediator Suppression (RAW 264.7 Model)

Beyond direct enzymatic inhibition, BADs exhibit broad-spectrum cytokine suppression in lipopolysaccharide (LPS)-stimulated macrophages[3],[6].

CompoundTarget MediatorInhibitory EffectPrimary Mechanism of Action
Gallic Acid PGE2, NOHigh (IC50 < 100 nM)Direct COX-2 inhibition & NSAID-site binding
DiCQAs (Caffeoyl deriv.) TNF-α, IL-6, IL-1βIC50 ~25–100 µMSuppresses IκBα & MAPK phosphorylation
5-Acetamido derivatives COX-2High (In vivo/In silico)Competitive binding at COX-2 receptor

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the protocols used to generate the benchmarking data above must be self-validating. The following workflows incorporate mandatory viability checks and causality-driven experimental design.

Protocol 1: In Vitro COX-1/COX-2 Selectivity Assay (EIA)

Causality & Rationale: We utilize an Enzyme Immunoassay (EIA) rather than radiometric assays because EIA directly quantifies the downstream product (PGE2) using highly specific monoclonal antibodies. This eliminates the background interference of cellular metabolism and provides a superior dynamic range for precise IC50 calculation[1].

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl reaction buffer (pH 8.0) containing hematin, which acts as a necessary cofactor for cyclooxygenase activity[1].

  • Inhibitor Incubation: Add the benzoic acid derivatives (titrated from 0.01 µM to 1000 µM) to the enzyme solution. Incubate at 37°C for 15 minutes. Crucial Step: This pre-incubation allows the inhibitor to establish binding equilibrium with the enzyme before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (final concentration 10 µM). Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination & Quantification: Stop the reaction by adding 1M HCl. Add the PGE2-specific antibody and tracer, then read the absorbance at 412 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: LPS-Stimulated RAW 264.7 Macrophage Assay

Causality & Rationale: The RAW 264.7 murine macrophage line is utilized because it constitutively expresses high levels of Toll-like receptor 4 (TLR4). This provides a highly sensitive, reproducible cascade for LPS-induced NF-κB activation[2],[7]. A parallel CCK-8 assay is mandatory to ensure that any observed drop in cytokines is due to true anti-inflammatory activity, not compound-induced cytotoxicity[6].

Workflow Seed Seed RAW 264.7 (8 × 10^4 cells/well) Viability CCK-8 Viability Assay (Exclude Cytotoxicity) Seed->Viability Validate Dose Pretreat Pre-treat with BADs (e.g., 25-100 µM) Viability->Pretreat Non-toxic Dose Stimulate Stimulate with LPS (1 µg/mL) for 24h Pretreat->Stimulate 1-2h Incubation Assay Quantify Supernatant: NO (Griess) & PGE2 (ELISA) Stimulate->Assay Harvest Media

Figure 2: Self-validating experimental workflow for RAW 264.7 macrophage assays.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 8 × 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2[6],[7].

  • Viability Validation (CCK-8): Treat a parallel control plate with BADs (10–200 µM) for 24 hours. Add CCK-8 reagent and measure absorbance at 450 nm. Only proceed with concentrations that maintain >95% cell viability.

  • Pre-treatment: Replace media and pre-treat the experimental plate with validated, non-toxic concentrations of BADs for 1 hour. Rationale: Pre-treatment saturates intracellular targets (like NF-κB) before the inflammatory cascade is triggered.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours[6].

  • Quantification:

    • Nitric Oxide (NO): Mix 100 µL of culture supernatant with 100 µL of Griess reagent. Read absorbance at 540 nm to quantify nitrite accumulation[6].

    • Cytokines: Use commercially available ELISA kits to quantify TNF-α, IL-6, and PGE2 in the remaining supernatant.

Structural Activity Relationship (SAR) Insights

The comparative data reveals that the anti-inflammatory potency of benzoic acid derivatives is highly dependent on their substitution patterns.

  • Hydroxyl Substitutions: The addition of multiple hydroxyl groups significantly enhances COX-2 selectivity. Gallic acid (3,4,5-trihydroxybenzoic acid) exhibits a ~20-fold preference for COX-2 over COX-1, a stark contrast to the COX-1 preference of basic salicylic acid (2-hydroxybenzoic acid)[1],[4]. Docking studies confirm that the carboxylate moiety of gallic acid interacts strongly with Arg120 and Glu524 in the NSAID binding site of COX-2[4].

  • Alkyl & Acetamide Modifications: Increasing the bulk of alkyl positions (e.g., modifying methyl groups to phenyl or benzyl in 5-acetamido-2-hydroxy benzoic acid derivatives) forces the molecule into the larger hydrophobic pocket of COX-2, increasing target selectivity and reducing off-target gastrointestinal toxicity[8],[9].

References
  • Anti-inflammatory constituents isolated from the flowers of Hosta plantaginea via suppression of the NF-kB signaling pathway. RSC Advances. Available at:[Link]

  • New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue. ResearchGate. Available at: [Link]

  • Chemical Constituents and Antioxidant, Anti-Inflammatory and Anti-Tumor Activities of Melilotus officinalis (Linn.) Pall. MDPI. Available at:[Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. CNCB. Available at: [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Scilit. Available at:[Link]

  • Anti-inflammatory constituents isolated from the flowers of Hosta plantaginea via suppression of the NF-κB signaling pathway in LPS-stimulated RAW 264.7 macrophages. ResearchGate. Available at: [Link]

  • COX-2 structural analysis and docking studies with gallic acid structural analogues. ResearchGate. Available at: [Link]

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Comparative

Precision Synthesis of Substituted Benzoic Acids: A Head-to-Head Methodological Comparison

Substituted benzoic acids are ubiquitous pharmacophores in modern drug discovery, serving as core scaffolds for NSAIDs, antihypertensives, and complex active pharmaceutical ingredients (APIs). Selecting the optimal synth...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzoic acids are ubiquitous pharmacophores in modern drug discovery, serving as core scaffolds for NSAIDs, antihypertensives, and complex active pharmaceutical ingredients (APIs). Selecting the optimal synthetic route requires a rigorous balancing of yield, functional group (FG) tolerance, and scalability.

As a Senior Application Scientist, I approach route scouting not merely as a sequence of steps, but as a matrix of mechanistic trade-offs. This guide objectively compares four primary methodologies—benzylic oxidation, palladium-catalyzed carbonylation, Grignard carboxylation, and nitrile hydrolysis—providing empirical data, mechanistic causality, and self-validating experimental protocols.

Benzylic Oxidation of Substituted Toluenes (The Industrial Workhorse)

The classical approach relies on the oxidation of the benzylic carbon. While aqueous potassium permanganate (KMnO₄) is an industrial standard, its harsh, heterogeneous conditions often degrade sensitive substrates. The transition to organic-soluble oxidants like Tetrabutylammonium Permanganate (TBAP) has revolutionized this route, allowing for homogeneous, mild reactions[1].

Mechanistic Causality: The oxidation proceeds via hydrogen atom abstraction at the benzylic position, where developing positive charge character is stabilized by electron-donating substituents[1]. TBAP's lipophilic tetrabutylammonium cation facilitates phase transfer into organic solvents, drastically lowering the activation energy barrier compared to heterogeneous aqueous systems and preventing over-oxidation[1].

Protocol: Homogeneous Oxidation using TBAP Self-Validation Checkpoints: The reaction is visually self-validating. The disappearance of the deep purple color (Mn^VII) and the formation of a brown MnO₂ precipitate confirms complete oxidant consumption.

  • Preparation: Dissolve the substituted toluene (1.0 eq) in anhydrous pyridine (0.5 M)[1].

  • Oxidant Addition: Slowly add TBAP (3.0 eq) portion-wise at room temperature. Causality: Portion-wise addition controls the highly exothermic oxygen transfer, preventing thermal degradation of the solvent or substrate.

  • Monitoring: Stir at 60 °C. Monitor via TLC. The reaction is complete when the purple color transitions entirely to a brown suspension (typically 2-4 hours)[1].

  • Workup: Quench with saturated aqueous sodium bisulfite to destroy excess oxidant. Acidify with 1M HCl to pH 2 to protonate the benzoic acid, followed by extraction with ethyl acetate.

Palladium-Catalyzed Carbonylation of Aryl Halides (The Precision Tool)

For substrates with complex architectures, late-stage functionalization via Pd-catalyzed carbonylation is the premier choice. Recent advancements have replaced toxic carbon monoxide (CO) gas with carbon dioxide (CO₂) under remarkably mild conditions[2].

Mechanistic Causality: The critical challenge in this pathway is the insertion of CO₂ into the Pd-C bond. Utilizing a bidentate ligand like DPEPhos enforces a cis-coordination geometry on the Pd(II) intermediate, sterically driving the thermodynamically uphill CO₂ insertion. Phenylsilane acts as the terminal reductant to turn over the catalytic cycle[2].

Protocol: Direct Carbonylation with CO₂ Self-Validation Checkpoints: GC-MS monitoring of silane consumption and the absence of the dehalogenated arene byproduct confirm the fidelity of the CO₂ insertion step.

  • Catalyst Activation: In a glovebox, charge a Schlenk flask with Pd(dba)₂ (5 mol%), DPEPhos (10 mol%), and the aryl bromide (1.0 eq)[2].

  • Atmosphere Exchange: Seal the flask, remove from the glovebox, and purge with CO₂ gas (1 atm) via a balloon. Causality: Maintaining exactly 1 atm CO₂ ensures sufficient dissolved gas concentration without requiring dangerous high-pressure autoclaves[2].

  • Reagent Addition: Inject anhydrous DMF (0.2 M) and phenylsilane (2.0 eq) via syringe.

  • Reaction: Heat at 80 °C for 16 hours.

  • Workup: Cool to room temperature, quench with 1M TBAF to cleave the intermediate silyl ester, and acidify to precipitate the carboxylic acid[2].

G A Pd(0) Catalyst (Pd(dba)2 + DPEPhos) B Oxidative Addition (Aryl-Pd(II)-Br) A->B Aryl Bromide C CO2 Insertion (Aryl-COO-Pd(II)-Br) B->C CO2 (1 atm) D Transmetallation/Reduction (via Silane) C->D Phenylsilane D->A Catalyst Regeneration E Product Release (Aryl Carboxylic Acid) D->E Reductive Elimination

Catalytic cycle of Pd-catalyzed carbonylation of aryl bromides with CO2.

Grignard Carboxylation of Aryl Halides (The Classic Approach)

When dealing with simple, non-electrophilic substrates, Grignard carboxylation remains a highly reliable, cost-effective method[3].

Mechanistic Causality: Magnesium insertion into the C-Br bond occurs via single-electron transfer (SET). The resulting Grignard reagent is a potent nucleophile that attacks the electrophilic carbon of solid CO₂ (dry ice). Strict anhydrous conditions are mandatory because the Grignard reagent's extreme basicity will preferentially deprotonate water, yielding the reduced arene[3].

Protocol: Grignard Formation and CO₂ Trapping Self-Validation Checkpoints: The spontaneous boiling of the ether solvent and the physical disappearance of the magnesium turnings visually validate the initiation and progression of the organometallic formation.

  • Initiation: Add magnesium turnings (1.2 eq) and a crystal of iodine to a flame-dried flask. Add 10% of the aryl bromide solution in anhydrous diethyl ether. Causality: Iodine cleans the Mg oxide layer, exposing the active metal surface for SET[3].

  • Formation: Once the mixture turns cloudy and begins to reflux spontaneously, add the remaining aryl bromide dropwise to maintain a gentle reflux.

  • Carboxylation: Pour the dark Grignard solution over a large excess of crushed solid CO₂. Causality: Using solid CO₂ acts as both the electrophile and a cryogenic coolant to dissipate the highly exothermic addition[3].

  • Workup: Acidify with 6M HCl to dissolve magnesium salts and protonate the carboxylate. Extract with ether.

Hydrolysis of Benzonitriles (The Orthogonal Strategy)

For syntheses requiring orthogonal protecting group strategies, starting from a benzonitrile is highly advantageous[4].

Mechanistic Causality: Acid-catalyzed hydrolysis protonates the nitrile nitrogen, rendering the nitrile carbon highly electrophilic. Water attacks to form an imidic acid intermediate, which tautomerizes to an amide, and subsequently hydrolyzes to the stable carboxylic acid[4].

Protocol: Acid-Catalyzed Nitrile Hydrolysis Self-Validation Checkpoints: The intermediate amide can often be observed by LC-MS; its complete disappearance signals the reaction's end.

  • Setup: Suspend the benzonitrile (1.0 eq) in a mixture of concentrated H₂SO₄ and water (1:1 v/v)[4].

  • Hydrolysis: Reflux the mixture at 120 °C for 12-24 hours. Causality: High thermal energy is required to push the hydrolysis of the highly stable amide intermediate to the final acid.

  • Workup: Pour the hot mixture over crushed ice. The substituted benzoic acid typically precipitates as a highly pure crystalline solid, requiring only simple vacuum filtration[4].

Head-to-Head Comparison Data

The following table synthesizes the quantitative performance and operational metrics of each route to aid in rapid decision-making:

Synthetic RouteTypical YieldsFunctional Group ToleranceScalabilityKey Environmental / Safety Metric
Benzylic Oxidation (TBAP) 85–95%[1]Low (Oxidizes alcohols, alkenes)HighAvoids toxic heavy metals (Cr), but generates MnO₂ waste
Pd-Carbonylation (CO₂) 70–90%[2]High (Tolerates esters, ketones)MediumUtilizes greenhouse gas (CO₂); avoids toxic CO gas
Grignard Carboxylation 70–85%[5]Very Low (Reacts with acidic protons)HighHighly exothermic; requires strict anhydrous conditions
Nitrile Hydrolysis 73–95%[4]Medium (Acid-sensitive groups degrade)HighAtom economical, but requires highly corrosive strong acids
Strategic Workflow for Route Selection

Workflow Start Identify Starting Material Toluene Substituted Toluene Start->Toluene Halide Aryl Halide (Br/I) Start->Halide Nitrile Benzonitrile Start->Nitrile Ox Oxidation (e.g., TBAP) Best for robust substrates Toluene->Ox Pd Pd-Catalyzed Carbonylation Best for complex, sensitive APIs Halide->Pd Sensitive FGs present Grignard Grignard Carboxylation Best for simple substrates Halide->Grignard No sensitive FGs Hydro Acid/Base Hydrolysis Best for orthogonal deprotection Nitrile->Hydro

Decision matrix for selecting the optimal synthetic route to substituted benzoic acids.

References
  • Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions Source: ACS Publications URL:[Link]

  • Grignard Reaction - Synthesis of Substituted Benzoic Acids Source: OpenBU URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Cyclopropyl-6-methylbenzoic Acid

The core principle of this guide is to foster a self-validating system of safety, where every step is understood and its rationale is clear. By integrating expertise with established safety standards, we can ensure a sec...

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is to foster a self-validating system of safety, where every step is understood and its rationale is clear. By integrating expertise with established safety standards, we can ensure a secure research environment.

Hazard Identification and Risk Assessment

Based on the known hazards of benzoic acid and its derivatives, 2-Cyclopropyl-6-methylbenzoic acid should be handled as a compound that is:

  • A skin irritant. [3][4][5]

  • A cause of serious eye damage or irritation. [1][3][4][5]

  • Potentially harmful if swallowed. [1][6]

  • A potential respiratory tract irritant, especially as a dust. [1][6][7][8]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Fume Hood: All work involving the handling of solid 2-Cyclopropyl-6-methylbenzoic acid or its solutions should be conducted in a certified chemical fume hood.[2] This is critical to prevent the inhalation of dust or vapors.[8][9]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[3][7][10]

  • Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection of appropriate PPE is crucial for minimizing direct contact with 2-Cyclopropyl-6-methylbenzoic acid. The following table outlines the recommended PPE for various laboratory operations.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Transfer (Solid) Nitrile rubber gloves (minimum 0.11 mm thickness)[4]Tightly fitting safety goggles with side-shields[9] or a face shield.Laboratory coat.[2]Required when dusts are generated; use a NIOSH-approved respirator.[4][5][11]
Solution Preparation Nitrile rubber gloves (minimum 0.11 mm thickness)[4]Tightly fitting safety goggles with side-shields[9] or a face shield.Laboratory coat.[2]Not generally required if performed in a fume hood.
Reaction Work-up and Purification Nitrile rubber gloves (minimum 0.11 mm thickness)[4]Tightly fitting safety goggles with side-shields[9] or a face shield.Laboratory coat.[2]Not generally required if performed in a fume hood.
PPE Selection and Use: The "Why" Behind the "What"
  • Gloves: Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or perforation before use. When removing gloves, do so without touching the outer surface with your bare hands.[12]

  • Eye Protection: The potential for serious eye damage necessitates the use of chemical splash goggles at a minimum.[3][4][5] A face shield should be used in situations with a higher risk of splashing.

  • Lab Coat: A lab coat protects your skin and personal clothing from contamination.[2]

  • Respiratory Protection: The fine, dusty nature of many solid organic compounds presents an inhalation hazard. A respirator should be used whenever there is a potential for generating dust, especially outside of a fume hood.

Safe Handling and Operational Plans

Adherence to a standardized operational plan minimizes the risk of exposure and accidents.

Weighing and Transfer of Solid 2-Cyclopropyl-6-methylbenzoic Acid
  • Preparation: Don the appropriate PPE as outlined in the table above.

  • Work Area: Conduct the weighing and transfer within a chemical fume hood or a ventilated balance enclosure.

  • Dispensing: Use a spatula to carefully transfer the solid from the stock container to a tared weighing vessel. Avoid creating dust.[3][9][10]

  • Cleaning: After transfer, carefully clean any residual solid from the spatula and the weighing area using a wipe moistened with a suitable solvent (e.g., ethanol). Dispose of the wipe in the designated solid hazardous waste container.

  • Container Sealing: Tightly close the stock container and return it to its designated storage location.[3][10]

Solution Preparation
  • Preparation: Don the appropriate PPE.

  • Work Area: Perform all solution preparation steps inside a chemical fume hood.[2]

  • Solvent Addition: Slowly add the solvent to the solid to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid. If heating is required, use a heating mantle with a stirrer and a condenser to prevent vapor release.

Visualizing the PPE Decision Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.

PPE_Decision_Process PPE Selection for Handling 2-Cyclopropyl-6-methylbenzoic Acid cluster_assessment Initial Assessment cluster_ppe PPE Selection cluster_disposal Post-Handling Start Start: Handling 2-Cyclopropyl-6-methylbenzoic Acid Assess_Operation Assess Operation: - Weighing Solid? - Preparing Solution? - Running Reaction? Start->Assess_Operation Engineering_Controls Work in Fume Hood? Assess_Operation->Engineering_Controls All Operations Base_PPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Engineering_Controls->Base_PPE Yes Enhanced_PPE Enhanced PPE: - Add Face Shield - Consider Respirator Engineering_Controls->Enhanced_PPE No (or risk of dust) Proceed Proceed with Work Base_PPE->Proceed Enhanced_PPE->Proceed Decontaminate Decontaminate & Dispose of PPE Proceed->Decontaminate

Sources

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